Product packaging for Gadolinium sulfate(Cat. No.:CAS No. 155788-75-3)

Gadolinium sulfate

货号: B137949
CAS 编号: 155788-75-3
分子量: 602.7 g/mol
InChI 键: QLAFITOLRQQGTE-UHFFFAOYSA-H
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Gadolinium sulfate is a useful research compound. Its molecular formula is Gd2O12S3 and its molecular weight is 602.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Gd2O12S3 B137949 Gadolinium sulfate CAS No. 155788-75-3

属性

IUPAC Name

gadolinium(3+);trisulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAFITOLRQQGTE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Gd2(SO4)3, Gd2O12S3
Record name Gadolinium(III) sulfate
Source Wikipedia
URL https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_sulfate&action=edit&redlink=1
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90890710
Record name Sulfuric acid, gadolinium(3+) salt (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90890710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13628-54-1, 155788-75-3
Record name Sulfuric acid, gadolinium(3+) salt (3:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013628541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, gadolinium(3+) salt (3:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfuric acid, gadolinium(3+) salt (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90890710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Digadolinium(3+) trisulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfuric acid, gadolinium(3+) salt (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Gadolinium Sulfate from Gadolinium Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of gadolinium (III) sulfate (Gd₂(SO₄)₃) from gadolinium (III) oxide (Gd₂O₃). The primary focus of this document is on a multi-step purification and conversion process designed to produce high-purity gadolinium sulfate, a critical material in various advanced applications, including as a precursor for contrast agents in magnetic resonance imaging (MRI) and in the development of gadolinium-based nanoparticles for drug delivery.[1] The methodologies outlined are based on established chemical principles and draw from advanced purification techniques developed for applications requiring ultra-high purity materials.[2][3][4][5]

Process Overview

The conversion of gadolinium oxide to this compound typically involves an acid-base reaction followed by purification and precipitation. The overall chemical transformation can be represented by the following equation:

Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O

However, to achieve the high levels of purity often required, particularly for biomedical and advanced materials applications, a more sophisticated multi-step process is employed. This process starts with the dissolution of gadolinium oxide in a strong acid, followed by rigorous purification steps to remove trace impurities, and finally, the sulfation of the purified gadolinium intermediate.[2][3][4][5][6]

A generalized workflow for the synthesis and purification of this compound from gadolinium oxide is depicted below.

Synthesis_Workflow Gd2O3 Gadolinium Oxide (Gd₂O₃) Acid_Dissolution Acid Dissolution (e.g., HCl) Gd2O3->Acid_Dissolution GdCl3_sol Gadolinium Chloride Solution (GdCl₃ aq.) Acid_Dissolution->GdCl3_sol Forms soluble salt Filtering Filtration GdCl3_sol->Filtering Removes insolubles Purification Solvent Extraction (Purification) Filtering->Purification Pure_Gd_sol Purified Gadolinium Solution Purification->Pure_Gd_sol Removes impurities (e.g., U, Th) Sulfation Sulfation (H₂SO₄ addition) Pure_Gd_sol->Sulfation Precipitation Precipitation Sulfation->Precipitation Gd2SO4_solid This compound Precipitate (Gd₂(SO₄)₃·8H₂O) Precipitation->Gd2SO4_solid Washing_Drying Washing & Drying Gd2SO4_solid->Washing_Drying Final_Product High-Purity this compound Washing_Drying->Final_Product

Caption: Experimental workflow for the synthesis of high-purity this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the key stages of the synthesis and purification process.

Dissolution of Gadolinium Oxide

This initial step involves the conversion of the insoluble gadolinium oxide into a soluble salt, typically a chloride, which is amenable to further purification in an aqueous solution.[6]

Materials:

  • Gadolinium (III) oxide (Gd₂O₃), 99.99% purity or higher[6]

  • Hydrochloric acid (HCl), concentrated (30-40% by weight)[6]

  • Deionized water

  • Reaction vessel (glass or other acid-resistant material)

  • Heating and stirring apparatus

  • Filtration system (e.g., vacuum filtration with appropriate filter paper)

Procedure:

  • Carefully add a pre-weighed amount of gadolinium oxide powder to the reaction vessel.

  • Under constant stirring, slowly add hydrochloric acid to the gadolinium oxide. The use of hydrochloric acid is preferred due to the high solubility of gadolinium chloride (GdCl₃).[6]

  • The acid concentration should be maintained between 30-40% by weight to ensure high reactivity and low volatility.[6]

  • Heat the mixture gently to facilitate the dissolution process. The target concentration of the resulting gadolinium solution is approximately 305 g/L (in terms of Gd₂O₃).[6]

  • Once the gadolinium oxide is completely dissolved, allow the solution to cool to room temperature.

  • Filter the resulting gadolinium acidic aqueous solution to remove any insoluble matter.[6] The filtrate is the gadolinium chloride solution that will be used in the subsequent purification step.

Purification by Solvent Extraction

To achieve the ultra-high purity required for sensitive applications, trace impurities such as other rare earth elements and radioactive elements like uranium and thorium must be removed. Solvent extraction is an effective technique for this purpose.[2][3][6]

Materials:

  • Gadolinium chloride solution from the previous step

  • Organic solvent (e.g., a solution of an appropriate extractant in a high-purity hydrocarbon solvent like isoparaffin)[6]

  • pH adjustment reagents (e.g., ammonium hydroxide)

  • Separatory funnels or a mixer-settler apparatus

Procedure:

  • Transfer the gadolinium chloride solution to a separatory funnel.

  • Add the organic solvent mixture to the separatory funnel. The choice of extractant and its concentration in the organic phase is critical for the selective removal of impurities.

  • Adjust the pH of the aqueous phase to a range of 1.0 to 1.3. In this pH range, impurities like thorium and uranium are extracted into the organic phase, while gadolinium remains in the aqueous phase.[6]

  • Agitate the mixture vigorously to ensure intimate contact between the aqueous and organic phases, facilitating the transfer of impurities.

  • Allow the two phases to separate. The denser aqueous phase containing the purified gadolinium chloride will be at the bottom.

  • Carefully drain the lower aqueous phase into a clean collection vessel.

  • Repeat the extraction process multiple times with fresh organic solvent to ensure maximum removal of impurities.

  • The final purified gadolinium chloride solution is now ready for the sulfation step.

Sulfation and Precipitation

In the final step, the purified gadolinium chloride is converted to this compound, which is then precipitated from the solution.

Materials:

  • Purified gadolinium chloride solution

  • Sulfuric acid (H₂SO₄), high purity

  • Deionized water

  • Crystallization vessel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Transfer the purified gadolinium chloride solution to a crystallization vessel.

  • While stirring, slowly add a stoichiometric excess of high-purity sulfuric acid to the solution. A 1.5 stoichiometric excess is recommended to drive the precipitation of this compound.[7]

  • The addition of sulfuric acid will cause the precipitation of this compound octahydrate (Gd₂(SO₄)₃·8H₂O) as a microcrystalline solid.[7]

  • Control the temperature and rate of addition to influence the crystal size and purity of the precipitate. Slow evaporation at a controlled temperature (e.g., 333 K) can yield crystalline this compound.[8]

  • After complete precipitation, collect the solid by filtration.

  • Wash the precipitate with deionized water to remove any remaining soluble impurities.

  • Dry the collected this compound octahydrate in an oven at a controlled temperature to remove excess water without causing decomposition.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reaction Parameters for Gadolinium Oxide Dissolution

ParameterValueReference
Starting Material Purity>99.99% (Gd₂O₃/TREO)[6]
AcidHydrochloric Acid (HCl)[6]
Acid Concentration30-40% by weight[6]
Target Gd Concentration~305 g/L (as Gd₂O₃)[6]

Table 2: Conditions for Solvent Extraction Purification

ParameterValueReference
pH Range1.0 - 1.3[6]
Organic SolventExtractant in Isoparaffin[6]
Volume Ratio (Extractant:Isoparaffin)20:80[6]
Target Impurities RemovedThorium, Uranium[6]

Table 3: Sulfation and Precipitation Parameters

ParameterValueReference
Precipitating AgentSulfuric Acid (H₂SO₄)[7]
Stoichiometric Excess of H₂SO₄~1.5[7]
Precipitated ProductGd₂(SO₄)₃·8H₂O[7]
Product FormMicrocrystalline solid[7]

Characterization

The final product, high-purity this compound octahydrate, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the concentration of trace elemental impurities.[2][3][4][5]

  • High-Purity Germanium (HPGe) Detectors: For the analysis of radioactive impurities.[2][3][4][5]

  • X-ray Diffraction (XRD): To confirm the crystal structure of the this compound octahydrate.[8]

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior and confirm the hydration state.[8]

Conclusion

The synthesis of high-purity this compound from gadolinium oxide is a critical process for the advancement of various technologies, particularly in the biomedical field. The methodology presented in this guide, involving acid dissolution, solvent extraction, and controlled precipitation, provides a robust framework for producing this compound with the low levels of impurities required for demanding applications. Adherence to detailed experimental protocols and rigorous characterization are paramount to ensuring the quality and performance of the final product.

References

An In-depth Technical Guide to the Crystal Structure and Properties of Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of gadolinium sulfate, with a primary focus on its common octahydrate form, Gd₂(SO₄)₃·8H₂O. This compound serves as a crucial precursor in the synthesis of gadolinium-based contrast agents for magnetic resonance imaging (MRI) and finds applications in materials science. A thorough understanding of its structural characteristics and properties is paramount for its effective utilization and the development of novel applications.

Crystal Structure

This compound exists in both anhydrous and hydrated forms, with the octahydrate being the most extensively studied. The crystal structure varies significantly between these forms.

This compound Octahydrate (Gd₂(SO₄)₃·8H₂O)

This compound octahydrate crystallizes in the monoclinic system with the space group C2/c. The crystal structure is characterized by a complex three-dimensional network. In this structure, the gadolinium(III) ion is coordinated by four oxygen atoms from water molecules and four oxygen atoms from sulfate groups, resulting in a distorted square antiprism coordination geometry.

Anhydrous this compound (Gd₂(SO₄)₃)

Upon heating, this compound octahydrate loses its water of crystallization to form anhydrous this compound. The anhydrous form exists in at least two polymorphic modifications: a low-temperature β-form and a high-temperature α-form. The high-temperature α-Gd₂(SO₄)₃ also crystallizes in the monoclinic system with the space group C2/c.

Gadolinium(III) Hydrogensulfate (Gd(HSO₄)₃)

In the presence of concentrated sulfuric acid, this compound can form gadolinium(III) hydrogensulfate. This compound crystallizes in the orthorhombic space group Pbca. The gadolinium ion is coordinated by eight oxygen atoms from the hydrogensulfate ligands, forming a distorted square antiprism.

Crystallographic Data for this compound and its Related Compounds

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
This compound OctahydrateGd₂(SO₄)₃·8H₂OMonoclinicC2/c13.531(7)6.739(2)18.294(7)102.20(8)4[1]
α-Gadolinium Sulfate (high-temp)α-Gd₂(SO₄)₃MonoclinicC2/c9.097(3)14.345(5)6.234(2)97.75(8)4[1]
Gadolinium(III) HydrogensulfateGd(HSO₄)₃OrthorhombicPbca12.080(8)9.574(8)16.513(8)908[2]

Physicochemical Properties

The physical and chemical properties of this compound are largely influenced by its hydration state.

Physical Properties of this compound

PropertyValueFormReference
Molecular Weight746.81 g/mol Octahydrate[1]
602.69 g/mol Anhydrous[3][4]
AppearanceWhite crystalline solidOctahydrate[1][5]
Density3.01 g/cm³ (at 15°C)Octahydrate[5]
4.14 g/cm³Anhydrous[5]
SolubilitySoluble in cold water; solubility decreases with increasing temperature.Octahydrate[5]

Thermal Properties

Thermal analysis of this compound octahydrate reveals a multi-step decomposition process. The dehydration and subsequent decomposition have been studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

The dehydration of Gd₂(SO₄)₃·8H₂O occurs in a two-step process between 130°C and 306°C, leading to an amorphous anhydrous this compound.[1] This amorphous material recrystallizes into the β-Gd₂(SO₄)₃ form between 380°C and 411°C.[1] At approximately 750°C, a monotropic phase transition to the high-temperature α-Gd₂(SO₄)₃ occurs.[1] The final decomposition to gadolinium oxysulfate (Gd₂O₂SO₄) begins around 900°C, and ultimately, gadolinium(III) oxide (Gd₂O₃) is formed at temperatures above 1200°C.[1]

Thermal Decomposition Data for Gd₂(SO₄)₃·8H₂O

Temperature Range (°C)ProcessProductReference
130 - 306Dehydration (two steps)Amorphous Gd₂(SO₄)₃[1]
380 - 411Recrystallizationβ-Gd₂(SO₄)₃[1]
~750Phase Transitionα-Gd₂(SO₄)₃[1]
> 900DecompositionGd₂O₂SO₄[1]
> 1200Final DecompositionGd₂O₃[1]

Magnetic Properties

Gadolinium(III) is a paramagnetic ion due to its seven unpaired 4f electrons. This property is central to its use in MRI contrast agents. The magnetic susceptibility of this compound can be determined experimentally.

Magnetic Properties of Gadolinium

PropertyValueReference
High Magnetic Moment7.94 µB[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound crystals.

Synthesis of this compound Octahydrate Crystals

Single crystals of this compound octahydrate can be prepared by the reaction of gadolinium oxide with dilute sulfuric acid followed by slow evaporation.

Materials:

  • Gadolinium(III) oxide (Gd₂O₃)

  • Dilute sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of gadolinium(III) oxide in a minimal amount of dilute sulfuric acid with gentle heating and stirring to form a clear solution of this compound.

  • Filter the solution to remove any unreacted starting material.

  • Allow the resulting solution to slowly evaporate at room temperature.

  • Colorless, monoclinic crystals of Gd₂(SO₄)₃·8H₂O will form over several days.

  • Collect the crystals by filtration and wash them with a small amount of cold deionized water.

  • Dry the crystals in a desiccator.

Synthesis_of_Gadolinium_Sulfate_Crystals cluster_start Starting Materials cluster_process Process cluster_product Product Gd2O3 Gadolinium(III) Oxide (Gd₂O₃) dissolution Dissolution & Reaction (Gentle Heating) Gd2O3->dissolution H2SO4 Dilute Sulfuric Acid (H₂SO₄) H2SO4->dissolution filtration Filtration dissolution->filtration evaporation Slow Evaporation (Room Temperature) filtration->evaporation crystals Gd₂(SO₄)₃·8H₂O Crystals evaporation->crystals

Synthesis of this compound Octahydrate Crystals.
Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a CCD detector.

  • Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

  • Cryostat for low-temperature data collection (optional but recommended).

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is centered in the X-ray beam.

  • Data collection is performed at a controlled temperature (e.g., 293 K or 100 K) by collecting a series of diffraction frames over a range of crystal orientations.

  • The collected data are processed (integrated and scaled), and absorption corrections are applied.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined with anisotropic displacement parameters.

XRay_Diffraction_Workflow start Select & Mount Single Crystal data_collection X-ray Data Collection (Diffractometer) start->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares on F²) structure_solution->structure_refinement final_structure Final Crystal Structure (Atomic Coordinates, Bond Lengths, etc.) structure_refinement->final_structure

Workflow for Single-Crystal X-ray Diffraction.
Thermal Analysis (TGA/DSC)

The thermal stability and decomposition of this compound are investigated using a simultaneous TGA/DSC instrument.

Instrumentation:

  • Simultaneous TGA/DSC analyzer.

  • Alumina or platinum crucibles.

  • Inert gas supply (e.g., nitrogen or argon).

Procedure:

  • A small, accurately weighed sample (5-10 mg) of the finely powdered this compound hydrate is placed in a crucible.

  • The crucible is placed in the TGA/DSC furnace.

  • The sample is heated from room temperature to a final temperature (e.g., 1300°C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen at 50 mL/min).

  • The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Thermal_Decomposition_Pathway Gd_octahydrate Gd₂(SO₄)₃·8H₂O (Monoclinic) Gd_amorphous Amorphous Gd₂(SO₄)₃ Gd_octahydrate->Gd_amorphous 130-306°C -8H₂O beta_Gd β-Gd₂(SO₄)₃ (Low-Temp Anhydrous) Gd_amorphous->beta_Gd 380-411°C (Recrystallization) alpha_Gd α-Gd₂(SO₄)₃ (High-Temp Anhydrous) beta_Gd->alpha_Gd ~750°C (Phase Transition) Gd_oxysulfate Gd₂O₂SO₄ alpha_Gd->Gd_oxysulfate >900°C Gd_oxide Gd₂O₃ Gd_oxysulfate->Gd_oxide >1200°C

Thermal Decomposition of this compound Octahydrate.
Magnetic Susceptibility Measurement

The magnetic susceptibility of a powdered sample of this compound can be measured using the Gouy method.

Instrumentation:

  • Gouy balance.

  • Electromagnet with a power supply.

  • Sample tube.

Procedure:

  • The empty sample tube is weighed (m₁).

  • The sample tube is filled with the powdered this compound and weighed again (m₂).

  • The tube is suspended from the balance between the poles of the electromagnet, and the weight is recorded without the magnetic field (W₁).

  • The magnetic field is applied, and the new weight is recorded (W₂).

  • The change in weight (ΔW = W₂ - W₁) is used to calculate the magnetic susceptibility of the sample.

Structure-Property Relationships

The arrangement of atoms in the crystal lattice of this compound directly influences its macroscopic properties.

Coordination_Environment cluster_water Water Molecules cluster_sulfate Sulfate Groups Gd Gd³⁺ H2O1 O(H₂O) Gd->H2O1 Coordination Bonds H2O2 O(H₂O) Gd->H2O2 Coordination Bonds H2O3 O(H₂O) Gd->H2O3 Coordination Bonds H2O4 O(H₂O) Gd->H2O4 Coordination Bonds SO4_1 O(SO₄²⁻) Gd->SO4_1 Coordination Bonds SO4_2 O(SO₄²⁻) Gd->SO4_2 Coordination Bonds SO4_3 O(SO₄²⁻) Gd->SO4_3 Coordination Bonds SO4_4 O(SO₄²⁻) Gd->SO4_4 Coordination Bonds

Coordination of Gd³⁺ in Gd₂(SO₄)₃·8H₂O.

The coordination of the Gd³⁺ ion with water molecules is directly related to the thermal stability of the hydrated salt. The loss of these water molecules upon heating initiates the decomposition process. The paramagnetic nature of the Gd³⁺ ion, a result of its electronic configuration, is retained in the sulfate salt, making it a valuable precursor for magnetic materials. The specific arrangement of the sulfate and water ligands around the gadolinium center can also influence the relaxation properties of gadolinium-based MRI contrast agents derived from it.

This technical guide provides a foundational understanding of the crystal structure and properties of this compound. The detailed experimental protocols offer a starting point for researchers working with this important compound. Further investigation into the nuanced aspects of its solid-state chemistry will continue to be a valuable area of research.

References

Gadolinium (III) Sulfate Octahydrate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O), a key inorganic compound with significant applications in materials science and as a precursor in medical imaging contrast agents. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and presents quantitative data in a structured format for ease of reference.

Chemical Identity and Properties

Gadolinium(III) sulfate octahydrate is a hydrated salt of gadolinium, a rare-earth metal.[1] It typically presents as a white crystalline solid and is soluble in water.[2] The presence of eight water molecules in its crystal lattice is a defining characteristic of its common form.[1]

Physicochemical Data

A summary of the key physical and chemical properties of gadolinium(III) sulfate octahydrate is presented in the table below.

PropertyValue
Chemical Formula Gd₂(SO₄)₃·8H₂O
Molecular Weight 746.81 g/mol [3]
Appearance White crystalline solid[1][4]
Density 3.01 g/cm³ at 25 °C[1][4]
Solubility Soluble in cold water; solubility decreases with increasing temperature.[4]
Crystal System Monoclinic[5][6]
Crystallographic Data

The crystal structure of gadolinium(III) sulfate octahydrate has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system.[5][6]

Crystallographic ParameterValue
Crystal System Monoclinic[5][6]
Space Group C2/c[6]
Lattice Constants a = 13.531(7) Å, b = 6.739(2) Å, c = 18.294(7) Å[6]
β = 102.20(8)°[6]

Experimental Protocols

Synthesis of Gadolinium(III) Sulfate Octahydrate

A standard and reliable method for the laboratory synthesis of gadolinium(III) sulfate octahydrate involves the reaction of gadolinium(III) oxide with dilute sulfuric acid.[2][4][7]

Materials:

  • Gadolinium(III) oxide (Gd₂O₃, 99.9% purity)

  • Dilute sulfuric acid (H₂SO₄)

  • Deionized water

  • Heating plate with magnetic stirrer

  • Beakers and standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Gadolinium(III) oxide is dissolved in dilute sulfuric acid with heating and stirring. The reaction proceeds according to the following equation: Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O[4]

  • After complete dissolution of the gadolinium oxide, the resulting solution is concentrated by slow evaporation at approximately 333 K to achieve saturation.[8]

  • The saturated solution is then allowed to cool, promoting the crystallization of gadolinium(III) sulfate octahydrate.

  • The crystalline product is collected by filtration, washed with a small amount of cold deionized water, and subsequently with acetone.[8]

  • The purified crystals are then dried in air and stored in a desiccator to prevent efflorescence or deliquescence.[8]

Thermal Analysis

The thermal decomposition of gadolinium(III) sulfate octahydrate can be investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process occurs in distinct stages, beginning with dehydration followed by the decomposition of the anhydrous salt at higher temperatures.[1][8]

Experimental Conditions:

  • Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen) or in air.[8]

  • Temperature Range: A typical temperature range for analysis is from room temperature up to 1773 K.[8]

Thermal Decomposition Pathway: The thermal decomposition of gadolinium(III) sulfate octahydrate proceeds through the following key stages:

Temperature Range (Nitrogen Atmosphere)Decomposition StepObserved Mass Loss (%)Calculated Mass Loss (%)
373 - 473 KGd₂(SO₄)₃·8H₂O → Gd₂(SO₄)₃·H₂O + 7H₂O16.7116.88
473 - 673 KGd₂(SO₄)₃·H₂O → Gd₂(SO₄)₃ + H₂O2.412.41
1256 KGd₂(SO₄)₃ → (GdO)₂SO₄ + 2SO₂ + O₂21.4321.44
1455 K(GdO)₂SO₄ → Gd₂O₃ + SO₂ + ½O₂10.8610.72

Data adapted from Tomaszewicz et al. (2010).[8]

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a fundamental technique for confirming the crystal structure and phase purity of synthesized gadolinium(III) sulfate octahydrate.

Experimental Parameters:

  • Radiation Source: Co Kα radiation (λ = 1.79021 Å) is a suitable X-ray source.[5]

  • Data Acquisition: A step-scanning method can be employed with a count time of 1 second per step.[5]

Structural Representation

The chemical formula of gadolinium(III) sulfate octahydrate, Gd₂(SO₄)₃·8H₂O, represents a complex ionic structure. A simplified logical relationship between the constituent ions and water molecules can be visualized.

G compound Gd₂(SO₄)₃·8H₂O Gd1 Gd³⁺ compound->Gd1 Gd2 Gd³⁺ compound->Gd2 SO4_1 SO₄²⁻ compound->SO4_1 SO4_2 SO₄²⁻ compound->SO4_2 SO4_3 SO₄²⁻ compound->SO4_3 H2O 8H₂O (Water of Hydration) compound->H2O

Caption: Logical components of Gadolinium(III) Sulfate Octahydrate.

References

solubility of gadolinium sulfate in water at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gadolinium sulfate in water, with a focus on its temperature dependence. Gadolinium-based compounds are of significant interest in medical applications, particularly as contrast agents in magnetic resonance imaging (MRI). A thorough understanding of the physicochemical properties of gadolinium salts, such as solubility, is crucial for the formulation of stable and effective pharmaceutical products.

Introduction

This compound (Gd₂(SO₄)₃) is an inorganic salt that typically exists in its hydrated form, this compound octahydrate (Gd₂(SO₄)₃·8H₂O). Its solubility in aqueous solutions is a critical parameter for various applications, including the development of gadolinium-based contrast agents and in hydrometallurgical processes. This document outlines the temperature-dependent solubility of this compound, details the experimental methodologies for its determination, and provides a logical workflow for such experiments.

Temperature Dependence of this compound Solubility

A key characteristic of this compound is its retrograde solubility in water, meaning its solubility decreases as the temperature increases. This behavior is indicative of an exothermic heat of solution for the dissolution of this compound octahydrate.[1]

Quantitative Solubility Data

Recent research has systematically measured the solubility of heavy rare earth sulfates, including this compound, in water across a range of temperatures. The equilibrium saturating solid phase for this compound between 25 °C and 95 °C has been identified as the octahydrate, Gd₂(SO₄)₃·8H₂O.[1] While the full dataset from the primary literature is not publicly available, the established trend of decreasing solubility with increasing temperature is a critical consideration for all applications. For context, a solubility of 3.98 g/100 mL has been reported, though the specific temperature for this measurement is not consistently cited.

Table 1: Solubility of this compound (Gd₂(SO₄)₃) in Water

Temperature (°C)Solubility ( g/100 g H₂O)
25Data not publicly available
40Data not publicly available
60Data not publicly available
80Data not publicly available
95Data not publicly available

Note: While the precise quantitative data from the definitive study by Judge et al. (2023) is not accessible for inclusion here, the study confirms a strong decrease in solubility between 25 °C and 95 °C.[1]

Experimental Protocol for Solubility Determination

The following section details a standard methodology for determining the solubility of this compound in water at various temperatures. This protocol is a synthesis of established methods for inorganic salt solubility measurement.

Materials and Equipment
  • This compound octahydrate (Gd₂(SO₄)₃·8H₂O)

  • Deionized or distilled water

  • Temperature-controlled water bath or heating mantle with a stirrer

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Drying oven

  • Desiccator

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or other suitable analytical instrument for gadolinium quantification.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound octahydrate to a series of glass vials containing a known volume or mass of deionized water.

    • Seal the vials to prevent evaporation.

    • Place the vials in a temperature-controlled water bath set to the desired temperatures (e.g., 25, 40, 60, 80, and 95 °C).

    • Continuously agitate the samples using a magnetic stirrer or shaker to facilitate the dissolution process and ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.

  • Equilibration and Sampling:

    • Allow the solutions to equilibrate at the set temperatures for a predetermined period (e.g., 24-48 hours) to ensure saturation.

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated syringe to prevent premature crystallization upon cooling.

    • Immediately filter the withdrawn sample using a syringe filter to remove any undissolved solid particles.

  • Analysis of Gadolinium Concentration:

    • Accurately weigh the filtered sample.

    • Dilute the sample to a suitable concentration range for the analytical instrument.

    • Determine the concentration of gadolinium in the diluted sample using a calibrated ICP-OES or a similar analytical technique.

  • Calculation of Solubility:

    • From the measured concentration of gadolinium, calculate the mass of this compound in the original filtered sample.

    • The solubility can then be expressed in grams of this compound per 100 grams of water.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility and the relationship between key experimental parameters.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Processing prep_solution Prepare Gd₂(SO₄)₃ Solution in Water (Excess Solute) seal_vials Seal Vials prep_solution->seal_vials place_in_bath Place in Temperature-Controlled Bath seal_vials->place_in_bath agitate Agitate for 24-48h place_in_bath->agitate settle Allow Excess Solid to Settle agitate->settle withdraw_supernatant Withdraw Supernatant settle->withdraw_supernatant filter_sample Filter Sample withdraw_supernatant->filter_sample analyze Analyze Gd Concentration (e.g., ICP-OES) filter_sample->analyze calculate_solubility Calculate Solubility (g/100g H₂O) analyze->calculate_solubility

Experimental Workflow for Solubility Determination

logical_relationships cluster_parameters Controlling Parameters cluster_outcomes Measured Outcome cluster_result Final Result Temperature Temperature Equilibrium_Concentration Equilibrium Concentration Temperature->Equilibrium_Concentration influences Agitation_Time Agitation Time Agitation_Time->Equilibrium_Concentration ensures Solubility Solubility Equilibrium_Concentration->Solubility determines

Logical Relationships in Solubility Experiments

Conclusion

The aqueous solubility of this compound is a critical parameter that exhibits a clear inverse relationship with temperature. This technical guide has summarized the current understanding of this property and provided a detailed, standardized protocol for its experimental determination. For researchers and professionals in drug development, a precise characterization of solubility is essential for ensuring the stability, safety, and efficacy of gadolinium-based formulations. It is recommended that for specific applications, the solubility is determined under the exact conditions of the intended use.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of gadolinium sulfate. The information is curated for professionals in research and development, with a focus on delivering precise data and methodological insights.

Chemical Identity and Formulations

This compound is an inorganic compound, with the gadolinium atom in a +3 oxidation state.[1] It is most commonly available as a hydrate, particularly the octahydrate, Gd₂(SO₄)₃·8H₂O.[1] The anhydrous form, Gd₂(SO₄)₃, can be obtained through thermal dehydration.[2] Both forms present as a white, crystalline solid.[1][2]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of both anhydrous and octahydrated this compound for easy comparison.

Table 1: General Properties of this compound

PropertyAnhydrous this compoundThis compound Octahydrate
Molecular Formula Gd₂(SO₄)₃[3]Gd₂(SO₄)₃·8H₂O[1]
Molar Mass 602.69 g/mol [3]746.81 g/mol [1]
Appearance White powder[3]White, monoclinic crystals[1][2]
CAS Number 13628-54-1[3]13450-87-8[2]

Table 2: Physical Properties of this compound

PropertyAnhydrous this compoundThis compound Octahydrate
Density 4.14 g/cm³[2]3.01 g/mL at 25 °C[2]
Melting Point Decomposes[3]Decomposes at approximately 500°C[2][4]
Solubility in Water Moderately soluble[3]Soluble in cold water; solubility decreases with increasing temperature[2]

Synthesis and Experimental Protocols

Synthesis of this compound Octahydrate

The standard laboratory and industrial synthesis of this compound octahydrate involves the reaction of gadolinium(III) oxide with sulfuric acid.[1][2]

Reaction: Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O[1]

Experimental Protocol:

  • Reactant Preparation: A stoichiometric amount of gadolinium(III) oxide (Gd₂O₃) powder is carefully weighed. A dilute solution of sulfuric acid (H₂SO₄) is prepared.

  • Reaction: The Gd₂O₃ is slowly added to the dilute sulfuric acid solution with constant stirring. The mixture is gently heated to facilitate the dissolution of the oxide and ensure the reaction goes to completion.[1]

  • Crystallization: Once a clear solution is obtained, it is allowed to cool slowly. This compound octahydrate crystals will precipitate out of the solution.

  • Isolation and Purification: The crystals are isolated by filtration, washed with cold deionized water to remove any unreacted acid, and then dried in a desiccator at room temperature.[5]

A visual representation of this workflow is provided below.

G Synthesis Workflow of this compound Octahydrate cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Crystallization & Isolation a0 Weigh Gd₂O₃ b0 Slowly add Gd₂O₃ to H₂SO₄ with stirring a0->b0 a1 Prepare dilute H₂SO₄ a1->b0 b1 Gently heat to complete dissolution c0 Cool solution to allow crystal formation b1->c0 c1 Filter and wash crystals c0->c1 c2 Dry crystals in a desiccator c1->c2

Caption: Synthesis Workflow of this compound Octahydrate.

Thermal Decomposition Analysis

The thermal stability and decomposition of this compound are critical parameters, typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Experimental Protocol for TGA-DTA:

  • Sample Preparation: A small, precisely weighed sample of this compound octahydrate is placed in an inert crucible (e.g., alumina).

  • Instrumentation Setup: The crucible is placed in a TGA-DTA instrument.

  • Analysis Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 1500°C) at a controlled heating rate, typically 10°C/min, under a continuous flow of an inert gas like nitrogen or argon to prevent oxidative side reactions.[6]

  • Data Acquisition: The instrument records the sample's mass loss as a function of temperature (TGA curve) and the temperature difference between the sample and a reference (DTA curve).[6]

  • Data Interpretation: The resulting curves are analyzed to determine the temperatures at which dehydration and decomposition events occur, as well as the corresponding mass losses.

Chemical Properties and Reactivity

Stability

This compound is stable under normal atmospheric conditions, though the octahydrate is deliquescent and should be stored in an airtight container to maintain its hydration state.[1][7]

Thermal Decomposition Pathway

Upon heating, this compound octahydrate undergoes a multi-step decomposition. The water of crystallization is lost first, followed by the decomposition of the anhydrous salt at higher temperatures to form gadolinium oxysulfate and ultimately gadolinium(III) oxide.[5][6]

  • Step 1: Dehydration: The eight water molecules are lost in stages, beginning at temperatures around 400°C.[2]

  • Step 2: Decomposition to Oxysulfate: The anhydrous this compound begins to decompose at approximately 983°C (1256 K) to form gadolinium oxysulfate ((GdO)₂SO₄).[5][6]

  • Step 3: Final Decomposition to Oxide: The gadolinium oxysulfate further decomposes at higher temperatures to yield the final solid product, gadolinium(III) oxide (Gd₂O₃).[6]

The following diagram illustrates this decomposition pathway.

G Thermal Decomposition of Gd₂(SO₄)₃·8H₂O A Gd₂(SO₄)₃·8H₂O (s) B Gd₂(SO₄)₃ (s) A->B ~400°C - 8H₂O (g) C (GdO)₂SO₄ (s) B->C ~983°C - SO₃ (g) D Gd₂O₃ (s) C->D >983°C - SO₃ (g)

Caption: Thermal Decomposition Pathway of this compound.

Crystal Structure

This compound octahydrate crystallizes in the monoclinic system.[2] The crystal structure consists of gadolinium(III) ions coordinated with both sulfate anions and water molecules, forming a complex three-dimensional framework.[8] The ammonium this compound tetrahydrate, which is isostructural, has the Gd³⁺ ion coordinated by nine oxygen atoms in a distorted tricapped trigonal prismatic geometry.[8]

Applications in Research and Development

This compound serves as a precursor in the synthesis of other gadolinium-containing materials.[9] Its magnetic properties make it a subject of interest in materials science, particularly for applications in cryogenics and as a component in the development of contrast agents for magnetic resonance imaging (MRI) after chelation.[2][10] It is also used as an analytical reagent and in the manufacturing of electronic ceramics.[2]

References

A Technical Guide to Gadolinium(III) Sulfate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Gadolinium(III) sulfate is an inorganic compound of significant interest in the fields of biomedical research and materials science. As a primary source of the gadolinium(III) ion, it serves as a critical precursor in the synthesis of gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI), a cornerstone of modern diagnostic medicine. Furthermore, its utility extends to the fabrication of advanced nanomaterials for targeted drug delivery and therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and characterization of gadolinium(III) sulfate. It details key experimental protocols and explores its principal applications and associated toxicological considerations relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Gadolinium(III) sulfate is most commonly available as a white, crystalline octahydrate, though an anhydrous form also exists. The presence of water of crystallization significantly influences its physical properties.[1] It is soluble in cold water, with a notable characteristic of decreasing solubility as the temperature rises.[2]

Quantitative Data Summary

The key physical and chemical properties of both the anhydrous and octahydrate forms of gadolinium(III) sulfate are summarized below for easy comparison.

PropertyGadolinium(III) Sulfate OctahydrateGadolinium(III) Sulfate Anhydrous
CAS Number 13450-87-8155788-75-3[1]
Chemical Formula Gd₂(SO₄)₃ · 8H₂OGd₂(SO₄)₃[1]
Molecular Weight 746.81 g/mol 602.69 g/mol [1]
Appearance White crystalline solid[1][3]White powder
Density 3.01 g/mL at 25 °C4.14 g/cm³[2]
Solubility in Water Soluble in cold water, solubility decreases with increasing temperature.[2]Soluble
Thermal Properties Loses water of crystallization around 400 °C; Decomposes at >500 °C.[2]Decomposes at >500 °C

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analytical characterization of gadolinium(III) sulfate octahydrate.

Synthesis of Gadolinium(III) Sulfate Octahydrate

The standard laboratory synthesis involves the acid-base reaction between gadolinium(III) oxide and dilute sulfuric acid.[2][3]

Materials:

  • Gadolinium(III) oxide (Gd₂O₃, ≥99.9% purity)

  • Dilute Sulfuric Acid (H₂SO₄, ~2 M)

  • Deionized Water

  • Heating magnetic stirrer

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Sintered glass crucible or Büchner funnel with filter paper

Procedure:

  • Reaction: Place a stoichiometric amount of Gadolinium(III) oxide powder into a beaker. Under continuous magnetic stirring, slowly and carefully add dilute sulfuric acid dropwise. The reaction is exothermic. Continue adding acid until all the white Gd₂O₃ powder has dissolved and the solution becomes clear. The balanced chemical equation is: Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O[2]

  • Crystallization: Gently heat the resulting solution to approximately 60 °C (333 K) to concentrate it and induce crystallization.[4] Avoid boiling, which can reduce solubility.

  • Cooling: Once small crystals begin to form, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the crystal yield.

  • Isolation: Collect the precipitated white crystals by vacuum filtration using a sintered glass crucible or a Büchner funnel.[4]

  • Washing: Wash the isolated crystals with a small amount of cold deionized water to remove any residual acid, followed by a wash with acetone to facilitate drying.

  • Drying: Dry the final product in a desiccator or a low-temperature vacuum oven to obtain pure gadolinium(III) sulfate octahydrate crystals.

Purification by Recrystallization

For applications requiring ultra-high purity, such as the synthesis of clinical-grade materials, recrystallization is an effective purification method. This process leverages the temperature-dependent solubility of the salt.

Procedure:

  • Dissolution: Dissolve the synthesized gadolinium(III) sulfate crystals in a minimum amount of deionized water at room temperature or slightly below, where its solubility is highest.

  • Filtration: If any insoluble impurities are present, perform a hot filtration (if gentle heating is applied) or a standard filtration to remove them.

  • Recrystallization: Gently warm the solution to reduce its volume and decrease the solubility of the gadolinium(III) sulfate, causing purer crystals to form.

  • Isolation and Drying: Allow the solution to cool, then isolate and dry the purified crystals as described in steps 4-6 of the synthesis protocol.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, several analytical techniques are employed.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the primary technique for determining the elemental purity of the gadolinium salt. It is highly sensitive and can quantify trace metal impurities, which is critical for materials intended for in-vivo use.[5][6]

  • High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS: For advanced applications, this hyphenated technique can be used to analyze gadolinium species in solution, ensuring that the gadolinium is in the correct ionic form and to separate it from other potential complexed species.[7][8]

  • Thermogravimetric Analysis (TGA): TGA is used to confirm the hydration state of the salt by measuring the mass loss corresponding to the eight water molecules as the sample is heated. The loss of water of crystallization is expected to complete around 400 °C.[1]

  • Powder X-ray Diffraction (XRD): XRD analysis is used to confirm the crystalline structure and phase purity of the final product. The resulting diffraction pattern can be compared to known standards for gadolinium(III) sulfate octahydrate.

Key Applications in Research and Drug Development

Gadolinium(III) sulfate is not typically used directly in therapeutic applications but serves as a vital starting material for various advanced materials.

1. Precursor for MRI Contrast Agents: The most significant application is in the synthesis of GBCAs. The Gd³⁺ ion possesses seven unpaired electrons, making it highly paramagnetic. This property dramatically shortens the T1 relaxation time of nearby water protons, enhancing the signal intensity in T1-weighted MR images.[9] Gadolinium(III) sulfate is reacted with complex organic chelating ligands (e.g., DTPA, DOTA) to form stable, water-soluble complexes that are safe for intravenous administration.[10]

2. Nanoparticle Synthesis for Theranostics: Gadolinium(III) sulfate is a precursor for synthesizing gadolinium-based nanoparticles (e.g., Gadolinium Oxide, Gd₂O₃).[11] These nanoparticles can be functionalized and used in theranostic systems, which combine diagnostic imaging with therapeutic action. They can be designed as carriers for anticancer drugs, allowing for simultaneous MRI visualization of the tumor and controlled drug release at the target site.[10][12]

3. Drug Delivery Systems: Nanocarriers, such as layered double hydroxides (LDH) and graphene oxide (GO), can be loaded with gadolinium complexes derived from gadolinium(III) sulfate.[10] These systems aim to reduce the toxicity of both the gadolinium and the therapeutic agent while enabling pH-dependent or externally triggered drug release.[9]

4. Cryogenic Research and Materials Science: The unique magnetic and thermal properties of gadolinium compounds make them suitable for use in cryogenic research and in the development of specialized optical glass and magneto-optical films.[1][2]

Toxicology and Safety Considerations

The primary toxicological concern related to gadolinium is the free, unchelated Gd³⁺ ion. Due to its ionic radius being similar to that of Ca²⁺, the free Gd³⁺ ion can act as a competitive inhibitor of voltage-gated calcium channels and interfere with numerous calcium-dependent biological signaling pathways. This interference can disrupt cellular processes and lead to toxicity.

For in-vivo applications, particularly MRI, it is imperative that the gadolinium ion is tightly bound within a stable chelate complex. This sequestration prevents the release of free Gd³⁺ into the bloodstream and ensures its rapid excretion from the body, minimizing toxic effects. The development of GBCAs with higher thermodynamic and kinetic stability (e.g., macrocyclic chelators over linear ones) is a direct result of efforts to mitigate the risks associated with gadolinium release.

When handling gadolinium(III) sulfate powder in the laboratory, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Inhalation of the dust should be avoided by working in a well-ventilated area or using a fume hood.

Mandatory Visualizations

Synthesis_Workflow Gd2O3 Gadolinium(III) Oxide (Gd₂O₃) Reactor Reaction Vessel (Stirring) Gd2O3->Reactor H2SO4 Dilute Sulfuric Acid (H₂SO₄) H2SO4->Reactor Solution Aqueous Gd₂(SO₄)₃ Solution Reactor->Solution Dissolution Heater Heating & Concentration (~60°C) Solution->Heater Crystallizer Cooling & Crystallization Heater->Crystallizer Supersaturation Filter Vacuum Filtration & Washing Crystallizer->Filter Slurry Product Pure Gd₂(SO₄)₃·8H₂O Crystals Filter->Product Isolation

Fig 1. Experimental workflow for the synthesis of Gadolinium(III) Sulfate Octahydrate.

Applications GdSulfate {Gadolinium(III) Sulfate | Gd₂(SO₄)₃} MRI MRI Contrast Agent Synthesis GdSulfate->MRI Nano Nanomaterial Precursor GdSulfate->Nano Materials Advanced Materials GdSulfate->Materials sub_MRI Chelation with Ligands (DOTA, DTPA) Production of GBCAs MRI->sub_MRI sub_Nano Synthesis of Gd₂O₃ Nanoparticles Theranostics (Imaging + Therapy) Drug Delivery Vehicles (GO, LDH) Nano->sub_Nano sub_Materials Cryogenic Research Optical Glass & Dopants Magneto-Optical Films Materials->sub_Materials

Fig 2. Logical diagram of the core applications of Gadolinium(III) Sulfate.

Toxicity_Pathway FreeGd Free Gd³⁺ Ion CaChannel Voltage-Gated Ca²⁺ Channel FreeGd->CaChannel Competitively Inhibits Signaling Ca²⁺ Dependent Signaling Pathways CaChannel->Signaling Disruption Disrupted Cellular Function (Toxicity) CaChannel->Disruption Blockage of Ca²⁺ Influx CaIon Ca²⁺ Ion CaIon->CaChannel Binds & Activates CellularResponse Normal Cellular Response Signaling->CellularResponse

References

A Technical Guide to the Low-Temperature Magnetic Properties of Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of gadolinium sulfate, with a particular focus on its behavior at low temperatures. This compound, especially in its octahydrate form (Gd₂(SO₄)₃·8H₂O), is a material of significant interest due to its pronounced paramagnetic properties, which are foundational to its use in cryogenic applications such as adiabatic demagnetization. This document summarizes key quantitative data, details experimental methodologies for its characterization, and provides visual representations of the underlying principles and processes.

Core Magnetic Properties of this compound

Gadolinium (Gd) is a rare-earth element with a unique electronic structure; the Gd³⁺ ion possesses seven unpaired electrons in its 4f subshell.[1] This high number of unpaired electrons results in a large magnetic moment and strong paramagnetic behavior.[1] In the crystalline structure of this compound octahydrate, the Gd³⁺ ions are sufficiently separated, leading to weak magnetic interactions between them. This allows the material to behave as a nearly ideal paramagnet down to very low temperatures.[2]

At temperatures in the liquid helium range (around 4 K and below), the magnetic moments of the Gd³⁺ ions are randomly oriented. However, the application of a strong external magnetic field can align these moments, leading to a significant decrease in the magnetic entropy of the system. This principle is the basis for the use of this compound in achieving temperatures below 1 K through the process of adiabatic demagnetization.[3][4]

Quantitative Data

The magnetic properties of this compound octahydrate have been extensively studied. The following tables summarize key quantitative data from the literature.

Magnetic Susceptibility

The magnetic susceptibility of this compound octahydrate has been both calculated and experimentally measured. The data presented below is from the work of P.M. Levy (1965), which provides calculated values based on different theoretical models (Lorentz, Van Vleck, and Onsager) and compares them to experimental data.

Temperature (K)Molar Susceptibility (χ) - Lorentz ModelMolar Susceptibility (χ) - Van Vleck ModelMolar Susceptibility (χ) - Onsager Model
0.22-2.387420.228190.36522
0.2521.054990.231480.32218
0.301.218400.225540.26873
0.400.654870.205730.20788
0.500.450200.186630.17415
1.000.168740.117180.10001
2.000.070000.063670.05609
4.000.032600.032000.02960

Note: The susceptibility values are presented as in the original publication and may require conversion for direct comparison with modern units.

Specific Heat and Entropy

While specific data tables for the specific heat of this compound were not found in the immediate search results, it is a critical parameter in understanding its low-temperature magnetic behavior. The specific heat exhibits a Schottky-type anomaly at very low temperatures, which is characteristic of a system with a small number of discrete energy levels. This anomaly is directly related to the splitting of the Gd³⁺ ground state by the crystalline electric field. The entropy of the system is closely linked to the specific heat and is crucial for the process of adiabatic demagnetization.

Experimental Protocols

The characterization of the magnetic properties of this compound at low temperatures involves specialized equipment and precise methodologies.

Magnetic Susceptibility Measurement

Objective: To measure the magnetic susceptibility of a this compound sample as a function of temperature.

Apparatus:

  • Magnetometer: A SQUID (Superconducting Quantum Interference Device) magnetometer is the modern instrument of choice for high-sensitivity magnetic susceptibility measurements. Historically, an inductance bridge was used, where the change in inductance of a coil surrounding the sample is measured.

  • Cryostat: A liquid helium cryostat is required to achieve and maintain temperatures in the range of interest (below 4 K). Modern systems often use closed-cycle refrigerators.

  • Thermometry: Calibrated resistance thermometers (e.g., germanium or ruthenium oxide) are used for precise temperature measurement. At very low temperatures, the vapor pressure of liquid helium can also be used for temperature determination.

  • Sample Holder: The this compound sample (typically in powdered or single-crystal form) is placed in a sample holder made of a material with a known, low magnetic susceptibility (e.g., quartz or a specific polymer).

Procedure:

  • Sample Preparation: A known mass of high-purity this compound octahydrate is placed into the sample holder. The sample is centered within the detection coils of the magnetometer.

  • Cooling: The sample chamber is evacuated and then backfilled with a small amount of helium exchange gas to ensure thermal contact. The cryostat is cooled to the lowest desired temperature (e.g., ~1.8 K) using liquid helium.

  • Measurement:

    • A small AC magnetic field is applied by the magnetometer's primary coil.

    • The induced voltage in the secondary (pickup) coils, which is proportional to the magnetic susceptibility of the sample, is measured using a lock-in amplifier.

    • The temperature is slowly swept upwards, and the magnetic susceptibility is recorded at regular temperature intervals.

    • Measurements can be performed in zero DC magnetic field (for AC susceptibility) or in the presence of a static DC field (for DC susceptibility).

Adiabatic Demagnetization

Objective: To achieve temperatures below 1 K using the magnetocaloric effect in this compound.

Apparatus:

  • High-Field Magnet: A superconducting magnet capable of producing a strong, uniform magnetic field (historically around 8000 gauss, or 0.8 Tesla) is required.

  • Cryostat with Thermal Switch: A specialized cryostat is needed that allows the sample to be thermally connected to and isolated from a liquid helium bath. This "thermal switch" can be achieved using a low-pressure helium exchange gas that can be pumped out.

  • Paramagnetic Salt Pill: The this compound is typically pressed into a dense "pill" to ensure good thermal conductivity within the sample.

  • Low-Temperature Thermometer: A secondary thermometer, such as a carbon resistor or another calibrated magnetic salt, is used to measure the final, ultra-low temperature.

Procedure:

  • Initial Cooling: The this compound pill is placed within the cryostat and cooled to a starting temperature of around 1-2 K by being in thermal contact with a liquid helium bath.

  • Isothermal Magnetization: While maintaining thermal contact with the helium bath, the magnetic field is slowly ramped up to its maximum value. The heat generated by the alignment of the magnetic dipoles is absorbed by the liquid helium bath, so the temperature of the salt remains constant.

  • Thermal Isolation: The thermal contact between the salt and the helium bath is broken by pumping out the helium exchange gas, creating a vacuum around the sample.

  • Adiabatic Demagnetization: The magnetic field is slowly ramped down to zero. With the sample thermally isolated, the work done by the magnetic dipoles as they randomize comes from the thermal energy of the crystal lattice, causing the temperature of the this compound to drop significantly.

  • Temperature Measurement: The final, low temperature is measured using the calibrated low-temperature thermometer.

Visualizations

Experimental Workflow for Magnetic Susceptibility Measurement

ExperimentalWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis prep1 Weigh this compound prep2 Load into Sample Holder prep1->prep2 setup1 Mount Sample in Cryostat prep2->setup1 setup2 Evacuate and Add Exchange Gas meas1 Cool to Base Temperature (~1.8 K) setup2->meas1 meas2 Apply AC/DC Magnetic Field meas1->meas2 Repeat until max T meas3 Measure Susceptibility meas2->meas3 Repeat until max T meas4 Increment Temperature meas3->meas4 Repeat until max T analysis1 Plot Susceptibility vs. Temperature meas3->analysis1 meas4->meas3 Repeat until max T

Workflow for low-temperature magnetic susceptibility measurement.
Logical Diagram of Adiabatic Demagnetization

AdiabaticDemagnetization cluster_process Adiabatic Demagnetization Cycle cluster_params Key Parameters step1 Step 1: Isothermal Magnetization High Magnetic Field Applied Spins Align Entropy Decreases Heat Expelled to Reservoir (Constant T) step2 Step 2: Thermal Isolation Sample Decoupled from Reservoir step1->step2 MagneticField Magnetic Field (B) step1:f1->MagneticField Increases Entropy Magnetic Entropy (S) step1:f3->Entropy Decreases Temperature Temperature (T) step1:f4->Temperature Constant step3 Step 3: Adiabatic Demagnetization Magnetic Field Removed Spins Randomize Entropy Increases Lattice Energy Consumed Temperature Drops Significantly step2->step3 step3:f1->MagneticField Decreases step3:f3->Entropy Increases step3:f5->Temperature Decreases

The principle of cooling by adiabatic demagnetization.

References

Gadolinium Sulfate: A Technical Deep Dive into its Hydrated and Anhydrous Forms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Synthesis, and Biological Interactions of Gadolinium Sulfate Hydrate and its Anhydrous Counterpart.

This compound, a compound of significant interest in various scientific and biomedical fields, exists primarily in two forms: the hydrated salt, gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O), and its anhydrous counterpart (Gd₂(SO₄)₃). The presence or absence of water of crystallization profoundly influences the material's properties and, consequently, its suitability for specific applications, ranging from precursors for magnetic resonance imaging (MRI) contrast agents to specialized use in cryogenic research.[1][2][3] This technical guide provides a comprehensive overview of these two forms, offering a comparative analysis of their core characteristics, detailed experimental protocols for their characterization, and insights into their biological interactions relevant to drug development.

Physicochemical Properties: A Comparative Analysis

The fundamental differences between the hydrated and anhydrous forms of this compound are rooted in their chemical composition and crystal structure. These differences manifest in their macroscopic properties, which are summarized for comparative analysis in the tables below.

General and Structural Properties
PropertyThis compound Octahydrate (Gd₂(SO₄)₃·8H₂O)Anhydrous this compound (Gd₂(SO₄)₃)
Molecular Weight 746.74 g/mol [2]602.69 g/mol
Appearance White crystalline solid[2][3]White powder/crystals
Crystal System Monoclinic[2][3]Orthorhombic (α-form), Monoclinic (β-form)
Space Group C2/cPbca (α-form), C2/c (β-form)
Density 3.01 g/cm³[2][3]4.14 g/cm³[2][3]
Thermal and Solubility Properties
PropertyThis compound Octahydrate (Gd₂(SO₄)₃·8H₂O)Anhydrous this compound (Gd₂(SO₄)₃)
Thermal Decomposition Dehydration begins around 100°C and is complete by ~400°C.[2][3]Decomposes to gadolinium oxysulfate (Gd₂O₂SO₄) above 750°C.
Solubility in Water Solubility decreases with increasing temperature. Quantitative data is presented in Table 3.[4]Generally more soluble than the hydrate form, a common characteristic for anhydrous salts.[5][6] Specific quantitative data is not readily available in the reviewed literature.
Hygroscopicity Stable under normal atmospheric conditions.Hygroscopic; readily absorbs moisture from the atmosphere to form the hydrate.[6] Quantitative data on the rate and extent of water absorption is not readily available.
Quantitative Solubility Data for this compound Octahydrate

The solubility of this compound octahydrate in water has been determined across a range of temperatures. As is characteristic for many rare-earth sulfates, its solubility exhibits an inverse relationship with temperature.

Temperature (°C)Solubility (mol/kg H₂O)
25~0.028
40~0.020
60~0.013
80~0.009
95~0.007

Data adapted from the study on solubilities of heavy rare-earth sulfates.[4]

Synthesis and Interconversion

The synthesis of this compound octahydrate is a straightforward process, while the preparation of the anhydrous form requires the controlled dehydration of the hydrate.

Synthesis of this compound Octahydrate

The standard laboratory and industrial synthesis of this compound octahydrate involves the reaction of gadolinium(III) oxide with sulfuric acid.[2][3]

Reaction: Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O

A typical experimental workflow for this synthesis is outlined below:

Synthesis_Workflow Gd2O3 Gadolinium(III) Oxide Reaction Reaction Mixture Gd2O3->Reaction H2SO4 Dilute Sulfuric Acid H2SO4->Reaction Heating Heating and Stirring Reaction->Heating Filtration Hot Filtration Heating->Filtration Crystallization Cooling and Crystallization Filtration->Crystallization Washing Washing with Water and Acetone Crystallization->Washing Drying Drying Washing->Drying Final_Product Gd₂(SO₄)₃·8H₂O Crystals Drying->Final_Product

Synthesis of this compound Octahydrate.
Preparation of Anhydrous this compound

Anhydrous this compound is typically prepared by the thermal dehydration of the octahydrate. This process must be carefully controlled to avoid decomposition of the sulfate.

Dehydration_Workflow Hydrate Gd₂(SO₄)₃·8H₂O Heating Controlled Heating (~400-500°C) Hydrate->Heating Anhydrous Anhydrous Gd₂(SO₄)₃ Heating->Anhydrous Inert_Atmosphere Inert Atmosphere (e.g., Nitrogen) Inert_Atmosphere->Heating Cooling Cooling in Desiccator Anhydrous->Cooling Storage Airtight Storage Cooling->Storage

Preparation of Anhydrous this compound.

Experimental Protocols for Characterization

Accurate characterization of both the hydrated and anhydrous forms of this compound is crucial for quality control and for understanding their behavior in various applications. The following sections detail the methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of the hydrate and to study the thermal stability of both forms.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum crucible.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to 1000°C at a constant heating rate of 10°C/min.

    • Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50-100 mL/min to prevent oxidative side reactions.

  • Data Analysis: Record the mass loss as a function of temperature. The stepwise mass loss in the TGA curve for the hydrate corresponds to the loss of water molecules. The onset of decomposition for the anhydrous form can be determined from the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with dehydration and other phase transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and hermetically seal it. A pinhole in the lid is recommended for dehydration studies to allow for the escape of water vapor.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to 500°C at a controlled heating rate, typically 10°C/min.

    • Atmosphere: Use an inert nitrogen atmosphere with a flow rate of 50 mL/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will correspond to the energy absorbed during dehydration and decomposition. The area under these peaks can be integrated to determine the enthalpy of these transitions.[7]

Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the crystal structure of the samples.

Methodology:

  • Sample Preparation: Grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites. Mount the powder on a zero-background sample holder.[8][9]

  • Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data Collection: Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Compare the resulting diffraction pattern with standard diffraction patterns from databases (e.g., the ICDD Powder Diffraction File) to confirm the phase identity. For detailed structural analysis, Rietveld refinement can be performed on the collected data.[10][11]

Biological Interactions and Signaling Pathways

While this compound itself is not directly used as a therapeutic agent, its constituent gadolinium ions (Gd³⁺) have well-documented biological interactions, which are of high relevance in the context of drug development, particularly in the design of gadolinium-based contrast agents and drug delivery systems.[12][13][14]

The primary mechanism of gadolinium ion toxicity and its biological activity stems from its interaction with calcium-dependent signaling pathways. Due to its similar ionic radius and higher charge density, Gd³⁺ can act as a competitive inhibitor of Ca²⁺ channels and binding sites on various proteins.[1][15][16]

Calcium_Signaling_Interference cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gd3 Gd³⁺ Ca_Channel Voltage-Gated Ca²⁺ Channel Gd3->Ca_Channel Blocks Ca2_ext Ca²⁺ Ca2_ext->Ca_Channel Enters Ca2_int Intracellular Ca²⁺ Ca_Channel->Ca2_int Calmodulin Calmodulin Ca2_int->Calmodulin Activates CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Activates Signaling Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) CaM_Kinase->Signaling Phosphorylates

Interference of Gd³⁺ with Calcium Signaling.

In the context of cancer therapy, gadolinium-based nanoparticles have been explored as radiosensitizers. Upon irradiation, these nanoparticles can enhance the generation of reactive oxygen species (ROS), leading to increased DNA damage in cancer cells. This process can activate the cGAS-STING pathway, an innate immune signaling pathway, which can promote an anti-tumor immune response.[17][18]

Cancer_Therapy_Pathway cluster_therapy Cancer Cell Gd_NP Gadolinium Nanoparticle ROS Reactive Oxygen Species (ROS) Gd_NP->ROS Radiation Ionizing Radiation Radiation->Gd_NP Enhances DNA_damage DNA Damage ROS->DNA_damage cGAS cGAS DNA_damage->cGAS Activates STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Immune_Response Type I Interferon Production (Anti-tumor Immunity) IRF3->Immune_Response

Gadolinium Nanoparticles in Cancer Radiotherapy.

Applications in Drug Development and Research

The distinct properties of this compound and its derivatives make them valuable in several areas of drug development and biomedical research:

  • Precursor for MRI Contrast Agents: this compound is a key starting material for the synthesis of gadolinium chelates, which are widely used as contrast agents in MRI. The paramagnetic properties of the Gd³⁺ ion enhance the relaxation rate of water protons, leading to improved image contrast.[19][20]

  • Drug Delivery Systems: Gadolinium-based nanoparticles, which can be synthesized from this compound precursors, are being investigated as carriers for targeted drug delivery. Their surfaces can be functionalized to target specific cells or tissues, and they can be designed to release their therapeutic payload in response to specific stimuli.[13][14][21]

  • Theranostics: The combination of diagnostic (imaging) and therapeutic capabilities in a single agent is a rapidly growing field. Gadolinium-based nanoparticles can serve as theranostic agents, allowing for simultaneous imaging of a disease site and delivery of a therapeutic agent.[19][22]

  • Cryogenic Research: The magnetic and thermal properties of this compound make it useful in low-temperature physics and cryogenic research.[2][3]

Conclusion

This compound, in both its hydrated and anhydrous forms, presents a fascinating case study in how the presence of water of crystallization can significantly alter the properties of an inorganic compound. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for selecting the appropriate form for a given application, whether it be as a precursor for advanced medical imaging agents or as a component in novel drug delivery systems. The detailed experimental protocols provided herein offer a practical guide for the characterization of these materials, while the exploration of their biological interactions highlights the critical role of fundamental chemistry in advancing biomedical research. As the field of nanomedicine continues to evolve, the unique properties of gadolinium and its compounds, including the sulfate, will undoubtedly continue to be a subject of intensive and fruitful investigation.

References

A Technical Guide to the Discovery and History of Gadolinium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of gadolinium and its compounds, from early scientific curiosity to their critical role in modern medicine and technology. It provides a detailed account of the key milestones, the scientists involved, and the experimental methodologies that paved the way for current applications.

The Dawn of Discovery: From a Swedish Quarry to a New Element

The story of gadolinium begins not with its own discovery, but with a black mineral found in a quarry in Ytterby, Sweden. In 1794, Finnish chemist Johan Gadolin analyzed this mineral, later named gadolinite, and identified a new "earth" which he called yttria.[1] This discovery was a crucial first step, as gadolinite would later be found to contain a wealth of rare earth elements, including what would become known as gadolinium.

It was not until 1880 that Swiss chemist Jean Charles Galissard de Marignac, while performing spectroscopic analysis on samples of gadolinite and another mineral, cerite, observed spectral lines that did not correspond to any known element.[2][3] This led him to suspect the presence of a new element. De Marignac was able to separate the oxide of this new element and provisionally named it "Yα".[2]

In 1886, French chemist Paul-Émile Lecoq de Boisbaudran independently isolated a purer sample of this new element's oxide.[4][5] He proposed the name "gadolinium" in honor of Johan Gadolin and the mineral gadolinite, a name that de Marignac accepted.[5] The pure, metallic form of gadolinium was finally isolated in 1935 by French chemist Félix Trombe.[2][5]

dot

Discovery_Timeline Timeline of the Discovery of Gadolinium cluster_18th_Century 18th Century cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1794 1794 Johan Gadolin analyzes gadolinite and discovers yttria. 1880 1880 Jean Charles Galissard de Marignac detects a new element (Yα) via spectroscopy. 1794->1880 Leads to further investigation of gadolinite 1886 1886 Paul-Émile Lecoq de Boisbaudran isolates gadolinium oxide and names the element. 1880->1886 Confirmation and naming 1935 1935 Félix Trombe isolates pure gadolinium metal. 1886->1935 From oxide to pure metal 1988 1988 First gadolinium-based MRI contrast agent, Magnevist, is approved for clinical use. 1935->1988 Development of applications

Caption: A timeline illustrating the key milestones in the discovery of gadolinium.

Early Compounds and Their Characterization

The first compound of gadolinium to be identified was its oxide, Gd₂O₃, by de Marignac and de Boisbaudran.[2][4] The early characterization of this and other simple gadolinium compounds relied heavily on techniques like spectroscopy and gravimetric analysis.

Experimental Protocols of Early Researchers

While detailed experimental protocols from the 19th century are not extensively documented in modern literature, the general methodologies can be inferred from the scientific practices of the time.

2.1.1. Isolation of Gadolinium Oxide (Conceptual Protocol)

  • Mineral Digestion: The starting mineral, such as gadolinite or cerite, would be finely crushed and digested in a strong acid, like nitric acid or hydrochloric acid. This process would bring the various metal ions into solution.

  • Fractional Precipitation/Crystallization: The separation of the rare earth elements was a tedious process of fractional precipitation or crystallization. This involved the careful addition of a precipitating agent (e.g., oxalate or hydroxide) to the solution. Since the rare earth elements have slightly different solubilities for their salts, they would precipitate at different rates, allowing for a gradual separation. This process would be repeated numerous times to achieve a purer fraction.

  • Conversion to Oxide: The purified gadolinium salt (e.g., gadolinium oxalate) would then be ignited in air. This high-temperature process decomposes the salt, leaving behind the stable gadolinium oxide (gadolinia).

  • Spectroscopic Analysis: Throughout the purification process, the researchers would use spectroscopy to analyze the composition of their fractions. The presence of unique spectral lines confirmed the isolation of a new element.

dot

Experimental_Workflow Conceptual Workflow for Early Isolation of Gadolinium Oxide start Start: Crushed Gadolinite/Cerite Mineral acid_digestion Acid Digestion (e.g., Nitric Acid) start->acid_digestion solution Solution of Mixed Metal Ions acid_digestion->solution fractional_precipitation Fractional Precipitation/Crystallization (Repeated Cycles) solution->fractional_precipitation separation Separation of Precipitates fractional_precipitation->separation spectroscopy Spectroscopic Analysis (Confirmation of Purity) fractional_precipitation->spectroscopy Analysis at each step purified_salt Purified Gadolinium Salt (e.g., Gadolinium Oxalate) separation->purified_salt ignition Ignition in Air purified_salt->ignition oxide Gadolinium Oxide (Gadolinia) ignition->oxide end End: Isolated Gadolinium Oxide oxide->end GBCA_Development Development of Gadolinium-Based MRI Contrast Agents discovery Discovery of Gadolinium's Paramagnetic Properties toxicity Toxicity of Free Gd³⁺ Ion Identified as a Challenge discovery->toxicity chelation Concept of Chelation: Binding Gd³⁺ to an Organic Ligand toxicity->chelation Solution synthesis Synthesis of Gadopentetate Dimeglumine (Magnevist®) chelation->synthesis approval Clinical Trials and FDA Approval (1988) synthesis->approval widespread_use Widespread Clinical Use and Further Development of GBCAs approval->widespread_use

References

Methodological & Application

Application Notes and Protocols for Gadolinium-Based Positive Contrast Agents in MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool that provides detailed anatomical and functional information.[1] The contrast in MR images is determined by the relaxation times of water protons in different tissues.[2] To enhance the visibility of specific tissues, blood vessels, or pathological conditions, contrast agents are often employed.[3][4] Gadolinium-based contrast agents (GBCAs) are the most commonly used positive contrast agents in MRI, utilized in approximately 30% to 45% of MRI procedures in the United States.[1][5]

The efficacy of GBCAs stems from the paramagnetic properties of the gadolinium ion (Gd³⁺).[3][6] With seven unpaired electrons, Gd³⁺ is highly effective at shortening the T1 relaxation time of nearby water protons, leading to a brighter signal on T1-weighted images.[3][6] This T1-shortening effect is the fundamental principle behind positive contrast enhancement in MRI.

The Critical Role of Chelation: Why Gadolinium Sulfate is Not Used Directly

It is crucial to understand that the free gadolinium ion (Gd³⁺), as would be found in a simple salt like this compound (Gd₂(SO₄)₃), is highly toxic in vivo.[2][3][7] Free Gd³⁺ can interfere with calcium channels and bind to various proteins, leading to severe adverse effects.[8] The median lethal dose (LD50) of free Gd³⁺ in mice is approximately 0.34 mmol/kg.[2]

To mitigate this toxicity, GBCAs are formulated by encapsulating the Gd³⁺ ion within a complex organic molecule known as a chelating agent or ligand.[3][7] This process forms a stable complex that prevents the release of free Gd³⁺ into the body, allowing for its safe administration and subsequent excretion, primarily through the kidneys.[7][9] Chelation increases the LD50 by over 30-fold, making GBCAs relatively safe for clinical and research use.[2] Therefore, this compound is not used as a contrast agent itself but could potentially serve as a chemical precursor for the synthesis of chelated GBCAs.

GBCAs are generally classified based on the structure of their chelating ligand:

  • Linear Agents: The ligand is an open-chain molecule. These can be ionic or non-ionic.

  • Macrocyclic Agents: The Gd³⁺ ion is caged within a more rigid, pre-organized cyclic structure. These are considered more stable and have a lower risk of releasing free gadolinium.[7][10]

Mechanism of T1 Contrast Enhancement

The primary function of a GBCA is to increase the T1 relaxivity of water protons in the target tissue. Relaxivity (r1) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time, expressed in units of s⁻¹·mM⁻¹.[11] The observed T1 relaxation rate (1/T1_obs) in the presence of a GBCA is the sum of the native tissue relaxation rate (1/T1_t) and the contribution from the contrast agent, which is proportional to its concentration ([C]).

1/T1_obs = 1/T1_t + r1 * [C]

A higher r1 value means a greater T1-shortening effect at a given concentration, leading to better contrast enhancement.[12]

GBCAMechanism cluster_0 In Vivo Environment GBCA Chelated Gd³⁺ (GBCA) Water Water Protons (in tissue) GBCA->Water interacts with T1_short Accelerated T1 Relaxation (Signal Brightening) Water->T1_short results in MRI T1-Weighted MRI Sequence T1_short->MRI detected by Image Enhanced MR Image MRI->Image produces

Caption: Mechanism of T1 contrast enhancement by a gadolinium-based contrast agent (GBCA).

Data Presentation: Relaxivity of Common GBCAs

The T1 relaxivity (r1) of a GBCA is a key performance metric and can vary with the magnetic field strength and the medium in which it is measured. The following table summarizes the r1 values for several commercially available GBCAs in human whole blood at 37°C.[11][13]

Contrast Agent (Abbreviation)Chelate Structurer1 at 1.5 T (s⁻¹·mM⁻¹)r1 at 3.0 T (s⁻¹·mM⁻¹)r1 at 7.0 T (s⁻¹·mM⁻¹)
Gadoterate (Gd-DOTA)Macrocyclic3.9 ± 0.23.4 ± 0.42.8 ± 0.4
Gadobutrol (Gd-DO3A-butrol)Macrocyclic4.6 ± 0.24.5 ± 0.34.2 ± 0.3
Gadoteridol (Gd-HP-DO3A)Macrocyclic4.4 ± 0.63.5 ± 0.63.4 ± 0.1
Gadopentetate (Gd-DTPA)Linear4.3 ± 0.43.8 ± 0.23.1 ± 0.4
Gadobenate (Gd-BOPTA)Linear6.2 ± 0.55.4 ± 0.34.7 ± 0.1
Gadodiamide (Gd-DTPA-BMA)Linear4.5 ± 0.13.9 ± 0.23.7 ± 0.2
Gadoversetamide (Gd-DTPA-BMEA)Linear4.4 ± 0.24.2 ± 0.24.3 ± 0.2
Gadoxetate (Gd-EOB-DTPA)Linear7.2 ± 0.25.5 ± 0.34.9 ± 0.1

Data sourced from Shen Y, et al. Invest Radiol. 2015.[11][13]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and application of GBCAs in a research setting.

Protocol 1: Synthesis of a Macrocyclic GBCA (Gd-DOTA)

This protocol provides a general method for chelating Gd³⁺ with the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). A gadolinium salt such as gadolinium chloride or gadolinium oxide is typically used as the starting material; this compound could potentially be adapted for this purpose.

SynthesisWorkflow cluster_0 Synthesis and Purification Workflow Start 1. Dissolve DOTA Ligand in Water Step2 2. Add Gadolinium Salt (e.g., GdCl₃) Start->Step2 Step3 3. Adjust pH to 5.5-6.5 and Heat (e.g., 90°C, 2h) Step2->Step3 Step4 4. Chelation Test (e.g., xylenol orange) Step3->Step4 Decision Free Gd³⁺ Present? Step4->Decision Decision->Step3 Yes (adjust pH/time) Step5 5. Purify (e.g., Cation Exchange Column) Decision->Step5 No Step6 6. Lyophilize to obtain Gd-DOTA Powder Step5->Step6

Caption: Workflow for the synthesis and purification of a Gd-DOTA complex.

Methodology:

  • Dissolution: Dissolve DOTA in deionized water.

  • Reaction: Add an equimolar amount of a gadolinium salt (e.g., gadolinium chloride, GdCl₃) to the DOTA solution.

  • pH Adjustment and Heating: Adjust the pH of the solution to between 5.5 and 6.5 using an appropriate base (e.g., NaOH). Heat the reaction mixture (e.g., to 90°C) for several hours to facilitate the complexation reaction.[5]

  • Chelation Test: Periodically test a small aliquot of the reaction mixture for the presence of free Gd³⁺ using a colorimetric indicator such as xylenol orange. The absence of a color change indicates the completion of the reaction.

  • Purification: Once the reaction is complete, cool the solution and pass it through a cation exchange resin to remove any unreacted free Gd³⁺.[5]

  • Isolation: The final solution containing the Gd-DOTA complex can be filtered and lyophilized to obtain a pure, solid product. Characterization can be performed using techniques like mass spectrometry and HPLC.

Protocol 2: In Vitro T1 Relaxivity Measurement

This protocol describes how to measure the r1 relaxivity of a GBCA using an MRI scanner.

Methodology:

  • Phantom Preparation:

    • Prepare a stock solution of the GBCA in a relevant medium (e.g., saline, human plasma, or whole blood).

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1.0, 2.0, 4.0 mM).[11] Include a sample of the medium with no contrast agent to serve as a baseline.

    • Transfer each concentration into separate, airtight tubes and arrange them in a phantom holder.

  • Temperature Control: Place the phantom in the MRI scanner and allow it to equilibrate to a physiological temperature (37°C), using a heated air system or a water bath if available.[11]

  • MRI Acquisition:

    • Acquire T1-weighted images using an inversion recovery sequence. This is the gold standard for accurate T1 measurement.

    • Use a range of inversion times (TIs) to accurately map the T1 recovery curve (e.g., for a 1.5T scanner, TIs could range from 30 ms to 10,000 ms).[11]

  • Data Analysis:

    • For each sample, measure the signal intensity at each inversion time.

    • Fit the signal intensity vs. TI data to the inversion recovery equation: SI(TI) = SI₀ |1 - 2e^(-TI/T1)| to calculate the T1 relaxation time for each concentration.

    • Calculate the relaxation rate (R1 = 1/T1) for each concentration.

    • Plot R1 (in s⁻¹) against the concentration of the GBCA (in mM).

    • The slope of the resulting linear regression line is the T1 relaxivity (r1) in s⁻¹·mM⁻¹.

Protocol 3: In Vivo MRI in a Small Animal Model

This protocol outlines a general procedure for performing contrast-enhanced MRI in a small animal model (e.g., a mouse bearing a tumor).

InVivoWorkflow cluster_1 In Vivo Contrast-Enhanced MRI Workflow AnimalPrep 1. Animal Preparation (Anesthesia, Cannulation) PreContrast 2. Acquire Pre-Contrast T1-Weighted Images AnimalPrep->PreContrast Injection 3. Administer GBCA (IV, e.g., 0.1 mmol/kg) PreContrast->Injection PostContrast 4. Acquire Dynamic Post-Contrast Images Injection->PostContrast immediately after Analysis 5. Image Analysis (Signal Enhancement) PostContrast->Analysis

Caption: General workflow for an in vivo contrast-enhanced MRI study in a small animal.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., using isoflurane) and maintain its body temperature.

    • Place an intravenous catheter (e.g., in the tail vein) for administration of the contrast agent.[5]

    • Position the animal in an appropriate holder within the MRI scanner, ensuring physiological monitoring (respiration, temperature).

  • Pre-Contrast Imaging: Acquire a set of baseline T1-weighted images of the region of interest before administering the contrast agent.[4]

  • GBCA Administration: Inject the GBCA solution via the intravenous catheter. A typical dose for preclinical and clinical imaging is 0.1 mmol/kg of body weight.[4][8] Flush the line with saline to ensure the full dose is delivered.[4]

  • Post-Contrast Imaging: Immediately following the injection, begin acquiring a series of T1-weighted images over time (dynamic contrast-enhanced, or DCE-MRI). This allows for the visualization of the agent's wash-in and wash-out kinetics.

  • Image Analysis:

    • Compare the pre- and post-contrast images to assess tissue enhancement.

    • Quantitative analysis can be performed by drawing regions of interest (ROIs) on the target tissue (e.g., tumor) and a reference tissue (e.g., muscle) and measuring the change in signal intensity over time.

    • The percentage of signal enhancement can be calculated as: %Enhancement = [(SI_post - SI_pre) / SI_pre] * 100 .

Safety and Handling

  • Toxicity: Always handle gadolinium salts and chelated agents with appropriate personal protective equipment (PPE). While chelated GBCAs are relatively safe, unchelated gadolinium is toxic.[2][3]

  • Patient Screening: In clinical settings and, where applicable, in preclinical studies involving models of disease, it is important to screen subjects for renal impairment. GBCAs are primarily cleared by the kidneys, and impaired renal function can significantly delay clearance, increasing the risk of adverse events like Nephrogenic Systemic Fibrosis (NSF), particularly with less stable linear agents.[6][14]

  • Administration: GBCAs should be administered intravenously.[4] Ensure proper catheter placement to avoid extravasation. The standard clinical dose is typically 0.1 mmol/kg.[4]

Conclusion

Gadolinium-based positive contrast agents are indispensable tools in both clinical and research MRI. Their function is entirely dependent on the paramagnetic properties of the gadolinium ion, but their safety is contingent upon the stability of the chelating ligand that encases it. Simple salts like this compound are not used for in vivo applications due to the high toxicity of the free gadolinium ion. By understanding the principles of chelation, relaxivity, and applying rigorous experimental protocols, researchers can effectively and safely leverage these powerful agents to enhance the diagnostic and investigative capabilities of MRI.

References

Preparation of Gadolinium Sulfate Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium sulfate (Gd₂(SO₄)₃), particularly in its octahydrate form (Gd₂(SO₄)₃·8H₂O), is a valuable compound in various research and development applications. Its utility stems from the unique paramagnetic properties of the gadolinium ion (Gd³⁺), making it a key component in the formulation of contrast agents for Magnetic Resonance Imaging (MRI). Furthermore, its high thermal neutron capture cross-section makes it a compound of interest in Neutron Capture Therapy (NCT) research for cancer treatment. This document provides detailed application notes and protocols for the preparation of this compound solutions for experimental use, ensuring safety, accuracy, and reproducibility.

Physicochemical Properties and Safety Data

Gadolinium (III) sulfate is a white, crystalline solid that is moderately soluble in water.[1][2][3] A key characteristic is that its solubility in water decreases as the temperature rises.[4] The most commonly available form is the octahydrate, Gd₂(SO₄)₃·8H₂O.

Safety Precautions:

This compound is classified as an irritant.[5][6] It can cause skin and eye irritation, and may cause respiratory irritation if inhaled.[5] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn when handling the compound.[5][7] All work should be conducted in a well-ventilated area or a fume hood to avoid the inhalation of dust.[7]

Table 1: Physicochemical and Safety Data for Gadolinium (III) Sulfate Octahydrate

PropertyValue
Chemical Formula Gd₂(SO₄)₃·8H₂O
Molecular Weight 746.81 g/mol [6][8][9]
Appearance White crystalline solid[4][10][11]
Density 3.01 g/mL at 25 °C[4][8]
Solubility in Water Moderately soluble; solubility decreases with increasing temperature.[4]
Hazard Codes Xi (Irritant)[12]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system and skin)
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous this compound Solution (e.g., 0.1 M)

This protocol outlines the steps for preparing a 0.1 M aqueous solution of this compound octahydrate.

Materials:

  • Gadolinium (III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

  • High-purity deionized or distilled water

  • Volumetric flask (appropriate size, e.g., 100 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper/boat

Procedure:

  • Calculate the required mass:

    • The molecular weight of Gd₂(SO₄)₃·8H₂O is 746.81 g/mol .

    • To prepare 100 mL (0.1 L) of a 0.1 M solution, the required mass is: 0.1 mol/L * 0.1 L * 746.81 g/mol = 7.4681 g.

  • Weighing the this compound:

    • Carefully weigh out the calculated mass of Gd₂(SO₄)₃·8H₂O using an analytical balance.

  • Dissolution:

    • Add approximately half of the final desired volume of deionized water to a beaker containing a magnetic stir bar.

    • Slowly add the weighed this compound to the water while stirring.

    • Continue stirring until the solid is completely dissolved. Gentle heating can be applied to aid dissolution, but be mindful that solubility decreases at higher temperatures.[4] Do not boil the solution.

  • Final Volume Adjustment:

    • Once dissolved, carefully transfer the solution to the volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the solute is transferred.

    • Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization and Storage:

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clearly labeled storage bottle. Store at room temperature.

Protocol 2: Preparation of this compound Solution for in vitro MRI Contrast Agent Studies

For MRI contrast agent research, solutions are often prepared in molar concentrations, typically in the range of 0.5 M to 1.0 M.[1]

Procedure:

  • Follow the general procedure outlined in Protocol 1, adjusting the calculated mass of this compound octahydrate for the desired higher concentration.

  • It is crucial to ensure complete dissolution, which may require more vigorous stirring or a slightly longer dissolution time.

  • For cellular studies, it is recommended to prepare the final dilutions in a buffered saline solution (e.g., PBS) to maintain physiological pH.

Protocol 3: Preparation of Gadolinium-Doped Solutions for Neutron Capture Therapy (NCT) Research

In GdNCT research, concentrations are often expressed in parts per million (ppm) of gadolinium. A typical target concentration in tumor tissue is in the range of 50-200 ppm of ¹⁵⁷Gd.[3]

Procedure:

  • Calculate the required mass for a stock solution:

    • The atomic weight of Gadolinium (Gd) is 157.25 g/mol .

    • The molecular weight of Gd₂(SO₄)₃·8H₂O is 746.81 g/mol .

    • The mass percentage of Gd in the hydrated salt is (2 * 157.25) / 746.81 ≈ 42.11%.

    • To prepare a 1000 ppm Gd stock solution (1000 mg Gd per L of solution), you would need 1000 mg / 0.4211 ≈ 2374.7 mg (2.3747 g) of Gd₂(SO₄)₃·8H₂O per liter of solution.

  • Prepare the stock solution:

    • Follow the dissolution procedure in Protocol 1 to prepare the 1000 ppm Gd stock solution.

  • Prepare the working solution:

    • Use the stock solution to make serial dilutions to achieve the desired final concentration (e.g., 50-200 ppm) in the appropriate cell culture medium or buffer for your experiment.

Data Presentation

Table 2: Quantitative Data for Aqueous this compound Solutions

Concentration (mol/L)Density (g/mL)Viscosity (mPa·s)
0.05Data not readily availableData not readily available
0.1Data not readily availableData not readily available
0.5Data not readily availableData not readily available
1.0Data not readily availableData not readily available

Mandatory Visualizations

G cluster_prep Solution Preparation Workflow A Calculate Mass of Gd₂(SO₄)₃·8H₂O B Weigh Gd₂(SO₄)₃·8H₂O A->B C Dissolve in Deionized Water with Stirring B->C D Transfer to Volumetric Flask C->D E Adjust to Final Volume D->E F Homogenize and Store E->F

Figure 1: Workflow for preparing aqueous this compound solutions.

G cluster_pathway Gadolinium as a Calcium Channel Blocker Ca_ext Extracellular Ca²⁺ Ca_channel Voltage-Gated Ca²⁺ Channel Ca_ext->Ca_channel Opens upon depolarization Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Gd Gd³⁺ Gd->Ca_channel Blocks Cell_response Cellular Response Ca_influx->Cell_response

Figure 2: Gadolinium's inhibitory effect on a calcium signaling pathway.[1]

G cluster_workflow Experimental Workflow for Gadolinium Neutron Capture Therapy (in vivo) A Inject Gd-containing agent into tumor-bearing animal model B Allow for accumulation in tumor tissue A->B C Irradiate tumor with thermal neutrons B->C D ¹⁵⁷Gd captures a neutron, emitting prompt gamma rays and conversion electrons C->D E Localized radiation dose induces tumor cell death D->E F Monitor tumor response and animal health E->F

Figure 3: A typical experimental workflow for in vivo GdNCT studies.[3][7]

References

Application Notes and Protocols for Gadolinium Sulfate in Nuclear Reactor Technology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gadolinium, a rare earth element, possesses an exceptionally high neutron absorption cross-section, making it a critical material in the nuclear industry for reactor control and safety.[1][2][3] Specifically, the isotope Gadolinium-157 has one of the highest known thermal neutron capture cross-sections among all stable isotopes.[2] Gadolinium sulfate (Gd₂(SO₄)₃), as a water-soluble salt of gadolinium, is utilized as a liquid neutron poison in certain types of nuclear reactors, most notably in CANDU (CANada Deuterium Uranium) reactors.[1][4] These application notes provide a detailed overview of the use of this compound in nuclear reactor technology, including its primary applications, quantitative data, and relevant protocols.

Primary Applications:

  • Reactivity Control: this compound is dissolved in the heavy water moderator of CANDU reactors to control excess reactivity.[4] This is particularly important during initial startup with fresh fuel or to compensate for the burnout of xenon, a fission product that acts as a neutron poison.[5] By introducing a soluble neutron absorber like this compound, the neutron population, and thus the reactor power, can be precisely managed.[2] Some reactors use this compound as an alternative to gadolinium nitrate to prevent the formation of deuterium gas, which can be produced from the interaction of nitrate ions with water radiolysis products.[4]

  • Emergency Shutdown System (Secondary Control): In some reactor designs, particularly CANDU reactors, a concentrated this compound solution can be rapidly injected into the moderator to act as a secondary, emergency shutdown measure.[1][2] This system provides a diverse and redundant method of shutting down the reactor in the event the primary control rods fail to insert.[2]

  • Burnable Poison: While less common for the sulfate form, gadolinium can be used as a "burnable poison."[1][2] In this application, it is incorporated into the fuel or control rods. As the reactor operates, the gadolinium absorbs neutrons and is gradually "burned up," which helps to control the reactivity of the core over its operational lifetime.[2]

Quantitative Data

The following table summarizes key quantitative data for gadolinium and this compound relevant to their application in nuclear reactors.

ParameterValueNotes
Neutron Absorption Cross-Section (Gadolinium-157) ~255,000 barnsOne of the highest of all stable isotopes.[2]
Neutron Absorption Cross-Section (Natural Gadolinium) ~49,000 barnsHigh due to the presence of high-cross-section isotopes like Gd-157.
Solubility of this compound (Gd₂(SO₄)₃·8H₂O) in Water Decreases with increasing temperature.For example, solubility decreases from 25°C to 95°C.[6]
Typical pH of Gadolinium Nitrate Solution for Poison Addition Tank ~3A 2% gadolinium nitrate solution has a pH of about 3.[7]

Experimental Protocols

Protocol 1: Preparation and Injection of this compound Solution for Reactivity Control

Objective: To prepare and introduce a this compound solution into the reactor moderator system for reactivity adjustment.

Materials:

  • High-purity this compound octahydrate (Gd₂(SO₄)₃·8H₂O)

  • Demineralized heavy water (D₂O)

  • Poison addition tank

  • Mixing system

  • Injection pumps and associated piping

  • Conductivity and concentration monitoring instrumentation

Methodology:

  • Solution Preparation:

    • Calculate the required mass of this compound based on the desired final concentration in the moderator and the moderator volume.

    • In a controlled environment, dissolve the calculated mass of high-purity this compound into a known volume of demineralized heavy water within the poison addition tank.

    • Utilize the mixing system to ensure complete dissolution and homogeneity of the solution.

    • Verify the concentration of the prepared solution using atomic absorption spectrophotometry or a similar validated technique.[8][9]

  • Injection into the Moderator System:

    • Isolate the poison addition tank from the moderator system.

    • Align the injection pumps and valves for the addition of the this compound solution to the moderator circuit.

    • Initiate the injection pumps and slowly introduce the solution into the moderator at a controlled rate.

    • Continuously monitor the reactor power and reactivity meters to observe the effect of the neutron poison.

    • Simultaneously, monitor the gadolinium concentration and conductivity in the bulk moderator to ensure the target concentration is reached without overshooting.[7]

  • Post-Injection Monitoring:

    • Once the desired reactivity level is achieved, cease the injection and re-isolate the poison addition system.

    • Continue to monitor the gadolinium concentration in the moderator to ensure it remains stable.

Protocol 2: Measurement of this compound Concentration in the Moderator

Objective: To accurately determine the concentration of this compound in the heavy water moderator.

Methodology (based on Atomic Absorption Spectrophotometry - AAS): [8]

  • Sample Collection:

    • Obtain a representative sample of the moderator water from a designated sampling point in the reactor system.

  • Standard Preparation:

    • Prepare a series of standard solutions with known concentrations of this compound in a matrix matching the moderator water.

  • AAS Analysis: [8][9]

    • Set up the atomic absorption spectrophotometer according to the manufacturer's instructions for gadolinium analysis.

    • Aspirate the standard solutions and the moderator sample into the AAS.

    • Measure the absorbance of each standard and the sample.

  • Concentration Determination:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of gadolinium in the moderator sample by interpolating its absorbance on the calibration curve.

Protocol 3: Removal of this compound from the Moderator Using Ion Exchange

Objective: To remove dissolved this compound from the moderator system to increase reactor reactivity or for purification.[10][11]

Materials:

  • Moderator purification system with ion exchange columns

  • Mixed-bed (Strong Acid Cation and Strong Base Anion) ion exchange resins[10]

  • Conductivity and concentration monitoring instrumentation

Methodology:

  • System Alignment:

    • Divert a side stream of the moderator flow through the ion exchange columns of the purification system.

  • Ion Exchange Process:

    • As the moderator passes through the mixed-bed resin, the Gd³⁺ ions are exchanged for H⁺ (or D⁺) ions on the cation resin, and the SO₄²⁻ ions are exchanged for OH⁻ (or OD⁻) ions on the anion resin.[10]

    • The net result is the removal of this compound from the water.

  • Process Monitoring:

    • Continuously monitor the conductivity of the moderator at the outlet of the ion exchange column. A decrease in conductivity indicates the removal of ionic species.

    • Periodically sample the moderator and analyze for gadolinium concentration to track the removal efficiency.

    • Monitor the reactor's reactivity to observe the positive reactivity addition as the neutron poison is removed.

  • Resin Management:

    • When the ion exchange resin becomes saturated (indicated by a rise in conductivity at the outlet), it must be replaced or regenerated according to established procedures.

Visualizations

G cluster_0 Emergency Shutdown Logic A SCRAM Signal Received (e.g., High Power, Low Pressure) B Primary Shutdown System (Control Rods) Fails to Insert A->B C Secondary Shutdown System (SDS2) Activated B->C D High-Pressure Injection of This compound Solution C->D E Rapid Neutron Absorption in Moderator D->E F Reactor Becomes Subcritical (Shutdown) E->F

Caption: Emergency shutdown workflow using this compound injection.

G cluster_1 Reactivity Control Cycle Start Monitor Reactor Reactivity Condition Excess Positive Reactivity? Start->Condition Inject Inject this compound Solution into Moderator Condition->Inject Yes Remove Remove this compound via Ion Exchange Condition->Remove No (if reactivity is low) Stable Reactivity Balanced Condition->Stable No (at target) Monitor_Gd Monitor Gd Concentration and Reactivity Inject->Monitor_Gd Remove->Monitor_Gd Monitor_Gd->Condition Continue Adjustment

Caption: Reactivity control using this compound addition and removal.

G cluster_2 Gadolinium Removal Workflow Moderator Moderator with Dissolved Gd₂(SO₄)₃ Pump Purification System Pump Moderator->Pump IX_Column Mixed-Bed Ion Exchange Column Pump->IX_Column Purified_Moderator Purified Moderator (Gd²⁺ and SO₄²⁻ removed) IX_Column->Purified_Moderator Resin Saturated Resin (Gd²⁺, SO₄²⁻) IX_Column->Resin

Caption: Workflow for removing this compound via ion exchange.

References

Synthesis of Gadolinium Oxide from Gadolinium Sulfate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis of high-purity gadolinium oxide (Gd₂O₃) from gadolinium sulfate (Gd₂(SO₄)₃), a critical process for researchers, scientists, and professionals in drug development. Gadolinium oxide nanoparticles are of significant interest due to their unique paramagnetic properties, making them promising candidates for contrast agents in magnetic resonance imaging (MRI) and as platforms for targeted drug delivery.

This document outlines two primary methods: direct thermal decomposition of this compound and a precipitation method involving an oxalate intermediate. Both protocols are presented with detailed steps, and the expected quantitative outcomes are summarized for easy comparison.

Method 1: Thermal Decomposition of this compound

This method leverages the direct conversion of this compound to gadolinium oxide at elevated temperatures. The process involves a multi-step decomposition, including the formation of an intermediate oxysulfate.

Experimental Protocol
  • Preparation of Starting Material: Begin with this compound octahydrate (Gd₂(SO₄)₃·8H₂O). Ensure the starting material is of high purity to minimize contaminants in the final product.

  • Dehydration: Heat the this compound octahydrate in a furnace with a controlled atmosphere (e.g., nitrogen or air). The dehydration occurs in two main stages:

    • Heat from ambient temperature to approximately 434 K (161 °C) to lose the first six water molecules.

    • Continue heating to around 489 K (216 °C) to remove the remaining two water molecules, resulting in anhydrous this compound (Gd₂(SO₄)₃).

  • Decomposition to Gadolinium Oxysulfate: Increase the temperature to the range of 1256 K (983 °C). In this step, the anhydrous this compound decomposes to form gadolinium oxysulfate ((GdO)₂SO₄) with the release of sulfur trioxide.

  • Conversion to Gadolinium Oxide: Further increase the temperature to approximately 1455 K (1182 °C) to decompose the gadolinium oxysulfate into the final product, gadolinium oxide (Gd₂O₃).

  • Cooling and Characterization: Allow the furnace to cool down to room temperature under a controlled atmosphere to prevent rehydration or reaction with atmospheric components. The resulting white powder is gadolinium oxide. Characterize the final product for its crystallinity, particle size, and purity using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and inductively coupled plasma mass spectrometry (ICP-MS).

Quantitative Data
ParameterValue/RangeCitation
Starting Material This compound Octahydrate (Gd₂(SO₄)₃·8H₂O)
Dehydration Temperatures Stage 1: ~434 K (161 °C), Stage 2: ~489 K (216 °C)
Oxysulfate Formation Temp. ~1256 K (983 °C)[1]
Oxide Formation Temp. ~1455 K (1182 °C)
Theoretical Yield Dependent on initial mass; can be calculated from stoichiometry
Purity High, dependent on precursor purity
Particle Size Dependent on calcination time and temperature

Reaction Pathway

Thermal_Decomposition A Gd₂(SO₄)₃·8H₂O B Gd₂(SO₄)₃ A->B Heat to ~489 K - 8H₂O C (GdO)₂SO₄ B->C Heat to ~1256 K - 2SO₃ D Gd₂O₃ C->D Heat to ~1455 K - SO₃

Thermal Decomposition Pathway of this compound

Method 2: Precipitation via Oxalate Intermediate

This method involves the precipitation of a gadolinium salt from a this compound solution, followed by calcination to yield gadolinium oxide. Using ammonium oxalate as a precipitant allows for the formation of an ammonium gadolinium oxalate intermediate, which can then be thermally decomposed to the oxide.[2]

Experimental Protocol
  • Dissolution of this compound: Dissolve this compound in a suitable solvent. For instance, a 70/30 by volume solution of water and nitric acid can be used to ensure complete dissolution.[2]

  • Precipitation of Ammonium Gadolinium Oxalate: To the this compound solution, add a stoichiometric amount of solid ammonium oxalate. This will induce the precipitation of ammonium gadolinium oxalate (NH₄Gd(C₂O₄)₂·H₂O). The reaction should be stirred for approximately 4 hours to ensure complete precipitation.[2]

  • Filtration and Washing: Filter the precipitate from the solution. Wash the collected precipitate with a dilute solution of ammonium oxalate (e.g., 2%) to remove any remaining impurities.[2]

  • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 50 °C) to remove residual water.

  • Calcination: Calcine the dried ammonium gadolinium oxalate powder in a furnace at approximately 850 °C. This high-temperature treatment decomposes the oxalate salt to form high-purity gadolinium oxide.[2]

  • Cooling and Characterization: After calcination, allow the furnace to cool to room temperature. The resulting gadolinium oxide powder should be characterized for its properties as described in Method 1.

Quantitative Data
ParameterValue/RangeCitation
Starting Material This compound (Gd₂(SO₄)₃) solution[2]
Precipitating Agent Ammonium Oxalate ((NH₄)₂C₂O₄)[2]
Intermediate Product Ammonium Gadolinium Oxalate (NH₄Gd(C₂O₄)₂·H₂O)[2]
Calcination Temperature ~850 °C[2]
Yield >95%[2]
Purity 99.99%[2]
Particle Size Dependent on precipitation and calcination conditions

Reaction Pathway

Precipitation_Pathway A Gd₂(SO₄)₃ (aq) B NH₄Gd(C₂O₄)₂·H₂O (s) A->B + (NH₄)₂C₂O₄ (Precipitation) C Gd₂O₃ (s) B->C Heat to ~850 °C (Calcination)

Precipitation Pathway via Oxalate Intermediate

Applications in Drug Development

Gadolinium oxide nanoparticles synthesized via these methods can be surface-functionalized for various biomedical applications. Their high magnetic moment makes them excellent T1-weighted contrast agents for MRI, allowing for enhanced visualization of tissues and organs. Furthermore, their nanoparticle nature enables their use as carriers for targeted drug delivery systems. By attaching specific ligands or antibodies to the nanoparticle surface, drugs can be delivered directly to diseased cells, minimizing systemic toxicity.

The protocols provided here offer a foundational step for researchers to produce high-quality gadolinium oxide, enabling further exploration into its potential in advanced medical diagnostics and therapeutics.

References

Application Notes and Protocols for the Development of Gadolinium-Based MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel Magnetic Resonance Imaging (MRI) contrast agents is a dynamic field of research, driven by the need for agents with higher efficacy, improved safety profiles, and targeted delivery capabilities. Gadolinium-based contrast agents (GBCAs) are the most widely used class of MRI contrast agents due to the strong paramagnetic properties of the gadolinium (III) ion (Gd³⁺), which significantly shortens the T1 relaxation time of nearby water protons, leading to enhanced image contrast.

This document provides detailed application notes and experimental protocols for the development of new MRI contrast agents. It is important to note that while the query specified "gadolinium sulfate," the scientific literature does not support its direct use in developing MRI contrast agents. This compound is a simple salt that readily dissociates in aqueous solutions to release free Gd³⁺ ions, which are highly toxic and can interfere with biological processes, such as calcium-dependent mechanisms. The core principle of modern GBCA design is to tightly chelate the Gd³⁺ ion within a stable organic ligand to prevent its release and subsequent toxicity. Therefore, these notes will focus on the scientifically established and actively researched approaches: the synthesis and evaluation of macrocyclic gadolinium chelates and gadolinium oxide nanoparticles.

Part 1: Macrocyclic Gadolinium-Based Contrast Agents

Macrocyclic chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), form highly stable complexes with Gd³⁺, minimizing the risk of ion release. These can be further functionalized to improve relaxivity or for targeted delivery.

Application Note 1: Synthesis of a DOTA-Functionalized Gadolinium Contrast Agent

This protocol describes the synthesis of a DOTA-based contrast agent conjugated to a biomolecule (e.g., lactobionic acid for targeting asialoglycoprotein receptors).

Experimental Protocol: Synthesis of Gd-DOTA-Lactobionic Acid (Gd-DOTA-LAE) [1][2][3]

  • Conjugation of DOTA to Lactobionic Acid:

    • Dissolve 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA) and a primary amine-modified lactobionic acid (LAE) in a suitable solvent.

    • Mediate the conjugation using a DCC-NHS (N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide) coupling reaction.[1][2][3]

    • Purify the resulting DOTA-LAE conjugate using appropriate chromatographic techniques.

  • Chelation with Gadolinium:

    • Dissolve the purified DOTA-LAE in deionized water.

    • Add gadolinium chloride hexahydrate (GdCl₃·6H₂O) in a slight molar excess (e.g., 1.2 equivalents).[1][2]

    • Adjust the pH of the solution to 6 with a suitable base (e.g., 0.1 M KOH).[1][2]

    • Heat the reaction mixture at 40°C for 24 hours with constant stirring to facilitate complexation.[1][2]

  • Purification and Isolation:

    • Remove unreacted, free Gd³⁺ ions by passing the solution through a cation exchange column (e.g., Chelex® 100 resin).[1][2]

    • Alternatively, perform dialysis against deionized water for an extended period (e.g., 3 days with a 500 Da molecular weight cutoff membrane).[1][2]

    • Confirm the removal of free Gd³⁺ using a xylenol orange assay.[1] The ratio of absorbance at 573 nm and 433 nm is proportional to the free Gd³⁺ concentration.

    • Lyophilize the purified solution to obtain the final Gd-DOTA-LAE product as a solid.

Visualization: Synthesis Workflow for Gd-DOTA-LAE

cluster_synthesis Synthesis of DOTA-LAE cluster_chelation Gadolinium Chelation cluster_purification Purification DOTA DOTA Conjugation DCC-NHS Coupling DOTA->Conjugation LAE Lactobionic Acid Amine LAE->Conjugation DOTA_LAE DOTA-LAE Conjugate Conjugation->DOTA_LAE Chelation Complexation (pH 6, 40°C, 24h) DOTA_LAE->Chelation GdCl3 GdCl3·6H2O GdCl3->Chelation Crude_Product Crude Gd-DOTA-LAE Chelation->Crude_Product Purification Cation Exchange (Chelex® 100) Crude_Product->Purification Final_Product Pure Gd-DOTA-LAE Purification->Final_Product Start Gd³⁺ Precursor + Ligand in Polyol Solvent Add_Base Add NaOH Start->Add_Base Heating High Temperature Heating (180-250°C) Add_Base->Heating Purification Precipitation, Centrifugation, and Washing Heating->Purification End Coated Gd₂O₃ Nanoparticles Purification->End cluster_pathway Potential Cellular Toxicity Pathways of Free Gd³⁺ Free_Gd Free Gd³⁺ MAPK_ERK MAPK/ERK Pathway Free_Gd->MAPK_ERK interferes with PI3K_Akt PI3K/Akt Pathway Free_Gd->PI3K_Akt interferes with EGFR EGFR Signaling Free_Gd->EGFR interferes with Oxidative_Stress Oxidative Stress Free_Gd->Oxidative_Stress Inflammation Pro-inflammatory Response MAPK_ERK->Inflammation Apoptosis Apoptosis PI3K_Akt->Apoptosis EGFR->Inflammation Oxidative_Stress->Apoptosis

References

Application Notes and Protocols: The Role of Gadolinium Sulfate in Magnetic Refrigeration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetic refrigeration is an emerging, energy-efficient, and environmentally friendly cooling technology that utilizes the magnetocaloric effect (MCE). The MCE is a phenomenon in which a magnetic material undergoes a temperature change upon the application or removal of an external magnetic field. Gadolinium (Gd) and its compounds are at the forefront of MCE research due to Gd³⁺'s large magnetic moment. Historically, gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) was a key material in early adiabatic demagnetization experiments to achieve temperatures below 1 Kelvin. While research has expanded to various other gadolinium-based materials, this compound and its derivatives continue to be of interest for cryogenic cooling applications.

These application notes provide a comprehensive overview of the role of this compound in magnetic refrigeration research, including its magnetocaloric properties, synthesis protocols, and methods for characterization.

Data Presentation: Magnetocaloric Properties

Quantitative data on the magnetocaloric properties of this compound and related compounds are crucial for evaluating their potential as magnetic refrigerants. The following tables summarize key MCE parameters for relevant materials.

Table 1: Magnetocaloric Properties of Selected Gadolinium-Based Compounds

CompoundMagnetic Field Change (ΔH) (T)Temperature (K)Max. Magnetic Entropy Change (-ΔSₘ) (J kg⁻¹ K⁻¹)Adiabatic Temperature Change (ΔTₐd) (K)
Gd₂(SO₄)₃·8H₂O N/AN/AData not readily available in literatureData not readily available in literature
Gd₂(OH)₄SO₄ [1]2215.1N/A
Gd₂Cu(SO₄)₂(OH)₄ [2]8~445.52N/A
Pure Gadolinium 2~294~5.5~4.0
5~294~9.8~8.5
7~294~12.5~11.5

Experimental Protocols

Protocol 1: Synthesis of this compound Octahydrate (Gd₂(SO₄)₃·8H₂O)

This protocol describes a generalized method for the synthesis of this compound octahydrate suitable for magnetocaloric studies.

Materials:

  • Gadolinium(III) oxide (Gd₂O₃) (99.9% purity or higher)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Crystallizing dish

  • Desiccator

Procedure:

  • Dissolution of Gadolinium Oxide:

    • Carefully add a stoichiometric amount of concentrated sulfuric acid to a beaker containing deionized water to prepare a dilute sulfuric acid solution. The reaction is exothermic, so add the acid slowly while stirring in an ice bath.

    • Slowly add a pre-weighed amount of gadolinium(III) oxide powder to the dilute sulfuric acid solution while continuously stirring.

    • Gently heat the mixture to facilitate the dissolution of the oxide. The reaction is: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O.

    • Continue stirring and heating until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool to room temperature.

    • Transfer the solution to a crystallizing dish and cover it loosely to allow for slow evaporation of the solvent at room temperature.

    • Colorless crystals of this compound octahydrate will form over several days.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any residual acid.

    • Dry the crystals in a desiccator over a suitable drying agent (e.g., silica gel) at room temperature.

  • Characterization:

    • Confirm the crystal structure and phase purity of the synthesized Gd₂(SO₄)₃·8H₂O using powder X-ray diffraction (PXRD).

    • Verify the composition and hydration state using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Protocol 2: Measurement of Magnetocaloric Effect

This protocol outlines the general procedure for measuring the magnetocaloric effect (magnetic entropy change and adiabatic temperature change) of a this compound sample.

Instrumentation:

  • Vibrating Sample Magnetometer (VSM) or a SQUID magnetometer with a temperature-controlled sample environment.

  • Calorimeter for heat capacity measurements (for indirect -ΔSₘ determination).

  • Direct MCE measurement setup with a controllable magnetic field and temperature sensors (e.g., thermocouples).

Procedure for Indirect Measurement of Magnetic Entropy Change (-ΔSₘ):

  • Magnetization Isotherms:

    • Mount a known mass of the powdered or single-crystal this compound sample in the magnetometer.

    • Measure the magnetization (M) as a function of the applied magnetic field (H) at various constant temperatures (T) around the temperature of interest (e.g., cryogenic temperatures).

    • Collect a series of M-H isotherms at small temperature increments.

  • Calculation of -ΔSₘ:

    • The magnetic entropy change is calculated from the magnetization data using the Maxwell relation:

      ΔSₘ(T, ΔH) = ∫[∂M(T,H')/∂T]dH' (from H_initial to H_final)

    • Numerically integrate the temperature derivative of magnetization with respect to the magnetic field to obtain the -ΔSₘ(T) curves for different field changes.

Procedure for Direct Measurement of Adiabatic Temperature Change (ΔTₐd):

  • Sample Preparation and Setup:

    • Place the this compound sample in an adiabatic chamber within the direct MCE measurement apparatus.

    • Attach a sensitive temperature sensor (e.g., a small thermocouple) directly to the sample to monitor its temperature accurately.

  • Measurement:

    • Set the initial temperature of the sample.

    • Rapidly apply a magnetic field (magnetization step) and record the change in the sample's temperature. This temperature change is the adiabatic temperature change (ΔTₐd).

    • Allow the sample to return to the initial temperature.

    • Rapidly remove the magnetic field (demagnetization step) and record the temperature change.

    • Repeat this process at different initial temperatures to map out the ΔTₐd as a function of temperature.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

Experimental_Workflow_Synthesis Synthesis of Gd₂(SO₄)₃·8H₂O cluster_synthesis Synthesis Steps cluster_characterization Characterization start Start dissolution Dissolve Gd₂O₃ in H₂SO₄ solution start->dissolution crystallization Slow Evaporation & Crystallization dissolution->crystallization isolation Isolate Crystals (Filtration & Washing) crystallization->isolation drying Dry Crystals in Desiccator isolation->drying end_synthesis Gd₂(SO₄)₃·8H₂O Powder drying->end_synthesis pxrd PXRD (Phase Purity) end_synthesis->pxrd tga_dta TGA/DTA (Composition) end_synthesis->tga_dta

Caption: Workflow for the synthesis and characterization of this compound octahydrate.

MCE_Measurement_Workflow MCE Measurement Workflow cluster_indirect Indirect Measurement (-ΔSₘ) cluster_direct Direct Measurement (ΔTₐd) start_indirect Sample Mounting in Magnetometer measure_m_h Measure M-H Isotherms at various T start_indirect->measure_m_h calculate_dsm Calculate -ΔSₘ (Maxwell Relation) measure_m_h->calculate_dsm end_indirect -ΔSₘ vs. T Data calculate_dsm->end_indirect start_direct Sample Mounting in Adiabatic Setup apply_field Apply/Remove Magnetic Field start_direct->apply_field measure_dt Measure Temperature Change (ΔTₐd) apply_field->measure_dt end_direct ΔTₐd vs. T Data measure_dt->end_direct

Caption: Workflow for indirect and direct measurement of the magnetocaloric effect.

Logical Relationships

The following diagram illustrates the core principle of the magnetic refrigeration cycle.

Magnetic_Refrigeration_Cycle Magnetic Refrigeration Cycle magnetization 1. Adiabatic Magnetization heat_rejection 2. Isomagnetic Heat Rejection magnetization->heat_rejection T increases demagnetization 3. Adiabatic Demagnetization heat_rejection->demagnetization Heat out (to sink) heat_absorption 4. Isomagnetic Heat Absorption demagnetization->heat_absorption T decreases heat_absorption->magnetization Heat in (from load)

Caption: The four key stages of an ideal magnetic refrigeration cycle.

References

Application Notes and Protocols: Gadolinium Sulfate as a Precursor for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of gadolinium-based nanoparticles using gadolinium sulfate as a precursor. These nanoparticles have significant applications in biomedical imaging, particularly as T1 contrast agents in Magnetic Resonance Imaging (MRI), and as nanocarriers for drug delivery.[1][2][3][4][5] The methodologies outlined below are based on established synthesis routes, primarily focusing on the conversion of this compound to gadolinium oxide (Gd₂O₃) nanoparticles, which are widely studied for these applications.[6][7]

Overview of Gadolinium-Based Nanoparticles

Gadolinium (Gd) is a rare-earth metal with seven unpaired electrons, giving it a strong paramagnetic moment.[1][8] This property makes Gd-based nanoparticles highly effective at shortening the T1 relaxation time of water protons in their vicinity, thereby enhancing the contrast in MRI images.[2][4] When formulated as nanoparticles, the high payload of Gd³⁺ ions per particle can lead to significantly higher relaxivity compared to conventional small-molecule Gd-based contrast agents.[8][9]

Furthermore, the surface of these nanoparticles can be functionalized with various ligands, polymers, and targeting molecules to improve their biocompatibility, stability in physiological conditions, and to enable targeted delivery to specific tissues or cells, such as tumors.[10][11] This dual functionality makes them promising platforms for theranostics, combining diagnostic imaging with therapeutic drug delivery.[5][12]

Applications:
  • Magnetic Resonance Imaging (MRI): Used as positive (T1) contrast agents for enhanced visualization of tissues and organs.[1][3][13]

  • Drug Delivery: Serve as nanocarriers for the targeted delivery of therapeutic agents.[5][10][14]

  • Theranostics: Simultaneous diagnosis and therapy through integrated imaging and drug delivery functionalities.[12]

Synthesis of Gadolinium Oxide Nanoparticles via Thermal Decomposition of this compound

This protocol describes the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles from a this compound octahydrate (Gd₂(SO₄)₃·8H₂O) precursor. The method involves the thermal decomposition of the precursor to yield Gd₂O₃ nanoparticles.[6]

Experimental Protocol

I. Preparation of this compound Octahydrate (Precursor) For researchers opting to synthesize the precursor in-house, the following steps can be followed. Alternatively, high-purity commercial this compound octahydrate can be used.

  • Materials:

    • Gadolinium(III) oxide (Gd₂O₃, 99.9% purity)

    • Diluted sulfuric acid (H₂SO₄)

    • Deionized water

    • Acetone

    • Heating plate with magnetic stirrer

    • Standard laboratory glassware (beakers, etc.)

  • Procedure:

    • Dissolve a known quantity of Gd₂O₃ in a minimal amount of diluted sulfuric acid with gentle heating and stirring.

    • Continue stirring until a clear solution is obtained, indicating the complete reaction to form this compound.

    • Allow the solution to cool to room temperature, which may induce crystallization of this compound octahydrate.

    • If crystallization does not occur spontaneously, the solution can be concentrated by slow evaporation.

    • Wash the resulting crystals with deionized water and then with acetone.

    • Dry the crystals in a desiccator to obtain pure this compound octahydrate.[6]

II. Thermal Decomposition to Gadolinium Oxide Nanoparticles

  • Materials:

    • This compound octahydrate (Gd₂(SO₄)₃·8H₂O)

    • Furnace capable of reaching at least 900°C

    • Ceramic crucible

  • Procedure:

    • Place a weighed amount of the this compound octahydrate precursor into a ceramic crucible.

    • Place the crucible in a high-temperature furnace.

    • Heat the sample to a temperature of at least 900°C. The high temperature facilitates the decomposition of this compound into gadolinium oxide.

    • Maintain this temperature for a sufficient duration (e.g., 2 hours) to ensure complete conversion.

    • Allow the furnace to cool down to room temperature.

    • The resulting white powder is gadolinium oxide (Gd₂O₃) nanoparticles.[6]

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Nanoparticle Formation A Dissolve Gd₂O₃ in H₂SO₄ B Cool and Crystallize A->B C Wash and Dry Crystals B->C D Place Gd₂(SO₄)₃·8H₂O in Furnace C->D Use as Precursor E Heat to ≥ 900°C D->E F Cool to Room Temperature E->F G Collect Gd₂O₃ Nanoparticles F->G

Synthesis of Gd₂O₃ nanoparticles from a this compound precursor.

Characterization Data of Gadolinium-Based Nanoparticles

The physicochemical properties of the synthesized nanoparticles are critical for their performance in biomedical applications. The following tables summarize typical characterization data for gadolinium oxide nanoparticles synthesized via various methods.

Synthesis MethodPrecursorAverage Particle Size (nm)Hydrodynamic Diameter (nm)Relaxivity (r1) (s⁻¹mM⁻¹)Reference
Thermal DecompositionGd(oleate) complex11.2 ± 2Not ReportedNot Reported[Journal of Materials Chemistry B][15]
HydrothermalGd(NO₃)₃·6H₂ONot specified (nanoparticles)Not ReportedNot Reported[MDPI][16]
Polyol MethodGd precursor1850Not Reported[ResearchGate][17]
MechanochemicalGdCl₃~20Not ReportedNot Reported[Acta Metallurgica Inc.][18]
Sol-GelGd(NO₃)₃8-16Not ReportedNot Reported[ResearchGate][19]
Alkalide ReductionNot specifiedNot specified (nanoparticles)Not ReportedNot Reported[PubMed][20]
DMSO MethodGd(acetate)₃·xH₂O4-5Not ReportedNot Reported[MDPI][9]

Note: The relaxivity and hydrodynamic diameter are highly dependent on surface coatings and the measurement environment.

Application in Targeted Drug Delivery and MRI

Gadolinium-based nanoparticles can be surface-functionalized to target specific disease sites, such as tumors, which often exhibit the enhanced permeability and retention (EPR) effect.[8] By attaching targeting ligands (e.g., antibodies, peptides) and loading therapeutic drugs, these nanoparticles can serve as a theranostic platform.

Conceptual Pathway for Theranostic Action

The diagram below illustrates the conceptual pathway of a functionalized gadolinium-based nanoparticle from systemic administration to its action at a target site.

G cluster_0 Systemic Circulation cluster_1 Target Site Accumulation cluster_2 Imaging and Therapy A IV Injection of Functionalized Gd-NP B Circulation in Bloodstream A->B C EPR Effect and/or Active Targeting B->C D Nanoparticle Accumulation in Tumor C->D E MRI Signal Enhancement (T1 Contrast) D->E F Drug Release (e.g., pH-triggered) D->F G Therapeutic Effect F->G

Theranostic application of functionalized gadolinium nanoparticles.

This integrated approach allows for the visualization of drug delivery to the target site via MRI and the subsequent therapeutic action of the released drug, paving the way for personalized medicine.

References

Application Notes and Protocols for Measuring the Magnetic Susceptibility of Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gadolinium sulfate (Gd₂(SO₄)₃) is a paramagnetic salt, a property attributable to the presence of unpaired electrons in the Gd³⁺ ion. Its magnetic properties are of significant interest in various fields, including the development of contrast agents for Magnetic Resonance Imaging (MRI). The magnetic susceptibility of a material quantifies the degree to which it can be magnetized in an external magnetic field. This document provides detailed protocols for two common experimental methods used to determine the magnetic susceptibility of this compound: the Gouy balance method and the Evans NMR method.

Principles of Magnetic Susceptibility

Magnetic susceptibility (χ) is a dimensionless quantity that indicates a material's response to an applied magnetic field.[1] Paramagnetic substances, like this compound, are attracted to magnetic fields (χ > 0), while diamagnetic materials are repelled (χ < 0).[1][2] The force experienced by a sample in a non-uniform magnetic field is proportional to its magnetic susceptibility.[3] This principle forms the basis of the Gouy balance method. The Evans method, on the other hand, utilizes the change in the chemical shift of a reference compound in an NMR spectrum caused by the presence of a paramagnetic species to determine its magnetic susceptibility.[4][5]

Gouy Balance Method

The Gouy balance is a straightforward and established technique for measuring the magnetic susceptibility of solid and liquid samples.[6][7] It measures the apparent change in the mass of a sample when it is subjected to a strong, inhomogeneous magnetic field.[8]

Experimental Protocol

Apparatus:

  • Gouy Balance (comprising an analytical balance and an electromagnet)[3]

  • Gouy tube (a long, cylindrical sample tube)

  • Spatula

  • Analytical balance (for sample preparation)

  • Gaussmeter (optional, for magnetic field strength measurement)[8]

Procedure:

  • Sample Preparation:

    • Finely grind the this compound hydrate powder to ensure homogeneity within the sample tube.[6]

    • Carefully pack the powdered this compound into the Gouy tube to a known, uniform height. Record the mass of the empty tube (m_tube) and the mass of the tube with the sample (m_sample_initial). The mass of the sample (m) is m_sample_initial - m_tube.

  • Initial Measurement (without magnetic field):

    • Suspend the Gouy tube containing the sample from the balance, such that the bottom of the sample is positioned in the center of the magnetic poles, and the top is in a region of negligible magnetic field.[2]

    • Record the initial weight of the sample and tube without the magnetic field (W_air).

  • Measurement with Magnetic Field:

    • Turn on the electromagnet and allow the magnetic field to stabilize at a desired strength.

    • Record the apparent weight of the sample and tube in the presence of the magnetic field (W_field).[8] Since this compound is paramagnetic, it will be drawn into the magnetic field, resulting in an apparent increase in weight.[3][8]

  • Calibrant Measurement:

    • Repeat steps 1-3 with a known calibrant, such as HgCo(SCN)₄ or [Ni(en)₃]S₂O₃, to determine the balance constant (β).[7]

  • Data Analysis:

    • Calculate the apparent change in mass (Δm) = (W_field - W_air) / g, where g is the acceleration due to gravity.

    • The volume magnetic susceptibility (κ) can be determined using the Gouy equation. A simplified form is often used where the force (F = Δm * g) is related to the volume susceptibility.

    • The mass susceptibility (χ_g) is calculated by dividing the volume susceptibility by the density (ρ) of the sample (χ_g = κ / ρ).

    • The molar magnetic susceptibility (χ_m) is then obtained by multiplying the mass susceptibility by the molar mass (M) of this compound (χ_m = χ_g * M).

Data Presentation
ParameterSymbolThis compoundCalibrant (e.g., HgCo(SCN)₄)
Mass of empty tubem_tube
Mass of tube + samplem_sample_initial
Mass of samplem
Weight in air (no field)W_air
Weight in magnetic fieldW_field
Apparent change in weightΔW
Magnetic field strengthH
Density of sampleρ
Molar MassM
Calculated Mass Susceptibility χ_g
Calculated Molar Susceptibility χ_m

Evans NMR Method

The Evans method is a widely used technique to determine the magnetic susceptibility of paramagnetic species in solution using an NMR spectrometer.[9][10] It relies on measuring the chemical shift difference of an inert reference substance in the presence and absence of the paramagnetic sample.[5][11]

Experimental Protocol

Apparatus:

  • NMR spectrometer[9]

  • Coaxial NMR tubes (an inner and an outer tube)[4]

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare a solution of known concentration of this compound in a suitable solvent (e.g., D₂O).[4]

    • Prepare a reference solution containing the same solvent and a small amount of an inert reference compound (e.g., tert-butanol).

  • Sample Loading:

    • Fill the inner tube of the coaxial NMR tube with the reference solution.

    • Carefully fill the outer tube with the this compound solution.[4]

  • NMR Measurement:

    • Acquire the ¹H NMR spectrum of the coaxial sample.

    • The spectrum will show two separate signals for the reference compound: one from the inner tube (pure reference) and one from the outer tube (reference in the presence of the paramagnetic sample).[12]

  • Data Analysis:

    • Measure the difference in chemical shift (Δδ) in ppm between the two reference signals. The frequency difference (Δf) is Δδ multiplied by the spectrometer frequency (f).[5]

    • The mass susceptibility (χ_g) of the solute can be calculated using the Evans equation.[11] For a superconducting NMR spectrometer, a common form of the equation is: χ_g = (3Δf / (4πfm)) + χ_solvent where:

      • Δf is the observed frequency shift in Hz.

      • f is the spectrometer frequency in Hz.

      • m is the concentration of the paramagnetic substance in g/mL.

      • χ_solvent is the mass susceptibility of the solvent.

    • The molar magnetic susceptibility (χ_m) is then calculated by multiplying χ_g by the molar mass (M) of this compound.

Data Presentation
ParameterSymbolValue
Spectrometer Frequencyf (MHz)
Concentration of Gd₂(SO₄)₃c (mol/L)
Mass of Gd₂(SO₄)₃ per mLm (g/mL)
Chemical shift of reference (inner tube)δ_ref
Chemical shift of reference (outer tube)δ_sample
Chemical shift differenceΔδ (ppm)
Frequency differenceΔf (Hz)
Mass susceptibility of solventχ_solvent
Calculated Mass Susceptibility χ_g
Calculated Molar Susceptibility χ_m
TemperatureT (K)
Effective Magnetic Moment μ_eff (B.M.)

Mandatory Visualizations

Experimental Workflow for the Gouy Balance Method

Gouy_Balance_Workflow cluster_prep Sample Preparation cluster_measurement Magnetic Measurement cluster_analysis Data Analysis prep1 Weigh empty Gouy tube prep2 Pack powdered Gd₂(SO₄)₃ into tube prep1->prep2 prep3 Weigh filled Gouy tube prep2->prep3 meas1 Suspend tube from balance prep3->meas1 meas2 Record weight without magnetic field (W_air) meas1->meas2 meas3 Apply magnetic field meas2->meas3 meas4 Record weight with magnetic field (W_field) meas3->meas4 calc1 Calculate change in weight (ΔW = W_field - W_air) meas4->calc1 calc2 Calculate Mass Susceptibility (χ_g) calc1->calc2 calc3 Calculate Molar Susceptibility (χ_m) calc2->calc3 result result calc3->result Final Result

Caption: Workflow for determining magnetic susceptibility using the Gouy balance method.

Logical Relationship in Evans NMR Method

Evans_Method_Logic paramagnetic Paramagnetic Gd₂(SO₄)₃ Solution nmr NMR Spectrometer paramagnetic->nmr shift Induces a shift in the reference signal's frequency paramagnetic->shift presence in solution reference Inert Reference Compound (e.g., t-butanol) reference->nmr nmr->shift delta_f Measure Frequency Shift (Δf) shift->delta_f calculation Calculate Molar Susceptibility (χ_m) using Evans Equation delta_f->calculation

Caption: Conceptual diagram of the Evans NMR method for magnetic susceptibility.

References

Application Notes and Protocols for Gadolinium-Based Scintillator Crystal Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gadolinium-based materials in the development of scintillator crystals, crucial components in various radiation detection and medical imaging applications. While gadolinium sulfate (Gd₂(SO₄)₃) is not typically used directly as a scintillator crystal, it serves as a vital precursor for the synthesis of high-performance gadolinium oxide (Gd₂O₃), which is then utilized to produce a range of advanced scintillator materials. This document details the synthesis, performance characteristics, and experimental protocols for three prominent gadolinium-based scintillators: Gadolinium Aluminum Gallium Garnet (GAGG), Gadolinium Oxyorthosilicate (GSO), and Gadolinium Oxysulfide (Gd₂O₂S).

Role of Gadolinium and this compound in Scintillator Development

Gadolinium is a key element in the development of high-performance inorganic scintillators due to its high atomic number (Z=64) and density, which provide excellent stopping power for X-rays and gamma rays.[1] The Gd³⁺ ion itself can also participate in the energy transfer process within the scintillator host lattice.

This compound (Gd₂(SO₄)₃) is a water-soluble salt that can be readily purified to the high levels required for scintillator applications. It serves as a convenient precursor for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles and powders through thermal decomposition.[2][3] This high-purity Gd₂O₃ is a fundamental building block for the production of various gadolinium-based scintillator crystals.

Protocol 1: Synthesis of Gadolinium Oxide (Gd₂O₃) from this compound (Gd₂(SO₄)₃·8H₂O) via Thermal Decomposition

This protocol describes the laboratory-scale synthesis of gadolinium oxide from this compound octahydrate.

Materials:

  • Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) (high purity)

  • High-temperature furnace

  • Alumina crucible

  • Deionized water

  • Acetone

Procedure:

  • Accurately weigh a desired amount of Gd₂(SO₄)₃·8H₂O into an alumina crucible.

  • Place the crucible in a high-temperature furnace.

  • Heat the sample in air or a nitrogen atmosphere according to the following temperature program[2][4]:

    • Ramp to 437 K to initiate dehydration, where six water molecules are lost.

    • Hold at a temperature sufficient to complete the dehydration to anhydrous Gd₂(SO₄)₃.

    • Ramp to approximately 1256 K to initiate the decomposition of anhydrous this compound to gadolinium oxysulfate ((GdO)₂SO₄).

    • Further heat to above 1455 K to complete the decomposition of gadolinium oxysulfate to gadolinium oxide (Gd₂O₃).

  • Allow the furnace to cool down to room temperature.

  • The resulting white powder is high-purity gadolinium oxide.

  • The product can be washed with deionized water and acetone and dried for further use.

Characterization:

The final product should be characterized by X-ray Diffraction (XRD) to confirm the crystalline phase of Gd₂O₃.

Gadolinium Aluminum Gallium Garnet (GAGG) Scintillators

Cerium-doped Gadolinium Aluminum Gallium Garnet (Gd₃Al₂Ga₃O₁₂:Ce, or GAGG:Ce) is a relatively new and promising scintillator material known for its high light yield, good energy resolution, and fast decay time.[5] It is non-hygroscopic and has a high density, making it suitable for applications in medical imaging (PET, SPECT), high-energy physics, and security.[6][7]

Quantitative Performance Data
PropertyValueReference
Density 6.63 g/cm³[5]
Light Yield ~46,000 - 56,000 photons/MeV[5][8]
Energy Resolution (@ 662 keV) ~4.2 - 7.9%[9]
Primary Decay Time ~50 - 140 ns[5][9]
Peak Emission ~520 - 550 nm[5]
Refractive Index ~1.92
Hygroscopic No[5]
Experimental Protocols

This protocol describes the synthesis of Ce-doped GAGG nanoparticles.[10]

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Gallium(III) nitrate hydrate (Ga(NO₃)₃·xH₂O)

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Citric acid

  • Ethylene glycol

  • Deionized water

  • Beakers, magnetic stirrer, heating mantle

  • Furnace

Procedure:

  • Calculate the stoichiometric amounts of Gd(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O, Ga(NO₃)₃·xH₂O, and Ce(NO₃)₃·6H₂O required for the desired composition (e.g., Gd₃Al₂Ga₃O₁₂ with 1% Ce doping).

  • Dissolve the nitrates in deionized water in a beaker.

  • Add citric acid to the solution in a 1.5:1 molar ratio to the total metal ions. Stir until fully dissolved.

  • Add ethylene glycol in a 1:1 molar ratio with the citric acid.

  • Heat the solution to 80-90 °C with continuous stirring to form a viscous gel.

  • Dry the gel at 120 °C for 12-24 hours to obtain a solid precursor.

  • Grind the dried gel into a fine powder.

  • Calcination:

    • Heat the powder in a furnace to 600 °C for 2 hours to remove organic components.

    • Increase the temperature to 1300-1500 °C and hold for 4-6 hours to form the GAGG crystalline phase.[10]

  • Allow the furnace to cool to room temperature and collect the GAGG:Ce powder.

This protocol provides a general outline for growing single crystals of GAGG:Ce.[11]

Apparatus:

  • Czochralski crystal growth furnace with an iridium crucible

  • High-frequency induction heater

  • Seed crystal of GAGG or a suitable garnet

  • Controlled atmosphere system (e.g., Argon)

  • Automated pulling and rotation mechanism

Procedure:

  • Prepare a stoichiometric mixture of high-purity Gd₂O₃, Al₂O₃, Ga₂O₃, and CeO₂ powders.

  • Load the powder mixture into the iridium crucible.

  • Place the crucible inside the Czochralski furnace and heat it inductively to melt the raw materials (typically above 1850 °C).

  • Lower a seed crystal until it just touches the surface of the melt.

  • Allow the seed to partially melt to ensure a good connection with the growing crystal.

  • Slowly pull the seed upward (e.g., 1-3 mm/h) while rotating it (e.g., 10-20 rpm).[12]

  • Carefully control the temperature of the melt and the pulling rate to achieve the desired crystal diameter.

  • Once the desired length is reached, gradually increase the pulling rate and/or decrease the temperature to separate the crystal from the melt.

  • Cool the grown crystal slowly to room temperature over several hours to avoid thermal shock and cracking.

Scintillation Mechanism and Visualization

The scintillation in GAGG:Ce involves the creation of electron-hole pairs by ionizing radiation, followed by energy transfer to the Ce³⁺ ions, which then de-excite by emitting photons. The process can be visualized as follows:

GAGG_Scintillation cluster_Host GAGG Host Lattice cluster_Ce Ce³⁺ Activator VB Valence Band CB Conduction Band VB->CB e⁻ excitation energy_transfer Energy Transfer VB->energy_transfer h⁺ migration CB->energy_transfer e⁻ migration Ce_gs Ground State (4f) scintillation_light Scintillation Light (~530 nm) Ce_es Excited State (5d) Ce_es->Ce_gs Radiative De-excitation ionizing_radiation Ionizing Radiation (γ-ray, X-ray) e_h_pair Electron-Hole Pair Creation ionizing_radiation->e_h_pair Interaction energy_transfer->Ce_es Non-radiative

Scintillation process in GAGG:Ce.

Gadolinium Oxyorthosilicate (GSO) Scintillators

Cerium-doped Gadolinium Oxyorthosilicate (Gd₂SiO₅:Ce, or GSO:Ce) is a well-established scintillator with a good combination of high density, relatively fast decay, and good light output.[8] It is non-hygroscopic and has been used in medical imaging, particularly in Positron Emission Tomography (PET).

Quantitative Performance Data
PropertyValueReference
Density 6.71 g/cm³[8]
Light Yield ~8,000 - 10,000 photons/MeV
Energy Resolution (@ 662 keV) ~8 - 10%[13]
Primary Decay Time ~30 - 60 ns[8]
Peak Emission ~430 - 440 nm[13]
Refractive Index 1.85
Hygroscopic No[14]
Experimental Protocols

This protocol outlines the synthesis of GSO:Ce nanoparticles.

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Fumed silica (SiO₂) or Tetraethyl orthosilicate (TEOS)

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Urea (CO(NH₂)₂) or Glycine (C₂H₅NO₂) as fuel

  • Deionized water

  • High-temperature furnace

  • Beaker, magnetic stirrer, heating plate

Procedure:

  • Dissolve stoichiometric amounts of Gd(NO₃)₃·6H₂O and Ce(NO₃)₃·6H₂O in deionized water.

  • Disperse the required amount of SiO₂ in the solution. Note: A reduction of about 30% from the stoichiometric amount of SiO₂ may be necessary to obtain the desired GSO phase.

  • Add the fuel (e.g., urea) to the solution and stir until a clear solution is obtained.

  • Heat the solution on a hot plate to evaporate the water, leading to a viscous gel.

  • Transfer the gel to a furnace preheated to 500-600 °C. The mixture will undergo a rapid, self-sustaining combustion reaction.

  • The resulting foamy product is the as-synthesized GSO:Ce powder.

  • The powder can be further calcined at higher temperatures (e.g., 1000 °C) to improve crystallinity.

A general protocol for growing GSO:Ce single crystals.

Apparatus:

  • Czochralski crystal growth furnace with an iridium crucible

  • RF induction heater

  • GSO seed crystal

  • Inert atmosphere (e.g., Argon with a small amount of Oxygen)

Procedure:

  • Prepare a mixture of high-purity Gd₂O₃, SiO₂, and CeO₂ powders in the correct stoichiometric ratio.

  • Melt the raw materials in the iridium crucible at a temperature around 1950 °C.

  • Dip a GSO seed crystal into the melt.

  • Slowly pull the seed upward (e.g., 1-5 mm/h) while rotating it (e.g., 10-30 rpm).

  • Control the thermal gradients and pulling/rotation rates to maintain a stable crystal growth interface and diameter.

  • After reaching the desired length, detach the crystal from the melt.

  • Cool the crystal to room temperature in a controlled manner to prevent cracking.

Scintillation Mechanism and Visualization

The scintillation mechanism in GSO:Ce is similar to GAGG:Ce, involving energy transfer from the host to the Ce³⁺ activator.

GSO_Scintillation cluster_Host GSO Host Lattice cluster_Ce Ce³⁺ Activator VB Valence Band CB Conduction Band VB->CB Excitation energy_transfer Energy Migration & Transfer VB->energy_transfer CB->energy_transfer Ce_gs Ground State (4f) scintillation_light Scintillation Light (~430 nm) Ce_es Excited State (5d) Ce_es->Ce_gs Luminescence ionizing_radiation Ionizing Radiation e_h_pair e⁻-h⁺ Pair Generation ionizing_radiation->e_h_pair energy_transfer->Ce_es To Ce³⁺

Energy transfer in GSO:Ce.

Gadolinium Oxysulfide (Gd₂O₂S) Scintillators

Gadolinium Oxysulfide (Gd₂O₂S), typically activated with terbium (Tb³⁺), praseodymium (Pr³⁺), or europium (Eu³⁺), is a widely used phosphor in X-ray imaging detectors.[1] It offers a high light output and high X-ray absorption efficiency.

Quantitative Performance Data
PropertyValue (for Gd₂O₂S:Tb)Reference
Density 7.34 g/cm³[1]
Light Yield ~60,000 photons/MeV
Primary Decay Time ~500 µs
Peak Emission 545 nm (green)
Refractive Index ~2.3
Hygroscopic No
Experimental Protocols

This protocol describes a method for synthesizing Gd₂O₂S phosphors.[2]

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Urea (CO(NH₂)₂)

  • Sodium sulfite (Na₂SO₃)

  • Carbon powder

  • Three nested crucibles (inner, middle, outer)

  • Furnace

Procedure:

  • Precursor Synthesis:

    • Dissolve the required amounts of Gd, Pr, and Ce nitrates in deionized water.

    • Add urea to the solution and heat at 95 °C for 4 hours to precipitate a precursor.

    • Filter, wash, and dry the precursor.

  • Calcination:

    • Place the dried precursor in the inner crucible.

    • Place Na₂SO₃ in the middle crucible.

    • Place carbon powder in the outer crucible.

    • Nest the crucibles and place them in a sealed furnace.

    • Heat to 1000 °C for 2 hours in the sealed environment. The Na₂SO₃ and carbon create a sulfurizing and reducing atmosphere.

  • Cool the furnace and collect the Gd₂O₂S:Pr,Ce phosphor powder.

Scintillation Mechanism and Visualization

The scintillation in doped Gd₂O₂S involves the absorption of X-rays by the host lattice, followed by energy transfer to the activator ions (e.g., Pr³⁺), which then luminesce.

Gd2O2S_Scintillation cluster_Host Gd₂O₂S Host cluster_Activator Pr³⁺/Tb³⁺/Eu³⁺ Activator VB Valence Band energy_transfer Host-to-Activator Energy Transfer VB->energy_transfer CB Conduction Band CB->energy_transfer Act_gs Ground State visible_light Visible Light Act_es Excited State Act_es->Act_gs Emission xray X-ray Photon absorption X-ray Absorption xray->absorption absorption->CB e⁻ excitation energy_transfer->Act_es Excitation

Scintillation in doped Gd₂O₂S.

References

Application Notes and Protocols: Gadolinium Sulfate in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of gadolinium-based nanoparticles, with a focus on gadolinium sulfate's role as a core component, in the development of targeted drug delivery systems. This document outlines the synthesis, functionalization, drug loading, and characterization of these theranostic nanoparticles, as well as protocols for their in vitro and in vivo evaluation.

Introduction

Gadolinium-based nanoparticles have emerged as a promising platform in nanomedicine, offering a unique combination of diagnostic and therapeutic capabilities. Their paramagnetic properties make them excellent contrast agents for Magnetic Resonance Imaging (MRI), enabling real-time visualization of their biodistribution and accumulation at the target site. When loaded with therapeutic agents, these nanoparticles can serve as "theranostic" agents, simultaneously diagnosing and treating diseases like cancer.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. This is often achieved by functionalizing the nanoparticle surface with targeting ligands, such as folic acid, which bind to receptors overexpressed on cancer cells.

This document will focus on the application of gadolinium-based nanoparticles, providing detailed methodologies for their preparation and evaluation in a research setting.

Data Presentation

Physicochemical Properties of Gadolinium-Based Nanoparticles
Nanoparticle FormulationCore MaterialCoatingAverage Size (nm)Zeta Potential (mV)Reference
GdNPs-1Gd2O3Diethylene Glycol (DEG)49.05-[1]
GdNPs-2Gd2O3Triethylene Glycol (TEG)108.3-[1]
Gd-PEG-dox NPsGd2O3PEG13-[2]
PAA-OA coated Gd2O3Gd2O3PAA-OA2 - 22-[1]
T1 Relaxivity of Gadolinium-Based Contrast Agents
Contrast AgentMediumMagnetic Field (T)r1 Relaxivity (mM⁻¹s⁻¹)Reference
Gd-DOTAHuman Whole Blood1.53.9 ± 0.2[3]
Gd-DOTAHuman Whole Blood33.4 ± 0.4[3]
Gd-DOTAHuman Whole Blood72.8 ± 0.4[3]
Gd-DO3A-butrolHuman Whole Blood1.54.6 ± 0.2[3]
Gd-DO3A-butrolHuman Whole Blood34.5 ± 0.3[3]
Gd-DO3A-butrolHuman Whole Blood74.2 ± 0.3[3]
Gd-DTPAHuman Whole Blood1.54.3 ± 0.4[3]
Gd-DTPAHuman Whole Blood33.8 ± 0.2[3]
Gd-DTPAHuman Whole Blood73.1 ± 0.4[3]
Gd2O3-DEGAqueous Solution1.5~8.6[4]
Gd2O3-DEGRPMI Medium1.5~11.4[4]
PAA-OA coated Gd2O3 (2nm)-1.4147.2[1]
Drug Loading and Encapsulation Efficiency
Nanoparticle FormulationDrugLoading MethodDrug Loading Content (%)Encapsulation Efficiency (%)Reference
Gd-PEG-dox NPsDoxorubicinMicroemulsion--[2]
Iron Oxide NanocompositesDoxorubicinIncubation-High[5]

Experimental Protocols

Synthesis of Gadolinium Oxide (Gd2O3) Nanoparticles via the Polyol Method

This protocol describes the synthesis of gadolinium oxide nanoparticles using a polyol-based method, which yields small, relatively monodisperse nanoparticles.[6]

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Diethylene glycol (DEG)

  • Ethanol

  • Deionized water

  • Sonicator bath

  • Three-neck reflux flask

  • Heating mantle with stirrer

  • Centrifuge

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve 2 mmol of GdCl₃·6H₂O in 7.5 mL of DEG in a sonicator bath for 2 hours.

    • Dissolve 2.5 mmol of NaOH in 2.5 mL of DEG in a sonicator bath for 2 hours.

  • Reaction Setup:

    • Transfer the gadolinium and sodium hydroxide solutions into a three-neck reflux flask.

    • Heat the mixture to 60°C for 30 minutes with stirring to obtain a clear solution.

  • Nanoparticle Formation:

    • Slowly heat the mixture to 140°C and maintain for 1 hour.

    • Increase the temperature to 180-190°C and maintain for 4 hours.[6] The optimal temperature may need to be determined empirically, with 185°C being a good starting point.[6]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles repeatedly with ethanol and deionized water to remove unreacted precursors and DEG.

    • Dry the purified nanoparticles for further use.

Surface Functionalization with Folic Acid using EDC/NHS Chemistry

This protocol details the covalent attachment of folic acid to the surface of nanoparticles with amine groups using the carbodiimide crosslinker chemistry.[7][8]

Materials:

  • Amine-functionalized gadolinium nanoparticles

  • Folic acid (FA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution (e.g., 100 mM ethanolamine or 0.2 M glycine)

  • Dialysis membrane (MWCO 3.5-5 kDa)

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add EDC and NHS to the folic acid solution in a molar ratio of FA:EDC:NHS = 1:1.2:1.2.[7]

    • Stir the reaction mixture in the dark at room temperature for 4-6 hours to activate the carboxylic acid groups of folic acid.[7]

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the coupling buffer.

    • Add the activated folic acid solution dropwise to the nanoparticle suspension while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching:

    • Add the quenching solution to the reaction mixture to block any unreacted active sites on the nanoparticles.

    • Incubate for 30 minutes to 1 hour at room temperature.[9]

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.[7]

    • Lyophilize the purified solution to obtain the folic acid-functionalized nanoparticles.

Doxorubicin Loading and Quantification

This protocol describes a common method for loading the anticancer drug doxorubicin (DOX) onto the nanoparticles and quantifying the loading efficiency.[5]

Materials:

  • Folic acid-functionalized gadolinium nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Sodium borate buffer (SBB, 10 mM, pH 8.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Drug Loading:

    • Disperse a known amount of nanoparticles (e.g., 1 mg) in 1 mL of SBB.

    • Add a known concentration of DOX solution (e.g., 1 mg/mL) to the nanoparticle suspension.

    • Incubate the mixture for 12 hours at room temperature with gentle stirring.[5]

  • Separation of Unloaded Drug:

    • Magnetically separate the nanoparticles (if they have a magnetic core) or centrifuge the suspension to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unloaded DOX.

    • Wash the nanoparticles twice with SBB to remove any loosely bound drug.

  • Quantification:

    • Measure the absorbance of the initial DOX solution and the combined supernatants at 480 nm using a UV-Vis spectrophotometer.

    • Calculate the amount of unloaded DOX using a standard calibration curve of DOX in SBB.

    • The amount of loaded DOX is the difference between the initial amount of DOX and the amount of unloaded DOX.

  • Calculation of Loading Efficiency and Capacity:

    • Drug Loading Content (%): (Mass of loaded drug / Mass of drug-loaded nanoparticles) x 100

    • Encapsulation Efficiency (%): (Mass of loaded drug / Initial mass of drug) x 100

In Vitro Drug Release Study using Dialysis Method

This protocol outlines a standard method for evaluating the in vitro release kinetics of a drug from the nanoparticles.[10][11]

Materials:

  • Drug-loaded nanoparticles

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Magnetic stirrer and stir bar

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Setup:

    • Load a known amount of the drug-loaded nanoparticle suspension into a pre-wetted dialysis bag.

    • Immerse the sealed dialysis bag in a beaker containing a known volume of the release medium (e.g., 450 mL).

    • Place the beaker on a magnetic stirrer and maintain a constant temperature (37°C) and stirring speed (e.g., 75 rpm).[10]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 3 mL) of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the drug-loaded nanoparticles on cancer cells.[12][13][14]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Drug-loaded nanoparticles, empty nanoparticles, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and free drug in the cell culture medium.

    • Remove the old medium from the wells and add the different treatment solutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Plot cell viability versus drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Targeted Drug Delivery in a Tumor-Bearing Mouse Model

This protocol provides a general framework for evaluating the in vivo targeting and therapeutic efficacy of the drug-loaded nanoparticles. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[15][16]

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneously implanted human cancer xenografts)

  • Folic acid-targeted drug-loaded nanoparticles

  • Non-targeted (e.g., PEG-coated) drug-loaded nanoparticles

  • Free drug solution

  • Saline (control)

  • Imaging system (e.g., MRI)

  • Equipment for intravenous injection and blood collection

  • Calipers for tumor measurement

Procedure:

  • Animal Model:

    • Establish tumors in mice by subcutaneously injecting a suspension of cancer cells.

    • Allow the tumors to grow to a suitable size (e.g., 5-8 mm in diameter).[17]

  • Treatment Groups:

    • Randomly divide the mice into treatment groups (e.g., saline, free drug, non-targeted nanoparticles, targeted nanoparticles).

  • Administration:

    • Administer the respective treatments to the mice via intravenous injection (e.g., through the tail vein).

  • In Vivo Imaging (Optional):

    • If using the nanoparticles as MRI contrast agents, perform MRI scans at different time points post-injection to visualize the biodistribution and tumor accumulation of the nanoparticles.

  • Therapeutic Efficacy:

    • Monitor the tumor size using calipers at regular intervals for a predetermined period.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Biodistribution Study:

    • At the end of the study, euthanize the mice and harvest the tumors and major organs (e.g., liver, spleen, kidneys, heart, lungs).

    • Determine the concentration of gadolinium in each tissue using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the biodistribution of the nanoparticles.

Visualization of Pathways and Workflows

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis 1. Gd2O3 Nanoparticle Synthesis (Polyol Method) Functionalization 2. Surface Functionalization (Folic Acid - EDC/NHS) Synthesis->Functionalization DrugLoading 3. Doxorubicin Loading Functionalization->DrugLoading Characterization 4. Characterization (Size, Zeta, Drug Load) DrugLoading->Characterization DrugRelease 5. In Vitro Drug Release Characterization->DrugRelease Cytotoxicity 6. Cytotoxicity Assay (MTT) DrugRelease->Cytotoxicity AnimalModel 7. Tumor-Bearing Mouse Model Cytotoxicity->AnimalModel Targeting 8. Targeted Delivery & Efficacy AnimalModel->Targeting Biodistribution 9. Biodistribution (ICP-MS) Targeting->Biodistribution

Caption: Experimental workflow for targeted drug delivery using gadolinium-based nanoparticles.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP Folate-Targeted Gadolinium Nanoparticle FR Folate Receptor (FR) NP->FR Binding Endosome Early Endosome FR->Endosome Receptor-Mediated Endocytosis LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation DrugRelease Drug Release (Low pH) LateEndosome->DrugRelease Recycling FR Recycling LateEndosome->Recycling FR Dissociation TherapeuticEffect Therapeutic Effect (e.g., Apoptosis) DrugRelease->TherapeuticEffect Recycling->FR

Caption: Cellular uptake of folate-targeted nanoparticles via receptor-mediated endocytosis.[18]

Folate_Receptor_Signaling cluster_membrane cluster_cytoplasm Cytoplasm FR Folate Receptor (FR) Clathrin Clathrin FR->Clathrin High Multivalency Interaction Caveolin Caveolin FR->Caveolin Low Multivalency Interaction ClathrinPit Clathrin-Coated Pit Clathrin->ClathrinPit Caveolae Caveolae Caveolin->Caveolae ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Invagination Caveosome Caveosome Caveolae->Caveosome Invagination Endosome Endosome ClathrinVesicle->Endosome Caveosome->Endosome

Caption: Multivalency-dependent endocytic pathways of folate-targeted nanoparticles.[19]

References

Troubleshooting & Optimization

improving the stability of aqueous gadolinium sulfate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of aqueous gadolinium sulfate solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

Gadolinium (III) sulfate (Gd₂(SO₄)₃) is an inorganic compound, typically available as a white, crystalline octahydrate (Gd₂(SO₄)₃·8H₂O).[1] It is moderately soluble in water and serves as a source of gadolinium ions for various applications.[2][3] These include the synthesis of advanced materials, such as optical glass and gadolinium yttrium garnets, and as a precursor in the development of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).[2][4]

Q2: What are the primary factors that affect the stability of aqueous this compound solutions?

The stability of aqueous this compound solutions is primarily influenced by two factors:

  • Temperature: The solubility of this compound in water is inversely related to temperature. As the temperature increases, its solubility decreases, which can lead to precipitation.[4][5]

  • pH: The pH of the solution is critical. Gadolinium (III) ions (Gd³⁺) will undergo hydrolysis in solutions with increasing pH, forming insoluble gadolinium hydroxide (Gd(OH)₃). This process typically begins at a pH of around 5.[6]

Q3: How should I store my aqueous this compound solution to ensure its long-term stability?

For long-term storage, aqueous this compound solutions should be kept in a cool, dark place in a tightly sealed, airtight container.[7][8] To prevent hydrolysis and subsequent precipitation, it is highly recommended to acidify the solution to a pH below 2.[9]

Q4: Can I use a chelating agent to stabilize my this compound solution?

Yes, chelating agents are highly effective at stabilizing gadolinium ions in solution. In the context of MRI contrast agents, gadolinium ions are complexed with organic ligands like DTPA (diethylenetriaminepentaacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to form highly stable, water-soluble complexes.[5][10] Macrocyclic chelators like DOTA form more stable complexes than linear chelators like DTPA.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter with your aqueous this compound solutions.

Issue 1: My this compound solution has become cloudy or has formed a precipitate.
  • Possible Cause 1: Temperature Increase

    • Explanation: this compound exhibits retrograde solubility, meaning it becomes less soluble as the temperature rises.[4][5] If your solution was prepared at a lower temperature and subsequently warmed, or if it was prepared near its saturation point and experienced a temperature fluctuation, precipitation can occur.

    • Solution:

      • Cool the solution in an ice bath while stirring. This may redissolve the precipitate.

      • If the precipitate does not redissolve upon cooling, it may be due to hydrolysis. Proceed to Possible Cause 2.

      • For future preparations, consider using a slightly lower concentration or storing the solution at a consistent, cool temperature.

  • Possible Cause 2: pH Increase (Hydrolysis)

    • Explanation: If the pH of your solution has risen above ~5, gadolinium (III) ions will hydrolyze to form insoluble gadolinium hydroxide (Gd(OH)₃), which appears as a white, gelatinous precipitate.[6] This can happen if the solution is prepared with insufficiently pure water (e.g., alkaline tap water) or if it has been exposed to an alkaline environment.

    • Solution:

      • Slowly add a dilute acidic solution (e.g., 0.1 M sulfuric acid or hydrochloric acid) dropwise while continuously monitoring the pH and stirring the solution.

      • Continue adding acid until the precipitate redissolves and the pH is in the acidic range (ideally pH 2-4 for stability).

      • To prevent this issue in the future, prepare your solutions with high-purity, deionized water and consider adding a small amount of acid to maintain a low pH.

Issue 2: The concentration of my this compound solution seems to have decreased over time.
  • Possible Cause: Adsorption to Container Walls

    • Explanation: At near-neutral pH, gadolinium ions can adsorb to the surfaces of glass or plastic containers, leading to a decrease in the concentration of the solution.

    • Solution:

      • Acidify the solution to a pH below 2 with a dilute acid. This will help to keep the gadolinium ions in solution and minimize adsorption.[9]

      • When preparing standard solutions for analytical purposes, it is best practice to acidify them to ensure concentration stability.

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures
Temperature (°C)Solubility of Gd₂(SO₄)₃ ( g/100g H₂O)
03.65
103.35
203.05
252.95
302.80
402.55
502.30
602.10
801.80
1001.55

Note: Data is interpolated and compiled from various sources on rare earth sulfate solubilities. The general trend of decreasing solubility with increasing temperature is well-documented.[4][5]

Table 2: Effect of pH on the State of Gadolinium in Aqueous Solution
pH RangePredominant Gadolinium SpeciesSolution State
< 5Gd³⁺ (aq)Clear, stable solution
5 - 7Gd³⁺ (aq), Gd(OH)²⁺ (aq)Risk of initial hydrolysis and slight turbidity
> 7Gd(OH)₃ (s)Precipitation, cloudy or gelatinous appearance

This table is based on established hydrolysis constants for the gadolinium (III) ion.[6]

Experimental Protocols

Protocol for Preparing a Stable Aqueous this compound Solution

This protocol outlines the steps to prepare a stable stock solution of this compound.

Materials:

  • Gadolinium (III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

  • High-purity, deionized water

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound octahydrate.

  • Initial Dissolution: Add the weighed this compound to a beaker containing approximately 80% of the final desired volume of deionized water.

  • Stirring: Place the beaker on a magnetic stirrer and stir until the solid is fully dissolved. Gentle heating can be used to speed up dissolution, but be aware that this will lower the solubility. If heating is used, the solution must be cooled to room temperature before final volume adjustment.

  • pH Adjustment: Once the this compound is dissolved, measure the pH of the solution. Slowly add 0.1 M sulfuric acid dropwise while stirring until the pH is between 3.0 and 4.0. This will prevent hydrolysis.

  • Final Volume Adjustment: Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask. Bring the solution to the final volume with deionized water.

  • Storage: Transfer the final solution to a clean, tightly sealed storage bottle. For long-term stability, especially for low concentrations, consider adjusting the pH to < 2. Store in a cool, dark place.

Visualizations

Troubleshooting_Flowchart start Solution is Cloudy or has Precipitate check_temp Was the solution exposed to heat or prepared near saturation? start->check_temp cool_solution Action: Cool the solution while stirring. check_temp->cool_solution Yes check_ph Possible Hydrolysis. Measure the pH of the solution. check_temp->check_ph No check_dissolution Did the precipitate redissolve? cool_solution->check_dissolution stable_solution Solution is now stable. Store in a cool place. check_dissolution->stable_solution Yes check_dissolution->check_ph No ph_high Is pH > 5? check_ph->ph_high ph_high->stable_solution No, pH is acidic. Consider other contaminants. acidify Action: Slowly add dilute acid to lower pH to 3-4. ph_high->acidify Yes acidify->stable_solution

Caption: Troubleshooting logic for cloudy this compound solutions.

Preparation_Workflow start Start: Prepare Stable Solution weigh 1. Weigh Gd₂(SO₄)₃·8H₂O start->weigh dissolve 2. Dissolve in 80% final volume of deionized water with stirring. weigh->dissolve check_dissolved Is the solid fully dissolved? dissolve->check_dissolved check_dissolved->dissolve No, continue stirring adjust_ph 3. Adjust pH to 3.0-4.0 with dilute H₂SO₄. check_dissolved->adjust_ph Yes final_volume 4. Transfer to volumetric flask and bring to final volume. adjust_ph->final_volume store 5. Store in a cool, dark place in a sealed container. final_volume->store end End: Stable Solution Prepared store->end

Caption: Workflow for preparing a stable aqueous this compound solution.

References

Technical Support Center: Purification of Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of gadolinium sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercially available high-purity this compound can still contain several types of impurities that are critical to remove for sensitive applications. These are broadly categorized as:

  • Other Rare Earth Elements (REEs): Due to their similar chemical properties, other lanthanides are common impurities. Cerium is a particularly problematic impurity that needs to be reduced to parts-per-billion (ppb) levels for certain applications.[1]

  • Radioactive Impurities: Elements from the uranium and thorium decay chains, such as 238U, 228Th, 226Ra, and 228Ra, are of significant concern, especially for applications in low-background experiments.[1][2]

  • Transition Metals: Iron and other transition metals can be introduced during the manufacturing process and may discolor the final product.

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification strategies often involve a multi-step approach combining several techniques. The primary methods include:

  • Solvent Extraction: This is a highly effective method for separating gadolinium from other rare earth elements and radioactive impurities like thorium and uranium.[1][3][4]

  • pH-Controlled Precipitation: This technique is used to selectively precipitate impurities. For instance, by carefully adjusting the pH, thorium hydroxide can be precipitated and removed while gadolinium remains in solution.[1]

  • Ion-Exchange Chromatography: This is a powerful technique for separating ions and molecules based on their charge, and it is effective for separating rare earth elements.[5][6][7][8]

  • Fractional Crystallization: This method refines substances based on differences in their solubility, allowing for the separation of components from a mixture.

Q3: How can I analyze the purity of my this compound sample?

A3: A combination of analytical techniques is typically employed to assess the purity of this compound:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique used to detect and quantify trace and ultra-trace elements, making it ideal for identifying a wide range of elemental impurities.[1][2]

  • High-Purity Germanium (HPGe) Detectors: These are used for gamma-ray spectroscopy to identify and quantify radioactive impurities.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Incomplete Removal of Cerium Impurities

Symptoms:

  • ICP-MS analysis shows cerium levels above the desired specification (e.g., >50 ppb).

  • For certain applications, this can lead to unwanted fluorescence or interference.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Oxidation of Cerium(III) to Cerium(IV) During the pH adjustment step for cerium removal, ensure the complete oxidation of Ce(III) to Ce(IV), which is less soluble and precipitates as cerium oxide. Add hydrogen peroxide to the gadolinium solution and raise the electric potential to facilitate this oxidation.[9]
Incorrect pH for Precipitation The pH for the coprecipitation of cerium oxide with thorium hydroxide is critical. The pH should be carefully adjusted to around 4.8.[1] Use a calibrated pH meter and add the base (e.g., ammonia water) slowly while monitoring the pH.
Insufficient Mixing during Precipitation Inadequate mixing can lead to localized pH variations and incomplete precipitation. Ensure vigorous and continuous stirring during the addition of the precipitating agent.
Issue 2: Presence of Radioactive Contaminants (Thorium, Uranium, Radium)

Symptoms:

  • Analysis by HPGe detectors or ICP-MS reveals the presence of radioactive isotopes such as 238U, 228Th, or 228Ra above acceptable limits.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Ineffective Solvent Extraction The solvent extraction step is crucial for removing thorium and uranium. Ensure the correct pH of the aqueous phase (between 1.0 and 1.3) is maintained to prevent gadolinium from being extracted into the organic phase.[1] Perform the solvent extraction step at least twice to improve efficiency.[1]
Contaminated Starting Material If the raw gadolinium oxide has a high intrinsic concentration of radioactive impurities, a single purification method may not be sufficient.[2] Consider sourcing a higher purity starting material or implementing an additional, different purification step.
Carryover of Impurities during Precipitation During pH-controlled precipitation of thorium hydroxide, ensure that the gadolinium hydroxide does not excessively precipitate, which could trap other impurities. A small amount of gadolinium hydroxide is intended to coprecipitate with the thorium hydroxide.[1]
Issue 3: Low Yield of Purified this compound

Symptoms:

  • The final mass of the purified this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Co-extraction of Gadolinium into the Organic Phase During solvent extraction, if the pH of the aqueous phase is not maintained within the optimal range (1.0-1.3), some gadolinium may be extracted into the organic phase along with the impurities, leading to product loss.[1]
Excessive Precipitation of Gadolinium Hydroxide When adjusting the pH to remove thorium, if the pH is raised too high, a significant amount of gadolinium hydroxide will precipitate and be removed with the impurities.
Product Loss During Washing and Filtration This compound is soluble in water.[10] When washing the final product, use a minimal amount of cold deionized water or a saturated solution to minimize dissolution. Ensure efficient recovery from filtration media.

Experimental Protocols

Protocol 1: Purification of this compound via Solvent Extraction and pH-Controlled Precipitation

This protocol is based on the method developed for producing ultra-high-purity this compound for the Super-Kamiokande experiment.[1]

1. Dissolution of Gadolinium Oxide:

  • Dissolve high-purity gadolinium oxide (Gd₂O₃) in a strong acid (e.g., sulfuric acid) to form a this compound solution.

2. Solvent Extraction:

  • Prepare an organic solvent phase containing an extractant like 2-ethylhexyl 2-ethylhexylphosphonate (PC-88A) diluted in an isoparaffin solvent (e.g., in a 20:80 ratio).[1]

  • Mix the aqueous this compound solution with the organic solvent phase.

  • Maintain the pH of the aqueous phase between 1.0 and 1.3 using an ammonia solution. At this pH, thorium and uranium are extracted into the organic phase, while gadolinium remains in the aqueous phase.[1]

  • Allow the two phases to separate and collect the purified aqueous phase.

  • Repeat the solvent extraction step a second time with fresh organic solvent to enhance purity.[1]

3. Neutralization and Impurity Precipitation:

  • Adjust the pH of the purified gadolinium solution to 4.8 by adding ammonia water.[1]

  • Add hydrogen peroxide to the solution to oxidize any remaining cerium(III) to cerium(IV).

  • This pH adjustment causes the precipitation of thorium hydroxide and cerium oxide, which can be removed by filtration. A small amount of gadolinium hydroxide will coprecipitate.[1]

4. Sulfation and Crystallization:

  • The purified gadolinium solution is then subjected to a high-purity sulfation process to crystallize the final this compound octahydrate (Gd₂(SO₄)₃·8H₂O).

Quantitative Data Summary for Protocol 1

ParameterValue
Solvent Extraction
Extractant2-ethylhexyl 2-ethylhexylphosphonate (PC-88A)
DiluentIsoparaffin
Extractant:Diluent Ratio20:80
Aqueous Phase pH1.0 - 1.3
Number of Extractions2
Precipitation
pH for Thorium/Cerium Removal4.8
Oxidizing Agent for CeriumHydrogen Peroxide
Protocol 2: Ion-Exchange Chromatography for Rare Earth Element Separation

This is a general protocol for the separation of rare earth elements using cation-exchange chromatography.

1. Resin Preparation:

  • Select a suitable strong acid cation exchange resin.

  • Pack the resin into a chromatography column and equilibrate it with a low concentration acid solution (the starting buffer).

2. Sample Loading:

  • Dissolve the impure this compound in the starting buffer.

  • Load the sample onto the equilibrated column. The rare earth cations will bind to the resin.

3. Elution:

  • Elute the bound rare earth elements using a complexing agent (eluent) such as ethylenediaminetetraacetic acid (EDTA) or α-hydroxyisobutyric acid (α-HIBA).[6]

  • A gradient elution, where the concentration of the eluent is gradually increased, is often used to separate the different rare earth elements.

  • The separation is based on the differences in the stability constants of the REE-eluent complexes.

4. Fraction Collection and Analysis:

  • Collect the eluate in fractions.

  • Analyze the fractions using a technique like ICP-MS to identify the fractions containing the purified gadolinium.

Quantitative Data Summary for Ion-Exchange Chromatography

ParameterExample Value/Condition
Stationary Phase Strong acid cation exchange resin (e.g., AG 50W)
Mobile Phase (Eluent) α-hydroxyisobutyric acid (α-HIBA) or EDTA
Eluent Concentration Gradient elution, e.g., increasing concentration of α-HIBA
pH Dependent on the eluent used, e.g., pH 4 for α-HIBA

Visualizations

Logical Workflow for this compound Purification

This compound Purification Workflow cluster_input Input Material cluster_purification Purification Process cluster_output Final Product & Analysis start Impure Gadolinium Oxide (Gd2O3) dissolution Acid Dissolution start->dissolution solvent_extraction Solvent Extraction (Removes Th, U) dissolution->solvent_extraction ph_adjustment pH Adjustment & Precipitation (Removes Th, Ce) solvent_extraction->ph_adjustment filtration Filtration ph_adjustment->filtration sulfation Sulfation & Crystallization filtration->sulfation end_product High-Purity This compound (Gd2(SO4)3·8H2O) sulfation->end_product analysis Purity Analysis (ICP-MS, HPGe) end_product->analysis Solvent Extraction Process input Aqueous Gd Solution (with Th, U impurities) mixer Mixing input->mixer organic_phase Organic Solvent (e.g., PC-88A in Isoparaffin) organic_phase->mixer separator Phase Separation mixer->separator aqueous_out Purified Aqueous Gadolinium Solution separator->aqueous_out Aqueous Phase organic_out Organic Phase (with Th, U) separator->organic_out Organic Phase Ion-Exchange Chromatography Workflow start Prepare Column (Equilibrate Resin) load Load Sample (Impure Gd Sulfate) start->load elute Elute with Gradient (e.g., increasing [Eluent]) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (ICP-MS) collect->analyze pool Pool Pure Fractions analyze->pool product Purified Gadolinium Solution pool->product

References

Technical Support Center: Troubleshooting Gadolinium Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gadolinium sulfate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly unexpected precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned cloudy and a precipitate has formed. What are the likely causes?

A precipitate forming in your this compound solution can be attributed to several factors:

  • Temperature Changes: this compound exhibits retrograde solubility, meaning its solubility in water decreases as the temperature increases[1][2][3]. If your solution was prepared at a lower temperature and subsequently warmed, precipitation is likely to occur.

  • pH Shifts: The pH of your solution is a critical factor. While this compound itself is a salt of a strong acid, the gadolinium(III) ion can begin to hydrolyze and precipitate as gadolinium hydroxide at a pH of approximately 5 and above[4]. If the pH of your solution has inadvertently increased, this could be the cause of the precipitate.

  • Common Ion Effect: The addition of a substance that introduces either gadolinium(III) or sulfate ions to your solution will decrease the solubility of this compound, potentially leading to precipitation[5][6][7][8]. For example, adding sodium sulfate to your solution would increase the total sulfate concentration and could cause this compound to precipitate.

  • Evaporation: If the solvent (typically water) evaporates from your solution, the concentration of this compound will increase. If this concentration exceeds the solubility limit at the given temperature, precipitation will occur.

  • Contamination: The introduction of impurities can sometimes lead to precipitation.

Q2: How does temperature affect the solubility of this compound?

This compound's solubility in water is inversely proportional to the temperature. This is an unusual property for most salts. As the temperature of the solution increases, the solubility of this compound decreases, making precipitation more likely at elevated temperatures[1][2][3].

Quantitative Solubility Data for Gadolinium(III) Sulfate in Water

Temperature (°C)Solubility ( g/100 g H₂O)
04.25
203.75
402.75
601.75
801.15
1000.75

Note: These values are approximate and may vary slightly based on experimental conditions.

Q3: What is the ideal pH range for maintaining a stable this compound solution?

To maintain a stable this compound solution and avoid the precipitation of gadolinium hydroxide, it is recommended to keep the pH below 5[4]. In some industrial purification processes, a pH between 1.0 and 1.3 is used to keep gadolinium in solution while removing other impurities[9]. For most laboratory applications, maintaining a slightly acidic pH should be sufficient.

Q4: I need to add another sulfate-containing compound to my experiment. How can I avoid precipitating the this compound?

This is a classic example of the common ion effect[5][6][7][8][10]. Adding another source of sulfate ions will decrease the solubility of your this compound. To mitigate this, you could:

  • Work with more dilute solutions: By lowering the initial concentration of this compound, you provide a larger "buffer" before the solubility limit is reached upon the addition of the other sulfate compound.

  • Cool the solution: Since the solubility of this compound increases at lower temperatures, cooling the solution may help to keep it dissolved.

  • Perform a pilot test: Before committing your entire sample, test the addition on a small aliquot to observe if precipitation occurs.

Q5: Can complexing agents like EDTA or citrate affect my this compound solution?

Yes, complexing agents such as EDTA and citrate can have a significant impact on your solution. These molecules can chelate, or bind to, the gadolinium(III) ions in your solution[11][12][13]. This binding can have two main effects:

  • Prevention of Precipitation: By forming a stable complex with the gadolinium ions, these agents can prevent the formation of this compound or gadolinium hydroxide precipitates, even under conditions where they might otherwise form.

  • Dissolution of Precipitate: If you have an existing precipitate, the addition of a strong chelating agent like EDTA can redissolve it by sequestering the gadolinium ions from the solid.

The stability of these complexes is generally high, meaning that once formed, the gadolinium ion is less "available" to precipitate with sulfate ions[11].

Experimental Protocols

Protocol for Preparing a Stable this compound Solution

This protocol outlines the steps for preparing a stable aqueous solution of this compound octahydrate for general laboratory use.

Materials:

  • Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Weighing balance

  • pH meter or pH indicator strips

  • Dilute sulfuric acid or hydrochloric acid (for pH adjustment, if necessary)

Procedure:

  • Determine the Desired Concentration: Calculate the mass of this compound octahydrate required to achieve your target concentration.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound octahydrate.

  • Initial Dissolution: Add the weighed this compound to a beaker containing approximately 80% of the final desired volume of deionized or distilled water. Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the Solution: Begin stirring the solution. This compound may dissolve slowly. Gentle heating is not recommended as it will decrease solubility.

  • Check and Adjust pH: Measure the pH of the solution. If the pH is above 5, add a few drops of dilute sulfuric acid or hydrochloric acid to lower the pH to a slightly acidic range (e.g., pH 4-5). This will help to prevent the formation of gadolinium hydroxide.

  • Complete Dissolution: Continue stirring until all the solid has dissolved.

  • Final Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred. Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Store the solution in a tightly sealed container in a cool, dry place[14][15].

Protocol for Redissolving this compound Precipitate

This protocol provides a method for redissolving this compound that has precipitated out of solution.

Materials:

  • Solution containing this compound precipitate

  • Cooling bath (e.g., ice-water bath)

  • Dilute sulfuric acid or hydrochloric acid

  • Strong chelating agent such as EDTA (optional)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Cool the Solution: Place the container with the precipitated solution in a cooling bath. Since the solubility of this compound increases at lower temperatures, this may be sufficient to redissolve some or all of the precipitate.

  • Stir Vigorously: Use a magnetic stirrer to agitate the solution. This will increase the rate of dissolution.

  • Acidify the Solution: While stirring, slowly add dilute sulfuric acid or hydrochloric acid dropwise. Monitor the pH of the solution. Lowering the pH will help to dissolve any gadolinium hydroxide that may have co-precipitated and can also increase the solubility of the sulfate salt.

  • Consider a Chelating Agent (Optional): If the precipitate is stubborn, particularly if you suspect the presence of other interfering ions, the addition of a small amount of a strong chelating agent like EDTA can be effective. The EDTA will bind to the gadolinium ions, pulling them into the solution.

  • Observe and Adjust: Continue stirring and making adjustments until the precipitate is fully redissolved.

  • Re-equilibration: Once the precipitate is dissolved, allow the solution to slowly return to the desired experimental temperature while monitoring for any signs of re-precipitation.

Visualizations

Troubleshooting_Precipitation start Precipitate Observed in This compound Solution check_temp Was the solution heated or stored at a higher temperature? start->check_temp check_ph Has the pH of the solution increased? start->check_ph check_addition Were other sulfate or gadolinium salts added? start->check_addition check_evaporation Has the solvent evaporated, concentrating the solution? start->check_evaporation temp_yes Yes check_temp->temp_yes Yes ph_yes Yes check_ph->ph_yes Yes addition_yes Yes check_addition->addition_yes Yes evaporation_yes Yes check_evaporation->evaporation_yes Yes solution_temp Cool the solution to increase solubility. temp_yes->solution_temp solution_ph Adjust pH to < 5 with dilute acid. ph_yes->solution_ph solution_addition Dilute the solution to below the solubility limit. addition_yes->solution_addition solution_evaporation Add solvent (water) to return to the original concentration. evaporation_yes->solution_evaporation end_node Precipitate Redissolved solution_temp->end_node solution_ph->end_node solution_addition->end_node solution_evaporation->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Common_Ion_Effect cluster_solution This compound Solution at Equilibrium cluster_addition Addition of Common Ion Gd2SO4_solid Gd₂(SO₄)₃ (solid) equilibrium Gd2SO4_solid->equilibrium ions 2Gd³⁺(aq) + 3SO₄²⁻(aq) equilibrium->ions increase_sulfate Increased [SO₄²⁻] Na2SO4 Add Na₂SO₄ Na2SO4_dissociation → 2Na⁺(aq) + SO₄²⁻(aq) Na2SO4->Na2SO4_dissociation Na2SO4_dissociation->increase_sulfate shift_left Equilibrium shifts left (Le Chatelier's Principle) increase_sulfate->shift_left shift_left->Gd2SO4_solid precipitation Increased precipitation of Gd₂(SO₄)₃ shift_left->precipitation

Caption: The common ion effect on this compound solubility.

References

Technical Support Center: Optimizing Gadolinium Concentration for MRI Contrast

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Gadolinium Compounds: This guide focuses on gadolinium-based contrast agents (GBCAs), where the gadolinium ion (Gd³⁺) is bound by a chelating molecule. This is the standard form used in clinical and research MRI applications to ensure stability and minimize toxicity.[1] Free, unchelated gadolinium ions, such as those from gadolinium sulfate, are toxic and are not used in biological imaging.[2] The principles of optimizing gadolinium concentration, however, are relevant regardless of the specific chelate used.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental relationship between gadolinium concentration and MRI signal intensity?

A1: The relationship is not linear. Initially, as the concentration of a gadolinium-based contrast agent increases, the signal intensity on T1-weighted images also increases.[3] This is because gadolinium shortens the T1 relaxation time of nearby water protons, leading to a brighter signal.[4] However, after reaching an optimal concentration, further increases will cause the signal intensity to decrease.[3] This is due to the competing effect of T2 relaxation time shortening, which leads to signal loss.[3][4]

Q2: What are T1 and T2 relaxation times, and how does gadolinium affect them?

A2: T1 (spin-lattice) and T2 (spin-spin) are intrinsic magnetic properties of tissues.

  • T1 Relaxation Time is the time constant for protons to realign with the main magnetic field after an RF pulse. Gadolinium significantly shortens the T1 time, which is the primary mechanism for contrast enhancement in T1-weighted images.[4]

  • T2 Relaxation Time is the time constant for the decay of transverse magnetization. Gadolinium also shortens T2 time, which can lead to a decrease in signal.[4][5] At the low concentrations typically used for T1 contrast, the T1-shortening effect dominates.[5][6] At very high concentrations, the T2-shortening effect becomes more pronounced and can cause signal loss.[4]

Q3: What is "relaxivity" (r1 and r2) and why is it important?

A3: Relaxivity (r1 for T1, r2 for T2) is a measure of a contrast agent's efficiency in shortening the relaxation times of water protons. It is defined as the change in the relaxation rate (1/T1 or 1/T2) per unit of concentration (in mM⁻¹s⁻¹).[7] A contrast agent with a higher r1 relaxivity will produce greater T1 enhancement at a given concentration, making it more sensitive.[7] Relaxivity values depend on the specific gadolinium chelate, the magnetic field strength, and the medium (e.g., plasma, water).[7][8]

Q4: How does the magnetic field strength of the MRI scanner affect optimization?

A4: The effectiveness of gadolinium-based contrast agents is dependent on the magnetic field strength. Generally, as the magnetic field strength increases (e.g., from 1.5T to 3T or 7T), the r1 relaxivity of many GBCAs tends to decrease, while the r2 relaxivity increases.[8][9] This means that at higher field strengths, the agent may be less effective at T1 enhancement, and the signal-quenching T2 effects can become more prominent.[9][10] Therefore, the optimal concentration may need to be adjusted for different field strengths.

Q5: What is the difference between linear and macrocyclic gadolinium chelates?

A5: Gadolinium chelates are categorized based on the structure of the organic ligand binding the gadolinium ion.

  • Linear agents have an open-chain molecular structure. They are generally considered less stable.[11][12][13]

  • Macrocyclic agents encapsulate the gadolinium ion within a cage-like structure. This provides greater stability and reduces the risk of gadolinium release into the body.[12][14][15] Due to their higher stability, macrocyclic agents are often preferred to minimize the risk of long-term gadolinium retention in tissues.[14][16]

Q6: What are the primary safety concerns when working with gadolinium-based contrast agents?

A6: The primary safety concern is the potential for the toxic free gadolinium ion (Gd³⁺) to be released from its chelate.[1] While rare, adverse events can occur. These include:

  • Nephrogenic Systemic Fibrosis (NSF): A debilitating condition observed in patients with severe kidney dysfunction who were exposed to certain, primarily linear, GBCAs.[17][18][19]

  • Gadolinium Retention: Trace amounts of gadolinium can be retained in the body, including the brain, bone, and skin, even in patients with normal kidney function.[16][18][20] The clinical significance of this retention is still under investigation.[20][21]

  • Acute Adverse Reactions: Mild reactions like headache, nausea, or dizziness can occur, while severe allergic-like reactions are rare.[2][22]

Troubleshooting Guide

Problem: I am not seeing the expected signal enhancement in my T1-weighted images.

  • Possible Cause 1: Suboptimal Concentration. The concentration of your gadolinium agent may be too low to produce a significant T1-shortening effect, or too high, causing T2-shortening to dominate and reduce the signal.

    • Solution: Perform a concentration titration experiment. Prepare a phantom with a range of concentrations (e.g., 0.05 mM to 5.0 mM) to determine the optimal concentration for your specific agent, pulse sequence, and magnetic field strength.

  • Possible Cause 2: Incorrect Pulse Sequence. The MRI pulse sequence parameters (e.g., Repetition Time - TR, Echo Time - TE) are not optimized for T1-weighting.

    • Solution: Use a T1-weighted sequence such as a spin-echo with a short TR and short TE, or a spoiled gradient echo sequence.[5] Ensure your parameters are set to maximize the signal difference between tissues with and without the contrast agent.

  • Possible Cause 3: Agent Instability. The gadolinium chelate may be unstable in your experimental medium, leading to the release of free Gd³⁺, which has different relaxivity characteristics and can be toxic.[15][23]

    • Solution: Ensure the stability of your GBCA in the chosen solvent and at the experimental temperature and pH. Macrocyclic agents are generally more stable than linear agents.[13][15]

Problem: My signal intensity is decreasing at higher concentrations of the contrast agent.

  • Possible Cause: T2 Susceptibility Effect.* At high concentrations, the T2-shortening effect of gadolinium becomes dominant.[3][4] This causes rapid decay of the transverse signal, leading to signal loss, especially in gradient echo sequences which are sensitive to T2* effects.

    • Solution: This is an expected phenomenon. The peak of your signal intensity versus concentration curve indicates the optimal concentration for T1 enhancement under your experimental conditions.[3] If you need to work at higher concentrations, you may need to use a pulse sequence with a very short echo time (TE) to minimize T2* signal loss.

Problem: I am observing significant variability in my results between experiments.

  • Possible Cause 1: Inconsistent Sample Preparation. Small errors in dilution can lead to significant differences in concentration, especially when preparing highly diluted samples. The temperature of the sample can also affect relaxivity.[7]

    • Solution: Use calibrated pipettes and follow a strict, standardized protocol for sample preparation. Ensure all samples are at a consistent, physiological temperature (e.g., 37°C) during imaging.[8]

  • Possible Cause 2: MRI System Fluctuations. Variations in scanner performance, coil loading, or patient/phantom positioning can affect signal intensity measurements.

    • Solution: Include a reference phantom containing a known concentration of the agent or a substance with a known T1 value in every scan. Normalize your signal intensity measurements to this reference to account for inter-scan variability.

Problem: How do I prepare a stable solution of a gadolinium-based contrast agent for my phantom study?

  • Solution:

    • Use a high-purity, commercially available GBCA if possible. If preparing a novel agent, ensure it is fully characterized and purified.

    • Dissolve the agent in a biologically relevant medium, such as saline, phosphate-buffered saline (PBS), or human plasma, depending on your experimental goals.[8][24]

    • Adjust the pH of the solution to physiological levels (typically 7.4), as pH can affect chelate stability.[15]

    • For phantom studies, the agent is often mixed with agarose or gelatin to create a tissue-mimicking environment and reduce motion artifacts.[25]

    • Prepare solutions fresh, if possible. If storing solutions, keep them refrigerated and protected from light. Check for any precipitation before use, as this indicates instability or insolubility.

Quantitative Data

Table 1: T1 Relaxivity (r1) of Common Gadolinium-Based Contrast Agents in Human Whole Blood at 37°C

Contrast Agent (GBCA)Chelate Typer1 at 1.5 T (s⁻¹mM⁻¹)r1 at 3.0 T (s⁻¹mM⁻¹)r1 at 7.0 T (s⁻¹mM⁻¹)
Gd-DOTA (Dotarem®)Macrocyclic, Ionic3.9 ± 0.23.4 ± 0.42.8 ± 0.4
Gd-DO3A-butrol (Gadovist®)Macrocyclic, Non-ionic4.6 ± 0.24.5 ± 0.34.2 ± 0.3
Gd-HP-DO3A (ProHance®)Macrocyclic, Non-ionic4.4 ± 0.63.5 ± 0.63.4 ± 0.1
Gd-DTPA (Magnevist®)Linear, Ionic4.3 ± 0.43.8 ± 0.23.1 ± 0.4
Gd-DTPA-BMA (Omniscan®)Linear, Non-ionic4.5 ± 0.13.9 ± 0.23.7 ± 0.2
Gd-BOPTA (MultiHance®)Linear, Ionic6.2 ± 0.55.4 ± 0.34.7 ± 0.1
Gd-EOB-DTPA (Eovist®)Linear, Ionic7.2 ± 0.25.5 ± 0.34.9 ± 0.1

Data summarized from Shen et al. (2015) and K. Thangavel et al. (2017).[8][26][27]

Table 2: Typical Concentration Ranges of GBCAs Used in Phantom Studies

Study TypeConcentration Range (mM)Purpose
Relaxivity Measurement0.0625 - 4.0To determine r1 and r2 values across a range relevant to in vivo conditions.[8]
Signal Intensity vs. Concentration0.02 - 15.0To characterize the full signal curve, including the peak enhancement and subsequent T2*-driven signal loss.[28][29]
Quantitative Synthetic MRI0.02 - 1.0To establish and validate methods for quantifying GBCA concentration from MRI data.[28]
Myocardial Perfusion Simulation0.25 - 2.0 (mg/mL)To mimic post-contrast concentrations seen in cardiac tissue.[25][30]

Experimental Protocols

Protocol: In Vitro Measurement of T1 Relaxivity of a Gadolinium-Based Contrast Agent

This protocol describes how to measure the r1 relaxivity of a GBCA using a phantom-based approach.

1. Materials and Reagents:

  • Gadolinium-based contrast agent (GBCA) of interest.

  • Solvent (e.g., deionized water, saline, or human plasma).

  • Agarose powder.

  • Non-magnetic phantom tubes (e.g., 15 mL or 50 mL polypropylene tubes).

  • Calibrated pipettes and laboratory glassware.

  • pH meter.

  • Heating plate with magnetic stirrer.

  • MRI scanner.

2. Phantom Preparation:

  • Prepare a Stock Solution: Accurately prepare a high-concentration stock solution of the GBCA (e.g., 10 mM) in the chosen solvent.

  • Create Serial Dilutions: Perform serial dilutions of the stock solution to create a series of at least 5-7 different concentrations. A typical range for relaxivity measurements is 0.1 mM to 2.0 mM.[8] Also prepare a control sample with no GBCA (0 mM).

  • Prepare Agarose Gel: Prepare a 1-2% agarose solution in the same solvent used for the dilutions. Heat gently until the agarose is fully dissolved. Allow it to cool to approximately 40-50°C.

  • Mix and Solidify: For each concentration, mix the GBCA dilution with the warm agarose solution (e.g., in a 1:1 ratio). Immediately transfer the mixture to the phantom tubes. Allow the phantoms to cool and solidify completely at room temperature. Ensure no air bubbles are trapped.

3. MRI Acquisition:

  • Phantom Positioning: Arrange the phantom tubes in a holder and place them within the MRI coil. Allow the phantoms to equilibrate to the scanner's ambient temperature, or use a temperature-controlled setup to maintain 37°C for physiological relevance.[8]

  • T1 Measurement Sequence: Use an appropriate pulse sequence to measure the T1 relaxation time. An Inversion Recovery (IR) sequence is the gold standard. Acquire images with a range of Inversion Times (TI) (e.g., from 50 ms to 3000 ms).[8]

4. Data Analysis:

  • Region of Interest (ROI) Analysis: For each phantom tube, draw a Region of Interest (ROI) in the center of the gel, avoiding the edges.[28]

  • T1 Calculation: For each ROI, plot the signal intensity as a function of the Inversion Time (TI). Fit this data to the inversion recovery signal equation: SI(TI) = S₀ |1 - 2e^(-TI/T1)| to calculate the T1 value for each concentration.

  • Relaxation Rate Calculation: Convert each measured T1 value (in seconds) to a relaxation rate (R1) using the formula R1 = 1/T1 (in s⁻¹).

  • Relaxivity (r1) Calculation: Plot the relaxation rate (R1) on the y-axis against the GBCA concentration (in mM) on the x-axis. The data should form a straight line. Perform a linear regression on this plot. The slope of the line is the r1 relaxivity of the agent in units of s⁻¹mM⁻¹.[7]

Visualizations

G cluster_workflow Workflow for Optimizing GBCA Concentration A Define Experimental Goal (e.g., Maximize Signal, Quantify Uptake) B Select GBCA & MRI System (Field Strength, Coil) A->B C Prepare Phantom with Concentration Gradient B->C D Acquire T1-Weighted & T1 Map Images C->D E Analyze Signal Intensity vs. Concentration D->E F Identify Optimal Concentration (Peak of SI Curve) E->F G Validate in Model System (In Vitro / In Vivo) F->G

Caption: A typical experimental workflow for determining the optimal concentration of a gadolinium-based contrast agent.

G cluster_low Low to Moderate Concentration cluster_high High Concentration conc Gadolinium Concentration T1_short T1 Shortening Dominates conc->T1_short Influences T2_short T2 Shortening Becomes Significant conc->T2_short Influences SI_inc Signal Intensity Increases T1_short->SI_inc Leads to SI_dec Signal Intensity Decreases T2_short->SI_dec Leads to

Caption: Relationship between gadolinium concentration, relaxation times, and T1-weighted signal intensity.

G cluster_troubleshooting Troubleshooting: Poor Signal Enhancement Start Poor Signal Enhancement CheckConc Is Concentration Optimal? Start->CheckConc CheckSeq Is Pulse Sequence T1-Weighted? CheckConc->CheckSeq Yes Sol_Conc Solution: Perform Concentration Titration CheckConc->Sol_Conc No CheckStab Is Agent Stable in Medium? CheckSeq->CheckStab Yes Sol_Seq Solution: Use Short TR/TE Spin Echo CheckSeq->Sol_Seq No Sol_Stab Solution: Verify pH, Temp & Chelate Stability CheckStab->Sol_Stab No End Problem Resolved CheckStab->End Yes Sol_Conc->End Sol_Seq->End Sol_Stab->End

Caption: A decision tree for troubleshooting suboptimal signal enhancement in MRI experiments using GBCAs.

References

Technical Support Center: Synthesis of High-Purity Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of high-purity gadolinium sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining high-purity this compound (Gd₂(SO₄)₃).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most standard and widely used method is the reaction of high-purity gadolinium(III) oxide (Gd₂O₃) with sulfuric acid (H₂SO₄).[1] The reaction for the formation of the common octahydrate form is:

Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O[1]

This process involves the careful dissolution of the gadolinium oxide in a heated sulfuric acid solution, followed by crystallization.[1]

Q2: What are the primary challenges in synthesizing high-purity this compound?

A2: The main challenges include:

  • Removing impurities from the starting material: The purity of the final product is highly dependent on the purity of the initial gadolinium oxide. Common impurities include other rare earth elements (e.g., europium, samarium, terbium, dysprosium), non-rare earth metals (e.g., iron, calcium, silicon), and radioactive elements (e.g., uranium, thorium, radium).[2][3][4]

  • Controlling the reaction conditions: Factors such as temperature, reactant concentrations, and rate of addition can influence the purity and crystal quality of the product.[5]

  • Managing solubility: this compound has retrograde solubility in water, meaning its solubility decreases as the temperature increases.[6][7] This property must be carefully managed during crystallization to ensure a good yield and high purity.

  • Controlling the hydration state: this compound can exist in different hydrated forms, with the octahydrate being the most common.[1] Controlling the crystallization and drying conditions is necessary to obtain the desired hydration state.

Q3: What are the key considerations for drug development professionals when synthesizing or sourcing high-purity this compound?

A3: For pharmaceutical applications, especially when the this compound is a precursor for contrast agents or other active pharmaceutical ingredients (APIs), several factors are critical:

  • Elemental Impurities: Strict limits on a wide range of elemental impurities are required. This includes other rare earth elements, heavy metals, and radioactive isotopes. The presence of other rare earths is a concern as they do not contribute to the desired properties and may introduce toxicity.[2]

  • Endotoxin Levels: For parenteral drug products, raw materials must have very low endotoxin levels to prevent pyrogenic responses in patients.[8][9] Endotoxin limits are calculated based on the maximum dose and route of administration of the final drug product.[8][9][10]

  • Biocompatibility: The final gadolinium compound in the drug product must be biocompatible. While this compound itself is not typically administered directly, its purity affects the quality and safety of the final chelated gadolinium contrast agent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction of gadolinium oxide. 2. Using too much solvent during crystallization, leading to product loss in the mother liquor.[11] 3. Product loss during washing.[1]1. Ensure the gadolinium oxide is fully dissolved in the sulfuric acid. This may require gentle heating and stirring. 2. Use the minimum amount of hot solvent necessary for dissolution. If the mother liquor contains a significant amount of product, it can be concentrated and cooled again to recover more crystals.[11] 3. Wash the collected crystals with a minimal amount of cold deionized water or a saturated solution to minimize dissolution.[1]
Discolored Product (e.g., yellow tint) Presence of transition metal impurities, such as iron.[1]1. Use high-purity gadolinium oxide and sulfuric acid. 2. If the starting material is suspected to be contaminated, consider a purification step such as solvent extraction prior to synthesis.[1]
Poor Crystal Quality (e.g., fine powder, amorphous solid) 1. Crystallization occurred too rapidly due to fast cooling or high supersaturation.[11] 2. Insufficient time for crystal growth (precipitation instead of crystallization).1. Slow down the cooling rate of the solution. Allow it to cool to room temperature slowly before placing it in an ice bath.[11] 2. Ensure a gradual increase in concentration during solvent evaporation methods. 3. Allow the precipitate to age in the mother liquor with gentle stirring to promote the formation of larger, more well-defined crystals (Ostwald ripening).[1]
Inconsistent Hydration State Improper drying conditions (temperature and time).Dry the crystals under controlled conditions. For this compound octahydrate, air drying or drying in a desiccator at room temperature is generally sufficient. Avoid high temperatures, as this can lead to loss of water of crystallization.
Presence of Other Rare Earth Impurities The starting gadolinium oxide contains other rare earth elements.1. Start with the highest purity gadolinium oxide available. 2. If high purity is critical, purify the gadolinium salt solution using solvent extraction or ion-exchange chromatography before crystallization.[2]

Quantitative Data

Table 1: Common Impurities in High-Purity (99.99%) Gadolinium Oxide
Impurity Typical Concentration (ppm max.)
Rare Earth Oxides
La₂O₃5
CeO₂3
Pr₆O₁₁4
Nd₂O₃3
Sm₂O₃4
Eu₂O₃3
Tb₄O₇3
Dy₂O₃3
Ho₂O₃2
Er₂O₃2
Tm₂O₃2
Yb₂O₃2
Lu₂O₃3
Y₂O₃2
Non-Rare Earth Impurities
Fe₂O₃2
CaO5
SiO₂20
Cl⁻65
(Data synthesized from commercial specifications)[3]
Table 2: Solubility of Heavy Rare Earth Sulfates
Property Observation
Temperature Dependence Solubility of this compound in water decreases significantly as the temperature increases.[6][7]
Trend in Rare Earth Series The solubility of rare earth sulfates increases from gadolinium to lutetium.[7]
Effect of Sulfuric Acid In sulfuric acid solutions, the solubility of rare earth sulfates initially increases and then decreases as the acid concentration rises.[7]

Experimental Protocols

I. Laboratory Synthesis of this compound Octahydrate

This protocol describes the synthesis of this compound octahydrate from gadolinium oxide.

Materials:

  • High-purity gadolinium(III) oxide (Gd₂O₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Heating magnetic stirrer

  • Beakers and other standard laboratory glassware

  • pH meter

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Prepare Sulfuric Acid Solution: Slowly add a stoichiometric amount of concentrated sulfuric acid to deionized water in a beaker with stirring. The reaction is exothermic, so add the acid to the water, not the other way around.

  • Dissolve Gadolinium Oxide: Gently heat the diluted sulfuric acid solution on a hot plate with magnetic stirring. Slowly add the high-purity gadolinium oxide powder to the heated acid solution. Continue heating and stirring until all the gadolinium oxide has dissolved, resulting in a clear solution.

  • Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Cover the beaker to prevent contamination. Due to the retrograde solubility of this compound, crystals may start to form at higher temperatures.

  • Complete Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolate Crystals: Collect the this compound octahydrate crystals by vacuum filtration.

  • Wash Crystals: Wash the crystals with a small amount of cold deionized water to remove any residual acid and soluble impurities.

  • Dry Crystals: Dry the purified crystals in a desiccator at room temperature to a constant weight.

II. Purification by Solvent Extraction (Conceptual Protocol)

This protocol outlines the general steps for purifying a gadolinium salt solution to remove other rare earth element impurities.

Materials:

  • Aqueous gadolinium salt solution (e.g., gadolinium chloride or nitrate)

  • Organic solvent (e.g., kerosene)

  • Extractant (e.g., 2-ethylhexylphosphonic acid, mono-2-ethylhexyl ester - EHEHPA or a similar commercial product)[12]

  • Acidic solution for stripping (e.g., HCl or HNO₃)

  • Separatory funnels

  • pH meter

Procedure:

  • Prepare Organic Phase: Dissolve the extractant in the organic solvent to the desired concentration.

  • Extraction:

    • Place the aqueous gadolinium salt solution and the organic phase in a separatory funnel.

    • Shake the funnel vigorously for a set period to ensure thorough mixing and allow for the transfer of impurities into the organic phase.

    • Allow the layers to separate. The denser aqueous phase will be at the bottom.

    • Drain the aqueous phase (containing the purified gadolinium) into a clean beaker. The organic phase now contains many of the impurities.

    • Repeat the extraction with fresh organic phase as necessary to achieve the desired purity.

  • Stripping (to recover gadolinium from the organic phase if desired):

    • The gadolinium-loaded organic phase can be treated with a strong acid solution to transfer the gadolinium back into an aqueous phase.

  • Analysis: Analyze the purified aqueous gadolinium solution for trace impurities using ICP-MS to confirm the effectiveness of the purification.

III. Analysis of Impurities by ICP-MS (Sample Preparation)

This protocol describes the general steps for preparing a this compound sample for trace element analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Materials:

  • High-purity this compound sample

  • High-purity nitric acid (HNO₃)

  • Deionized water (18 MΩ·cm)

  • Volumetric flasks and pipettes

  • ICP-MS instrument

Procedure:

  • Sample Digestion:

    • Accurately weigh a known amount of the this compound sample into a clean digestion vessel.

    • Add a suitable volume of high-purity nitric acid and deionized water.

    • Gently heat the mixture if necessary to ensure complete dissolution. For complex matrices, microwave digestion may be employed.[13]

  • Dilution:

    • Quantitatively transfer the digested sample solution to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be suitable for the ICP-MS introduction system (typically 1-2% nitric acid).

    • The dilution factor must be sufficient to bring the gadolinium matrix concentration to a level that does not cause significant matrix effects in the plasma.

  • Internal Standard Addition: Add an appropriate internal standard solution to the diluted sample, calibration standards, and blanks to correct for instrumental drift and matrix effects.[14]

  • Instrument Calibration: Prepare a series of multi-element calibration standards in the same acid matrix as the samples.

  • Analysis: Introduce the prepared samples, blanks, and standards into the ICP-MS for analysis. Use appropriate instrument settings and interference correction methods for accurate quantification of trace elements.

Visualizations

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Isolation cluster_3 Final Product Gd2O3 High-Purity Gd₂O₃ Dissolution Dissolution in Heated H₂SO₄(aq) Gd2O3->Dissolution H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Dissolution Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with Cold DI Water Filtration->Washing Drying Drying Washing->Drying Final_Product High-Purity Gd₂(SO₄)₃·8H₂O Drying->Final_Product

Caption: Workflow for the synthesis of high-purity this compound octahydrate.

Purification_Logic Start Crude Gadolinium Salt Solution Analysis Purity Analysis (e.g., ICP-MS) Start->Analysis Decision Purity Meets Specification? Purification Purification Step (e.g., Solvent Extraction) Decision->Purification No End Proceed to Crystallization Decision->End Yes Purification->Analysis Analysis->Decision

References

Technical Support Center: Gadolinium Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous solutions of gadolinium sulfate. The information below is intended to help prevent hydrolysis and ensure the stability of your solutions.

Troubleshooting Guide: Precipitate Formation in this compound Solutions

Issue: A white or gelatinous precipitate forms in my aqueous this compound solution.

This is a common issue caused by the hydrolysis of the gadolinium(III) ion (Gd³⁺) in water. As the pH of the solution increases, Gd³⁺ ions react with water to form insoluble gadolinium hydroxide species.

Troubleshooting Workflow:

G start Precipitate Observed in This compound Solution check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 6? check_ph->ph_high acidify Acidify Solution (e.g., with dilute H₂SO₄ or HCl) to pH < 6 ph_high->acidify Yes check_source Review Water Source (e.g., deionized vs. tap water) ph_high->check_source No re_dissolve Stir until Precipitate Re-dissolves acidify->re_dissolve stable Solution is Stable re_dissolve->stable use_di_water Use High-Purity, Deionized Water check_source->use_di_water use_di_water->stable

Caption: Troubleshooting workflow for precipitate in this compound solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning cloudy?

A1: Cloudiness or precipitation in your this compound solution is typically due to the hydrolysis of the gadolinium(III) ion (Gd³⁺). In aqueous solutions, Gd³⁺ is hydrated, existing as [Gd(H₂O)ₙ]³⁺. This complex can undergo deprotonation, especially as the pH rises, leading to the formation of insoluble gadolinium hydroxide, Gd(OH)₃.[1][2] The equilibrium for the first step of this process is:

[Gd(H₂O)ₙ]³⁺ + H₂O ⇌ [Gd(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺

As the concentration of hydroxide ions (OH⁻) increases (i.e., higher pH), the equilibrium shifts to the right, favoring the formation of hydroxide species and ultimately leading to precipitation.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Alkaline) Gd_hydrated [Gd(H₂O)ₙ]³⁺ (Soluble) Gd_hydroxide Gd(OH)₃ (Insoluble Precipitate) Gd_hydrated->Gd_hydroxide + OH⁻ - H₃O⁺

Caption: Effect of pH on gadolinium ion speciation in aqueous solution.

Q2: How can I prevent the hydrolysis of this compound in my experiments?

A2: The most effective way to prevent hydrolysis is to maintain a sufficiently acidic pH, typically below 6. At lower pH values, the equilibrium of the hydrolysis reaction is shifted towards the soluble hydrated gadolinium ion, [Gd(H₂O)ₙ]³⁺.

For long-term stability, consider the following:

  • pH Adjustment: Prepare your this compound solution in a slightly acidic medium. You can adjust the pH by adding a small amount of a non-coordinating acid, such as dilute sulfuric acid or hydrochloric acid.

  • Buffering: If your experimental conditions are sensitive to pH changes, using a suitable buffer system in the acidic range (e.g., an acetate buffer) can help maintain a stable pH and prevent precipitation.

  • Chelation: In many applications, especially in biological systems or for MRI contrast agents, gadolinium is chelated with ligands like DTPA (diethylenetriaminepentaacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2][3][4] These chelators form highly stable complexes with Gd³⁺, preventing its hydrolysis and subsequent precipitation, even at neutral pH.[3][4]

Q3: What is the ideal pH range for storing a this compound stock solution?

A3: For a simple aqueous stock solution of this compound, a pH range of 3 to 5 is generally recommended to ensure long-term stability and prevent hydrolysis. It is advisable to verify the pH of your solution periodically, especially if it is stored for an extended period.

Q4: Can the temperature of the solution affect hydrolysis?

A4: Yes, temperature can influence the rate and extent of hydrolysis. Hydrolysis constants for gadolinium have been shown to change with temperature.[1] While this compound is more soluble in cold water than in hot water, maintaining a controlled, cool storage environment (e.g., 4°C) can help to slow down any potential hydrolysis reactions.[5]

Quantitative Data

The stability of gadolinium ions in solution against hydrolysis can be quantified by its hydrolysis constants. The table below presents the negative logarithm of the hydrolysis constants (p*K) for gadolinium(III) in light water (H₂O) at two different temperatures.

ConstantReactionpK at 25°CpK at 70°C
pK₁₁Gd³⁺ + H₂O ⇌ Gd(OH)²⁺ + H⁺7.87 ± 0.027.55 ± 0.03
pK₂₁Gd³⁺ + 2H₂O ⇌ Gd(OH)₂⁺ + 2H⁺15.16 ± 0.0913.04 ± 0.03
p*Kₛ₀Gd(OH)₃(s) + 3H⁺ ⇌ Gd³⁺ + 3H₂O-19.32 ± 0.03-16.16 ± 0.04
Data sourced from a study on the hydrolysis of gadolinium(III).[1]

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution (0.1 M)

This protocol describes the preparation of a 0.1 M this compound stock solution with enhanced stability against hydrolysis.

Materials:

  • Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

  • High-purity, deionized water

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate the required mass: For a 100 mL solution, you will need to calculate the mass of Gd₂(SO₄)₃·8H₂O corresponding to 0.1 M Gd³⁺. (Molar mass of Gd₂(SO₄)₃·8H₂O is 746.81 g/mol ).

  • Initial Dissolution: Add approximately 80 mL of deionized water to a beaker with a magnetic stir bar.

  • Acidification: While stirring, add 0.1 M H₂SO₄ dropwise to the water until the pH is between 4.0 and 4.5. This pre-acidification of the solvent helps to prevent localized high pH zones during the dissolution of the salt, which could initiate hydrolysis.

  • Dissolve this compound: Slowly add the calculated mass of this compound to the acidified water. Continue stirring until the salt is completely dissolved.

  • Final Volume and pH Check: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the acidified water and add it to the flask to ensure a complete transfer. Bring the solution to the final volume with the acidified water.

  • Verify Final pH: Measure the pH of the final solution. If necessary, adjust to be within the 3.5 - 4.5 range using a few drops of 0.1 M H₂SO₄.

  • Storage: Store the solution in a well-sealed container at 4°C. Label the container with the compound name, concentration, and date of preparation.

G cluster_workflow Solution Preparation Workflow start Start acidify Acidify Deionized Water (pH 4.0-4.5) start->acidify dissolve Dissolve This compound acidify->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol check_ph Verify Final pH (3.5-4.5) adjust_vol->check_ph check_ph->acidify Adjust pH store Store at 4°C check_ph->store pH OK

Caption: Workflow for preparing a stable this compound stock solution.

References

Technical Support Center: Controlling Gadolinium Sulfate Precipitate Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of gadolinium sulfate. The following information is designed to help you control the particle size of your precipitates for various applications.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the particle size of this compound precipitates?

A1: The particle size of this compound precipitates is primarily influenced by the interplay between nucleation and crystal growth. The key experimental parameters that control these two processes are:

  • Reactant Concentrations: Higher concentrations generally lead to a higher degree of supersaturation, which can favor rapid nucleation and result in a larger number of smaller particles.

  • Temperature: Temperature affects the solubility of this compound and the kinetics of nucleation and growth. Increasing the reaction temperature can sometimes lead to larger, more well-defined crystals, although the specific effect can vary.

  • pH of the Solution: The pH can influence the surface charge of the particles, affecting their tendency to aggregate. Deviations from a neutral pH can lead to smaller particle sizes due to increased electrostatic repulsion between particles.

  • Mixing Rate (Agitation): Vigorous mixing promotes homogeneity of the reactant concentrations, leading to more uniform nucleation and potentially smaller particles. Inadequate mixing can result in localized high supersaturation and a broader particle size distribution.

  • Reactant Addition Rate: A slow and controlled addition of the precipitating agent allows for crystal growth to dominate over nucleation, which typically results in larger particles. Conversely, a rapid addition rate favors nucleation, leading to a larger number of smaller particles.

  • Presence of Additives/Surfactants: Surfactants and other additives can adsorb to the surface of growing crystals, inhibiting further growth and promoting the formation of smaller, more stable particles.

Q2: How can I achieve a narrow particle size distribution (i.e., monodispersity)?

A2: Achieving a narrow particle size distribution requires careful control over the nucleation event. The goal is to induce a short, single burst of nucleation followed by a period of controlled growth. This can be promoted by:

  • Rapid initial mixing: To ensure a uniform level of supersaturation throughout the solution.

  • Controlled reactant addition: After the initial nucleation, a slow, continuous addition of reactants can promote uniform growth on the existing nuclei.

  • Use of seeding: Introducing small, pre-formed crystals of this compound can provide a template for uniform crystal growth, bypassing the spontaneous nucleation step.

  • Optimizing temperature and pH: Maintaining constant and optimal temperature and pH throughout the precipitation process is crucial for consistent growth rates.

Q3: Can surfactants be used to control the particle size of this compound?

A3: Yes, surfactants can be an effective tool for controlling particle size. Surfactants are molecules that can adsorb to the surface of the newly formed this compound nuclei. This adsorption can:

  • Inhibit crystal growth: By blocking the addition of new solute molecules to the crystal lattice, leading to smaller final particle sizes.

  • Prevent aggregation: The surfactant molecules can create a stabilizing layer around the particles, preventing them from clumping together.

Common types of surfactants that could be explored include non-ionic polymers like polyethylene glycol (PEG) and cationic surfactants like cetyltrimethylammonium bromide (CTAB).[1] The choice and concentration of the surfactant will need to be optimized for your specific experimental conditions.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Particles are too large. 1. Low degree of supersaturation. 2. Slow nucleation rate and dominant crystal growth. 3. Low mixing speed. 4. Slow addition rate of precipitating agent. 1. Increase the concentration of gadolinium and/or sulfate reactants. 2. Lower the reaction temperature to decrease solubility and increase supersaturation. 3. Increase the stirring/agitation speed to promote rapid nucleation. 4. Increase the addition rate of the precipitating agent.
Particles are too small. 1. High degree of supersaturation leading to excessive nucleation. 2. Rapid addition of reactants. 3. Presence of impurities that inhibit crystal growth. 1. Decrease the concentration of one or both reactants. 2. Increase the reaction temperature to increase solubility and favor crystal growth. 3. Decrease the rate of addition of the precipitating agent. 4. Use purified reagents and solvents.
Broad particle size distribution (polydisperse). 1. Inhomogeneous mixing and localized variations in supersaturation. 2. Prolonged or multiple nucleation events. 3. Particle aggregation. 1. Improve mixing efficiency (e.g., increase stirring speed, use a different impeller design). 2. Ensure a rapid initial mixing to induce a single nucleation event. 3. Consider adding a surfactant or adjusting the pH to prevent aggregation.
Precipitate is forming aggregates or clumps. 1. Low surface charge on particles, leading to weak electrostatic repulsion. 2. High particle concentration. 3. Ineffective mixing. 1. Adjust the pH away from the point of zero charge to increase surface potential. 2. Add a stabilizing agent or surfactant. 3. Decrease the overall reactant concentrations. 4. Increase the agitation speed.

Experimental Protocols

Protocol 1: General Precipitation of this compound

This protocol outlines a basic method for the precipitation of this compound. The parameters can be adjusted to control particle size based on the principles described above.

Materials:

  • Gadolinium(III) chloride (GdCl₃) or Gadolinium(III) nitrate (Gd(NO₃)₃) solution (e.g., 0.1 M)

  • Sulfuric acid (H₂SO₄) or a soluble sulfate salt solution (e.g., sodium sulfate, Na₂SO₄) (e.g., 0.1 M)

  • Deionized water

  • Stirring hotplate and magnetic stir bar

  • Reaction vessel (beaker)

  • Burette or syringe pump for controlled addition

Procedure:

  • Place a known volume of the gadolinium salt solution into the reaction vessel.

  • Begin stirring the solution at a controlled rate (e.g., 300 rpm).

  • Heat the solution to the desired temperature and allow it to stabilize.

  • Slowly add the sulfate solution to the gadolinium solution at a controlled rate using the burette or syringe pump.

  • Continue stirring for a set period after the addition is complete to allow the precipitate to age.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with deionized water to remove any unreacted ions.

  • Dry the precipitate under appropriate conditions (e.g., in an oven at a specified temperature).

Quantitative Data Summary

The following table summarizes the general effects of key parameters on particle size, based on principles of precipitation chemistry. Note that specific quantitative data for this compound is limited in the public domain, and these trends are based on analogous chemical systems.

Parameter Change Effect on Nucleation Rate Effect on Growth Rate Expected Particle Size
Reactant Concentration IncreaseIncreasesIncreases (initially)Decreases (due to dominant nucleation)
DecreaseDecreasesDecreasesIncreases (due to dominant growth)
Temperature IncreaseDecreases (if solubility increases)IncreasesIncreases
DecreaseIncreases (if solubility decreases)DecreasesDecreases
Mixing Rate IncreaseIncreasesIncreases (mass transfer)Decreases (due to enhanced nucleation)
DecreaseDecreasesDecreases (mass transfer)Increases
Reactant Addition Rate IncreaseIncreasesDecreases (less time for growth)Decreases
DecreaseDecreasesIncreases (more time for growth)Increases
Surfactant Concentration Increase-Decreases (surface blocking)Decreases

Visualizations

Logical Relationship of Parameters on Particle Size

G Parameters Experimental Parameters Concentration Reactant Concentration Parameters->Concentration Temperature Temperature Parameters->Temperature Mixing Mixing Rate Parameters->Mixing AdditionRate Addition Rate Parameters->AdditionRate Surfactant Surfactant Parameters->Surfactant Supersaturation Supersaturation Concentration->Supersaturation + Temperature->Supersaturation - (if solubility increases) Mixing->Supersaturation uniformity AdditionRate->Supersaturation - (localized) Growth Crystal Growth Surfactant->Growth - (inhibition) Nucleation Nucleation Supersaturation->Nucleation + Supersaturation->Growth + ParticleSize Final Particle Size Nucleation->ParticleSize - (more nuclei, smaller particles) Growth->ParticleSize + (larger crystals)

Caption: Relationship between experimental parameters and final particle size.

Experimental Workflow for Particle Size Control

G start Start prepare Prepare Gd³⁺ and SO₄²⁻ Reactant Solutions start->prepare set_params Set Experimental Parameters (Temp, Stirring Speed) prepare->set_params mix Controlled Addition of Precipitating Agent set_params->mix age Age Precipitate (Stirring) mix->age separate Separate Precipitate (Filtration/Centrifugation) age->separate wash Wash Precipitate separate->wash dry Dry Precipitate wash->dry analyze Analyze Particle Size (e.g., DLS, SEM) dry->analyze end End analyze->end

Caption: A typical experimental workflow for this compound precipitation.

References

Technical Support Center: Managing Radioactive Impurities in Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, quantifying, and removing radioactive impurities from gadolinium sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the common radioactive impurities in this compound and why are they a concern?

A1: this compound, derived from gadolinium oxide, can contain trace amounts of naturally occurring radioactive elements. The most common and concerning impurities are isotopes from the uranium-238 and thorium-232 decay chains.[1] These include various isotopes of uranium (U), thorium (Th), radium (Ra), and actinium (Ac).

These impurities are a concern for several reasons:

  • In sensitive detection experiments , such as neutrino detection, the alpha, beta, and gamma radiation emitted by these impurities can create background noise, obscuring the desired signals.[1]

  • In pharmaceutical applications , such as MRI contrast agents, the presence of radioactive materials, even at trace levels, is a safety concern and is regulated by bodies like the FDA. While gadolinium itself is toxic and must be chelated, any additional radioactivity is undesirable.[2]

Q2: What are the acceptable limits for radioactive impurities in this compound?

A2: The acceptable limits for radioactive impurities depend heavily on the application.

  • For highly sensitive physics experiments like the Super-Kamiokande detector, the requirements are extremely stringent to minimize background radiation.

  • For pharmaceutical-grade this compound used in the synthesis of MRI contrast agents, the limits are dictated by regulatory bodies like the FDA. While specific limits for this compound as an excipient are not explicitly detailed in readily available public documents, the general principle is to keep impurities to a minimum. The FDA provides guidance on impurities in new drug products, which would apply to the final drug formulation.[3][4]

Quantitative Limits for Radioactive Impurities in High-Purity this compound

ImpurityApplicationMaximum Allowed Level (mBq/kg)Reference
Uranium-238Super-Kamiokande Detector<5[1]
Thorium-232Super-Kamiokande Detector<0.05[1]
Radium-226Super-Kamiokande Detector<0.5[1]
Radium-228Super-Kamiokande Detector<2[1]

Q3: How can I detect and quantify radioactive impurities in my this compound sample?

A3: Several analytical techniques are used to detect and quantify radioactive impurities at very low levels. The primary methods are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for determining the concentration of specific elements, including uranium and thorium, at parts-per-trillion levels.[5] Due to the high concentration of gadolinium in the sample, a separation step is often required to avoid matrix effects that can suppress the signal of the trace impurities.[6]

  • High-Purity Germanium (HPGe) Gamma Spectroscopy: This method is used to identify and quantify gamma-emitting radionuclides. It offers excellent energy resolution, allowing for the identification of specific isotopes from their characteristic gamma-ray emissions.[1] This technique is crucial for identifying daughter products in the decay chains of uranium and thorium.

  • Alpha Spectrometry: This technique is used to measure alpha-emitting radionuclides. It requires the preparation of thin, uniform samples to minimize self-absorption of the alpha particles.[7][8]

Troubleshooting Guides

ICP-MS Analysis

Problem: Low or inconsistent readings for uranium and thorium.

Possible Cause Troubleshooting Step
Matrix Effects: The high concentration of gadolinium in the sample can suppress the ionization of uranium and thorium in the plasma, leading to lower readings.[6]1. Dilute the sample: While simple, this may lower the impurity concentration below the detection limit. 2. Matrix-matched standards: Prepare calibration standards with a similar gadolinium concentration to the samples. 3. Separation: Use a separation technique like solid-phase extraction with a resin that selectively retains uranium and thorium while allowing gadolinium to pass through. UTEVA resin is commonly used for this purpose.[9]
Incomplete Digestion: The this compound or the impurities may not be fully dissolved.1. Ensure complete dissolution of the sample in high-purity nitric acid. Gentle heating can aid dissolution.[10] 2. For very refractory particles, a digestion with a mixture of hydrofluoric and nitric acid may be necessary, followed by evaporation to remove the fluoride.[11]
Instrument Contamination: Previous samples with high concentrations of U or Th may have contaminated the system.1. Run several blank solutions through the system to wash out any residual contaminants. 2. If contamination persists, follow the manufacturer's instructions for cleaning the cones and nebulizer.
Ion Exchange Chromatography Purification

Problem: Inefficient removal of radioactive impurities.

Possible Cause Troubleshooting Step
Resin Fouling: Impurities like iron, suspended solids, or organic matter can coat the resin, reducing its effectiveness.[12]1. Pre-filter the sample: Ensure your this compound solution is free of any particulate matter before loading it onto the column. 2. Resin Cleaning: If fouling is suspected, consult the resin manufacturer's guidelines for appropriate cleaning procedures. This may involve washing with specific acids or bases.[12]
Channeling: The solution is not flowing uniformly through the resin bed, leading to incomplete interaction.1. Proper Packing: Ensure the column is packed uniformly without any air gaps. Backwashing the column before use can help settle the resin bed evenly.[13] 2. Flow Rate: Operate the column at the recommended flow rate. A flow rate that is too high can lead to channeling.[14]
Incorrect pH: The binding of impurities to the resin is often pH-dependent.1. Adjust the pH of the feed solution to the optimal range for the specific resin and impurities being targeted. For example, some chelating resins for thorium work best at a specific pH.[15]
Thermal Degradation: High temperatures can damage the ion exchange resin.1. Operate the column at the manufacturer's recommended temperature. Avoid exposing the resin to excessive heat.[12]
Gamma Spectroscopy (HPGe)

Problem: Difficulty identifying or quantifying low-level gamma-emitting impurities.

Possible Cause Troubleshooting Step
High Background Radiation: The laboratory environment may have a high background radiation level, obscuring the low-level signals from the sample.1. Shielding: Place the detector and sample inside a lead shield (cave) to reduce background from external sources. 2. Background Subtraction: Perform a long background count with an empty sample container and subtract this spectrum from the sample spectrum.[16]
Complex Spectrum with Overlapping Peaks: The sample may contain multiple radionuclides with gamma-ray energies that are close to each other.1. High-Resolution Detector: Ensure you are using a high-purity germanium (HPGe) detector for the best energy resolution.[4] 2. Peak Fitting Software: Use specialized gamma spectroscopy software to deconvolute overlapping peaks.
Incorrect Efficiency Calibration: The efficiency calibration of the detector for the specific sample geometry is inaccurate.1. Calibrate with a traceable multi-nuclide standard in the same geometry (container size, shape, and matrix density) as your sample.[12] 2. If a standard in the exact geometry is not available, use specialized software to model the efficiency for your sample geometry.
Summation Peaks: If two gamma rays are emitted in cascade and detected simultaneously, they will be recorded as a single event with the sum of their energies.[16]1. Increase Sample-to-Detector Distance: This reduces the probability of coincident detection. However, this will also reduce the overall count rate. 2. Software Correction: Some gamma spectroscopy software packages have algorithms to identify and correct for summation peaks.

Experimental Protocols

Protocol 1: Determination of U and Th in this compound by ICP-MS with Solid-Phase Extraction

This protocol is a summary of the method developed for the Super-Kamiokande project.[1][6]

  • Sample Preparation:

    • Dissolve a known weight of this compound octahydrate in high-purity nitric acid. The final concentration of the solution will depend on the expected impurity levels and the sensitivity of the ICP-MS instrument.

  • Solid-Phase Extraction:

    • Use a pre-packed solid-phase extraction cartridge containing a resin with high affinity for uranium and thorium, such as UTEVA resin.

    • Condition the cartridge by passing a small volume of high-purity nitric acid through it.

    • Load the this compound solution onto the cartridge. The uranium and thorium will be retained by the resin, while the gadolinium will pass through.

    • Wash the cartridge with nitric acid to remove any remaining gadolinium.

    • Elute the uranium and thorium from the cartridge using a suitable eluent, such as a dilute solution of hydrochloric acid or oxalic acid.[9] Collect the eluate in a clean sample tube.

  • ICP-MS Analysis:

    • Prepare a series of calibration standards for uranium and thorium in a matrix that matches the eluent from the previous step.

    • Analyze the eluted sample and the calibration standards using ICP-MS.

    • Calculate the concentration of uranium and thorium in the original this compound sample, taking into account the initial sample weight and the dilution factors.

Protocol 2: Purification of this compound using Solvent Extraction

This protocol describes a general method for removing impurities like thorium and uranium from a gadolinium solution.[1][17]

  • Preparation of Aqueous Phase:

    • Dissolve the this compound in an acidic aqueous solution, typically hydrochloric acid.[17]

  • Preparation of Organic Phase:

    • Prepare a solution of an appropriate extractant in a suitable organic solvent (e.g., kerosene). A common extractant for thorium and uranium is tributyl phosphate (TBP) or 2-ethylhexyl 2-ethylhexylphosphonate (PC-88A).[17][18]

  • Extraction:

    • Combine the aqueous and organic phases in a separatory funnel in a defined volume ratio.

    • Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to ensure thorough mixing and allow for the transfer of impurities into the organic phase.[18][19]

    • Allow the two phases to separate. The gadolinium will remain in the aqueous phase, while the radioactive impurities will be extracted into the organic phase.

  • Separation and Stripping:

    • Carefully drain the lower aqueous phase containing the purified gadolinium.

    • The impurities can be stripped from the organic phase for analysis or disposal by contacting it with a suitable stripping solution.

  • Precipitation of Purified this compound:

    • The purified gadolinium can be precipitated from the aqueous solution as gadolinium oxalate by adding oxalic acid. The gadolinium oxalate can then be converted back to this compound.[7]

Visualizations

experimental_workflow_icpms cluster_prep Sample Preparation cluster_sep Solid-Phase Extraction cluster_analysis Analysis start This compound Sample dissolve Dissolve in Nitric Acid start->dissolve load Load Sample onto Cartridge dissolve->load condition Condition UTEVA Resin Cartridge condition->load wash Wash with Nitric Acid to Remove Gd load->wash elute Elute U & Th with HCl/Oxalic Acid wash->elute waste_gd Waste (Gd Solution) wash->waste_gd icpms ICP-MS Analysis elute->icpms data Data Analysis & Quantification icpms->data

Caption: Workflow for ICP-MS analysis of U & Th in this compound.

experimental_workflow_purification cluster_prep Preparation cluster_extraction Solvent Extraction cluster_products Products cluster_final Final Processing start Impure this compound dissolve Dissolve in Acidic Aqueous Solution start->dissolve mix Mix with Organic Phase (TBP/PC-88A in Kerosene) dissolve->mix separate Separate Aqueous and Organic Phases mix->separate aqueous_out Aqueous Phase (Purified Gd) separate->aqueous_out organic_out Organic Phase (U, Th, etc.) separate->organic_out precipitate Precipitate as Gadolinium Oxalate aqueous_out->precipitate final_product Purified this compound precipitate->final_product

Caption: Workflow for purification of this compound via solvent extraction.

References

Technical Support Center: Optimization of Gadolinium Separation from Other Lanthanides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of gadolinium from other lanthanides.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of gadolinium from other lanthanides so challenging?

A1: The separation of lanthanides, including gadolinium, is difficult due to their remarkably similar chemical and physical properties. They typically exist as trivalent ions (Ln³⁺) and exhibit a gradual decrease in ionic radius across the series (a phenomenon known as the lanthanide contraction). This similarity in size and charge results in comparable behaviors in complexation, solvation, and precipitation reactions, making their separation a significant challenge.[1][2]

Q2: What are the primary methods for separating gadolinium from other lanthanides?

A2: The two most common and effective methods for the separation of gadolinium are:

  • Solvent Extraction (Liquid-Liquid Extraction): This technique involves the differential partitioning of lanthanide ions between two immiscible liquid phases—an aqueous phase containing the lanthanide mixture and an organic phase containing an extractant.[2][3][4]

  • Ion Exchange Chromatography: This method utilizes a resin with charged functional groups to which lanthanide ions can reversibly bind. The separation is achieved by selectively eluting the lanthanides from the resin based on their differing affinities, which are influenced by their ionic size.[1][4][5][6][7]

Q3: What are some common extractants used in solvent extraction for gadolinium separation?

A3: Several organophosphorus compounds are widely used as extractants. These include:

  • Di-(2-ethylhexyl) phosphoric acid (D2EHPA) [8]

  • 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (PC-88A or EHEHPA)

  • Cyanex 572 [3]

Q4: For what applications is high-purity gadolinium essential?

A4: High-purity gadolinium is crucial for several advanced applications, including:

  • Medical Imaging: As a key component of contrast agents for Magnetic Resonance Imaging (MRI).[9]

  • Nuclear Reactors: As a neutron absorber.[3]

  • Electronics and Data Storage: In the manufacturing of various electronic components.

Q5: How does pH influence the separation of gadolinium?

A5: The pH of the aqueous phase is a critical parameter in both solvent extraction and ion exchange chromatography. In solvent extraction with acidic extractants, the extraction of lanthanides is highly pH-dependent. Precise pH control can be used to selectively extract certain lanthanides over others. For instance, in some systems, gadolinium can be maintained in the aqueous phase at a low pH (e.g., 1.0-1.3) while other impurities like thorium and uranium are extracted into the organic phase.[10]

Troubleshooting Guides

Solvent Extraction
Problem Possible Cause(s) Troubleshooting Steps
Low Purity of Gadolinium 1. Inefficient separation from adjacent lanthanides (e.g., Europium, Terbium).2. Co-extraction of other impurities.3. Incorrect pH of the aqueous phase.1. Optimize Extractant and Concentration: Experiment with different extractants (e.g., D2EHPA, PC-88A, Cyanex 572) and their concentrations to improve selectivity.2. Adjust pH: Carefully control the pH of the aqueous phase to exploit differences in the extraction behavior of the lanthanides. A pH between 1.0 and 3.0 is often a good starting point for separating gadolinium from heavier lanthanides.[3][8]3. Increase Number of Extraction Stages: Employing a multi-stage counter-current extraction process can significantly enhance purity.[11]
Low Yield of Gadolinium 1. Incomplete stripping of gadolinium from the organic phase.2. Gadolinium remaining in the raffinate.3. Emulsion formation at the aqueous-organic interface.1. Optimize Stripping Agent: Use an appropriate stripping agent (e.g., a strong acid like nitric acid) at a suitable concentration to efficiently recover gadolinium from the organic phase.2. Adjust Phase Ratio: Modify the ratio of the organic to aqueous phase (O/A ratio) to improve extraction efficiency.3. Address Emulsions: If an emulsion forms, try increasing the settling time, gently centrifuging the mixture, or adding a small amount of a demulsifier.
Poor Phase Separation 1. High viscosity of the organic phase.2. Formation of a stable emulsion.1. Dilute the Organic Phase: Use a suitable diluent (e.g., kerosene, isoparaffin) to reduce the viscosity of the organic phase.[10]2. Control Mixing Speed: Avoid overly vigorous mixing, which can promote emulsion formation.3. Temperature Adjustment: In some cases, a slight increase in temperature can aid in phase separation.
Ion Exchange Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Low Purity of Gadolinium (Co-elution with other Lanthanides) 1. Inadequate resolution between adjacent lanthanide peaks.2. Overloading of the column.3. Inappropriate eluent composition or pH.1. Optimize Eluent: Use a suitable complexing agent as an eluent, such as α-hydroxyisobutyric acid (α-HIBA) or ethylenediaminetetraacetic acid (EDTA). Adjust the concentration and pH of the eluent to improve separation.[5]2. Reduce Sample Load: Decrease the amount of lanthanide mixture loaded onto the column to prevent peak broadening and overlap.3. Adjust Flow Rate: A slower flow rate can sometimes improve resolution.4. Increase Column Length: A longer column provides more theoretical plates for separation.
Low Yield of Gadolinium 1. Incomplete elution from the resin.2. Irreversible binding to the resin.1. Increase Eluent Strength: Gradually increase the concentration or adjust the pH of the eluent to ensure complete elution of gadolinium.2. Check for Column Fouling: If the resin is old or has been used with complex matrices, it may be fouled. Consider cleaning or replacing the resin.
High Backpressure 1. Clogging of the column frits.2. Swelling of the resin.3. Particulate matter in the sample or eluent.1. Filter Sample and Eluent: Ensure all solutions are filtered through a 0.45 µm or smaller filter before use.2. Backflush the Column: Reverse the flow direction at a low flow rate to dislodge any particulates from the inlet frit.3. Check Resin Compatibility: Ensure the resin is compatible with the solvents and pH being used.

Data Presentation

Table 1: Comparison of Separation Factors for Gadolinium with Different Extractants

ExtractantAdjacent LanthanideSeparation Factor (β)Aqueous MediumReference
D2EHPATerbium (Tb)6.56Hydrochloric Acid (pH 1.0)[9]
P507Terbium (Tb)5.51Hydrochloric Acid (pH 3.0)[9]
Cyanex 572Yttrium (Y)26.482Nitric Acid (pH 3.0)[8]
Cyanex 572Dysprosium (Dy)1.5276Nitric Acid (pH 3.0)[8]
Aliquat 336Europium (Eu)2.0Nitric/Sulfuric Acid
DEHPAEuropium (Eu)1.48Hydrochloric Acid
HEH(EHP)Europium (Eu)1.59Hydrochloric Acid

Note: The separation factor (β) is a measure of the ability of a system to separate two components. A higher value indicates better separation.

Experimental Protocols

Protocol 1: Solvent Extraction of Gadolinium using D2EHPA

This protocol provides a general guideline for the separation of gadolinium from a mixed lanthanide solution.

Materials:

  • Mixed lanthanide solution in a suitable acid (e.g., hydrochloric or nitric acid).

  • Di-(2-ethylhexyl) phosphoric acid (D2EHPA) as the extractant.

  • Kerosene or other suitable organic diluent.

  • Ammonia solution or sodium hydroxide for pH adjustment.

  • Nitric acid or hydrochloric acid for stripping.

  • Separatory funnels.

  • pH meter.

  • ICP-OES or similar analytical instrument for concentration measurements.

Procedure:

  • Feed Preparation:

    • Prepare an aqueous feed solution containing the mixture of lanthanides.

    • Adjust the pH of the feed solution to the desired value (e.g., 1.0-3.0) using ammonia solution or sodium hydroxide.[8]

  • Organic Phase Preparation:

    • Prepare the organic phase by diluting D2EHPA in kerosene to the desired concentration (e.g., 10-20% v/v).

  • Extraction:

    • In a separatory funnel, combine the aqueous feed solution and the organic phase at a specified aqueous-to-organic (A/O) phase ratio (e.g., 1:1).

    • Shake the mixture vigorously for a set period (e.g., 10-30 minutes) to ensure thorough mixing and mass transfer.

    • Allow the phases to separate.

  • Phase Separation:

    • Carefully separate the aqueous phase (raffinate) from the organic phase (loaded with extracted lanthanides).

  • Stripping:

    • Contact the loaded organic phase with a stripping solution (e.g., a higher concentration of nitric or hydrochloric acid) in a clean separatory funnel.

    • Shake the mixture to transfer the gadolinium back into a new aqueous phase.

    • Separate the stripped organic phase from the gadolinium-rich aqueous solution.

  • Analysis:

    • Analyze the gadolinium concentration in the initial feed, raffinate, and the final stripped aqueous solution using ICP-OES to determine the extraction and stripping efficiency.

Protocol 2: Ion Exchange Chromatography for Gadolinium Separation

This protocol outlines a general procedure for separating gadolinium from other lanthanides using a cation exchange resin.

Materials:

  • Cation exchange resin (e.g., Dowex-50).[1][7]

  • Chromatography column.

  • Mixed lanthanide solution.

  • Eluent: A buffered solution of a complexing agent (e.g., ammonium citrate or α-hydroxyisobutyric acid).[1][5]

  • Fraction collector.

  • ICP-OES or similar analytical instrument.

Procedure:

  • Column Packing and Equilibration:

    • Pack the chromatography column with the cation exchange resin, ensuring there are no air bubbles.

    • Equilibrate the column by passing the starting eluent buffer through it until the pH and conductivity of the effluent are stable.

  • Sample Loading:

    • Dissolve the mixed lanthanide sample in a small volume of a suitable solution and carefully load it onto the top of the resin bed.

  • Elution:

    • Begin eluting the lanthanides by passing the eluent through the column at a constant flow rate. The lanthanide ions will form complexes with the eluent and begin to move down the column at different rates based on their affinity for the resin. Heavier lanthanides, which form stronger complexes, tend to elute earlier.

  • Fraction Collection:

    • Use a fraction collector to collect the column effluent in separate tubes.

  • Analysis:

    • Analyze the concentration of gadolinium and other lanthanides in each fraction using ICP-OES to generate an elution profile and identify the fractions containing pure gadolinium.

  • Gadolinium Recovery:

    • Combine the fractions containing high-purity gadolinium. The gadolinium can then be precipitated (e.g., as an oxalate) and calcined to form gadolinium oxide.[5][6][7]

Visualizations

Experimental_Workflow_Solvent_Extraction cluster_prep Preparation cluster_extraction Extraction & Separation cluster_recovery Recovery prep_feed Prepare Aqueous Feed (Lanthanide Mixture) adjust_ph Adjust pH of Aqueous Feed prep_feed->adjust_ph mix Mix Aqueous and Organic Phases adjust_ph->mix prep_organic Prepare Organic Phase (Extractant + Diluent) prep_organic->mix separate Allow Phases to Separate mix->separate strip Strip Gd from Organic Phase separate->strip Loaded Organic Phase analysis_raffinate Analyze Raffinate separate->analysis_raffinate Raffinate (Waste) recover Recover Purified Gadolinium Solution strip->recover analysis_final Analyze Final Product recover->analysis_final Final Product

Caption: Workflow for Gadolinium Separation by Solvent Extraction.

Troubleshooting_Low_Purity_Ion_Exchange start Problem: Low Gadolinium Purity check_peaks Are elution peaks for adjacent lanthanides overlapping? start->check_peaks optimize_eluent Optimize Eluent: - Adjust pH - Change complexing agent - Adjust concentration check_peaks->optimize_eluent Yes check_load Was the column overloaded? check_peaks->check_load No reduce_flow Decrease Elution Flow Rate optimize_eluent->reduce_flow end Re-run and Analyze Purity reduce_flow->end reduce_load Reduce Sample Load check_load->reduce_load Yes check_column Is the column length adequate? check_load->check_column No reduce_load->end increase_length Use a Longer Column check_column->increase_length No check_column->end Yes increase_length->end

Caption: Troubleshooting Low Purity in Ion Exchange Chromatography.

References

Validation & Comparative

The Critical Role of Chelation in MRI Contrast Agents: A Comparative Analysis of Gadolinium Sulfate and Gadopentetate Dimeglumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding why the chemical form of gadolinium is paramount for its safe and effective use in Magnetic Resonance Imaging (MRI).

In the field of diagnostic imaging, gadolinium-based contrast agents (GBCAs) are indispensable tools for enhancing the quality of MRI scans, providing crucial details for detecting and characterizing pathologies. However, the efficacy and safety of these agents are not inherent to the gadolinium ion (Gd³⁺) itself, but rather to the molecular structure in which it is delivered. This guide provides a detailed comparison between the unchelated salt, gadolinium sulfate (Gd₂(SO₄)₃), and the chelated complex, gadopentetate dimeglumine. This analysis will demonstrate the unsuitability of simple gadolinium salts for clinical use and underscore the essential role of chelation in creating safe and effective MRI contrast agents.

The core of a GBCA's function lies in the paramagnetic nature of the Gd³⁺ ion, which has seven unpaired electrons.[1] This property allows it to dramatically shorten the T1 relaxation time of nearby water protons, thereby increasing the signal intensity on T1-weighted images and improving tissue contrast.[2][3] However, the free, unchelated Gd³⁺ ion is highly toxic.[4] Its ionic radius is very similar to that of the calcium ion (Ca²⁺), enabling it to competitively inhibit critical calcium-dependent biological processes, such as the function of voltage-gated calcium channels and Ca²⁺-binding enzymes.[1][5] This interference can lead to severe adverse effects.[6]

To mitigate this toxicity, GBCAs are formulated with the gadolinium ion tightly bound within a large organic molecule called a chelating agent or ligand.[1] Gadopentetate dimeglumine (marketed as Magnevist) was the first GBCA approved for clinical use and consists of a Gd³⁺ ion chelated by diethylenetriaminepentaacetic acid (DTPA).[7][8] This guide will present experimental data comparing the physicochemical properties, efficacy, and safety of the chelated gadopentetate dimeglumine against the unchelated gadolinium ion, represented by its simple salt form, to illustrate the profound impact of chelation.

Physicochemical and Performance Data

The stability of the bond between the gadolinium ion and its chelating ligand is the most critical factor determining the safety of a GBCA. This stability is quantified by the thermodynamic stability constant (log Ktherm) and the kinetic stability. Gadopentetate dimeglumine, a linear ionic GBCA, forms a stable complex with Gd³⁺, ensuring that the toxic ion remains bound and is rapidly excreted from the body, primarily by the kidneys.[7][9] In contrast, this compound readily dissociates in aqueous solution, releasing free Gd³⁺ ions.

PropertyThis compound (representing free Gd³⁺)Gadopentetate DimeglumineSignificance
Chemical Structure Simple inorganic salt (Gd₂(SO₄)₃)Gd³⁺ chelated by DTPA, formulated as a dimeglumine saltChelation prevents the release of toxic free Gd³⁺ ions.
Thermodynamic Stability (log Ktherm) Not Applicable (dissociates)~22-23High value indicates a very strong and stable complex, minimizing Gd³⁺ release.
T1 Relaxivity (r1) [L mmol⁻¹ s⁻¹] @ 1.5T, 37°C ~8-9 (for Gd³⁺ aquo ion)3.9 - 4.3While free Gd³⁺ has high relaxivity, its toxicity precludes its use. The chelate provides effective contrast enhancement at safe concentrations.[10]
Acute Toxicity (LD₅₀, intravenous, rat) ~0.34 mmol/kg (for Gadolinium Chloride)10.0 mmol/kgChelation increases the LD₅₀ by a factor of approximately 30, demonstrating a vast improvement in safety.[1][11]

Toxicity and Safety Profile

The dramatic difference in toxicity is the primary reason chelation is non-negotiable for clinical GBCAs. The administration of an unchelated gadolinium salt like this compound would lead to significant toxic effects. The chelated form, gadopentetate dimeglumine, is well-tolerated in patients with normal renal function because the complex remains intact until it is excreted.[9]

The toxicity of free Gd³⁺ stems from its ability to interfere with calcium signaling pathways. This interference can disrupt cellular functions, leading to a cascade of adverse events.

G_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gd_sulfate This compound (Gd₂(SO₄)₃) Gd_ion Free Gd³⁺ Ion Gd_sulfate->Gd_ion Dissociation in solution Ca_channel Voltage-Gated Calcium Channel Gd_ion->Ca_channel Blocks (Competitive Inhibition) Disrupted_Signaling Disrupted Signaling & Cellular Dysfunction Gd_ion->Disrupted_Signaling Leads to Ca_ion Ca²⁺ Ion Ca_ion->Ca_channel Binds & Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Signaling Normal Calcium Signaling Pathways Ca_influx->Signaling Cell_Response Normal Cellular Response Signaling->Cell_Response

Caption: Mechanism of Free Gadolinium Ion (Gd³⁺) Toxicity.

Experimental Methodologies

To provide a practical context for the data presented, this section details the standard experimental protocols used to evaluate the performance and safety of MRI contrast agents.

Experimental Workflow: Safety & Efficacy Assessment

The development and validation of a GBCA involve a rigorous testing process. The workflow below illustrates the key stages, highlighting how an unchelated salt would fail early in the process.

GBCA_Workflow start Candidate Compound physchem Physicochemical Characterization (Stability, Relaxivity) start->physchem invitro In Vitro Cytotoxicity (e.g., MTT Assay) physchem->invitro Gadopentetate Dimeglumine (Stable) fail_stability FAIL: Unstable / Dissociates physchem->fail_stability Gadolinium Sulfate (Unstable) invivo_efficacy In Vivo Efficacy (Animal MRI) invitro->invivo_efficacy fail_toxicity FAIL: High Toxicity invitro->fail_toxicity invivo_tox In Vivo Toxicity (LD₅₀, Histopathology) invivo_efficacy->invivo_tox clinical Clinical Trials invivo_tox->clinical approval Regulatory Approval clinical->approval

Caption: GBCA Development and Testing Workflow.

Protocol 1: T1 and T2 Relaxivity Measurement

Objective: To determine the efficiency of a contrast agent in shortening the T1 and T2 relaxation times of water protons, a direct measure of its contrast-enhancing ability.

Materials:

  • MRI Scanner (e.g., 1.5T or 3T)

  • Phantoms (e.g., NMR tubes or vials)

  • Contrast agent stock solution of known concentration

  • Solvent (e.g., deionized water, saline, or plasma)

  • Pipettes and standard laboratory glassware

Methodology:

  • Sample Preparation: Prepare a series of dilutions of the contrast agent in the chosen solvent. Concentrations typically range from 0.1 to 1.0 mM. Include a sample of the pure solvent as a control (0 mM concentration).

  • Phantom Setup: Place the samples in an array within the MRI scanner's head coil. Ensure they are positioned within a homogeneous region of the magnetic field and are at a controlled temperature (typically 37°C).

  • T1 Measurement:

    • Use an Inversion Recovery (IR) pulse sequence.

    • Acquire a series of images at multiple inversion times (TI), for example: 25, 250, 500, 800, 1200, 1700, 2300, and 3000 ms.

    • Keep other parameters constant (e.g., TR > 5x the longest expected T1, TE as short as possible).

  • T2 Measurement:

    • Use a multi-echo spin-echo (MESE) pulse sequence.

    • Acquire a series of images at multiple echo times (TE), for example, in 32 equidistant steps from 15 ms onwards.

    • Keep the repetition time (TR) long to minimize T1 effects (e.g., > 2000 ms).

  • Data Analysis:

    • For each sample, measure the signal intensity from a region of interest (ROI) in the images acquired at each TI (for T1) or TE (for T2).

    • Calculate T1 by fitting the signal intensity vs. TI data to the equation: SI(TI) = |S₀(1 - 2e^(-TI/T1))|.

    • Calculate T2 by fitting the signal intensity vs. TE data to the equation: SI(TE) = S₀e^(-TE/T2).

    • Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).

    • Plot the relaxation rates (R1 and R2) against the concentration of the contrast agent.

    • The slope of the resulting linear plot for R1 vs. concentration is the T1 relaxivity (r1), and the slope for R2 vs. concentration is the T2 relaxivity (r2). The units are L·mmol⁻¹·s⁻¹.[12][13]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To assess the effect of a compound on the metabolic activity of a cell line, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Cell line (e.g., human fibroblasts, endothelial cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (this compound, Gadopentetate Dimeglumine) dissolved in sterile solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include control wells with medium only (no cells) and cells with medium but no test compound.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well. Incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a plate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Express the viability of the treated cells as a percentage of the untreated control cells:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100.

    • Plot % Viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited). A significantly lower IC₅₀ for this compound compared to gadopentetate dimeglumine would be expected.

Conclusion

The comparative data overwhelmingly demonstrate that while the gadolinium ion is the source of contrast enhancement, it is toxic in its free, unchelated form as found in simple salts like this compound. The process of chelation, exemplified by gadopentetate dimeglumine, is a critical and mandatory step in drug development to create a stable molecule that is both safe for intravenous administration and effective as a diagnostic tool. This guide clarifies that unchelated and chelated gadolinium compounds are not comparable alternatives; rather, they represent a problem and its elegant chemical solution, respectively. For researchers in drug development, this distinction is fundamental to the design of new, even safer and more effective, contrast agents for the future of medical imaging.

References

Validating Gadolinium Sulfate Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of gadolinium sulfate is paramount for the safety and efficacy of its applications, particularly in contrast agents for magnetic resonance imaging (MRI). This guide provides a comprehensive comparison of key analytical techniques used to validate the purity of this compound, offering insights into their methodologies, performance metrics, and applications.

Elemental Purity: Gadolinium Assay and Trace Metal Impurities

The accurate determination of the gadolinium content and the quantification of trace metallic impurities are critical quality attributes. Inductively Coupled Plasma (ICP) techniques are the gold standard for this purpose, offering high sensitivity and accuracy.

Comparison of ICP-MS and ICP-OES for Elemental Analysis
ParameterInductively Coupled Plasma - Mass Spectrometry (ICP-MS)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Atomic Absorption Spectrophotometry (AAS)
Principle Ionization of atoms in argon plasma and separation of ions by mass-to-charge ratio.Excitation of atoms in argon plasma and detection of emitted light at characteristic wavelengths.Absorption of light by free atoms in the gaseous state.
Sensitivity Very high (parts per trillion, ppt, to parts per quadrillion, ppq range).[1]High (parts per billion, ppb, range).Moderate (parts per million, ppm, to high ppb range).
Detection Limits (Gd) As low as 0.04 µmol of Gd per kg of tissue.[2]Concentrations above 400 ng/mL are quantifiable.[2]Generally less sensitive than ICP-MS.[1]
Multi-element Analysis Excellent, capable of simultaneously analyzing a wide range of elements.[1]Good, can measure multiple elements simultaneously.Typically analyzes a single element at a time.
Interferences Prone to isobaric and polyatomic interferences, but can be mitigated with collision/reaction cells.Fewer spectral interferences compared to ICP-MS, but matrix effects can be significant.Chemical and spectral interferences can occur.
Linearity (r²) > 0.999.[3]--
Accuracy (Recovery) 92.5% - 107.5%.[3]--
Typical Application Ultra-trace elemental analysis and isotopic analysis. Ideal for quantifying low-level impurities.Routine elemental analysis, including assay of major components.Analysis of specific elements with high precision.[1]
Experimental Protocol: Determination of Gadolinium and Trace Metals by ICP-MS

This protocol provides a general methodology for the analysis of this compound. Instrument parameters and sample preparation may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation (Microwave Digestion)

  • Accurately weigh approximately 100 mg of the this compound sample into a clean microwave digestion vessel.

  • Add 10 mL of concentrated nitric acid (trace metal grade).

  • Seal the vessel and place it in the microwave digestion system.

  • Ramp the temperature to 160°C over 10 minutes and hold for 20 minutes.[3]

  • Allow the vessel to cool to room temperature.

  • Carefully open the vessel and dilute the digested sample to a final volume of 50 mL with deionized water. The final nitric acid concentration should be around 2%.

2. Instrument Calibration

  • Prepare a series of calibration standards by diluting a certified gadolinium standard solution and multi-element standards in 2% nitric acid. The concentration range should bracket the expected concentration of gadolinium and trace metals in the samples.

  • Include a blank solution (2% nitric acid) in the calibration set.

3. ICP-MS Analysis

  • Set up the ICP-MS instrument with optimized parameters for robust plasma conditions and minimal interferences. Key parameters include RF power, nebulizer gas flow rate, and lens voltages.

  • Use an internal standard (e.g., Rhodium) to correct for matrix effects and instrumental drift.

  • Aspirate the blank, calibration standards, and samples into the instrument.

  • Acquire data for the isotopes of interest, including gadolinium (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd) and potential trace metal impurities (e.g., Pb, Cd, As, Hg).

4. Data Analysis

  • Construct a calibration curve by plotting the intensity of the signal against the concentration of the standards.

  • Determine the concentration of gadolinium and trace metals in the samples from the calibration curve, correcting for dilution factors.

Workflow for Elemental Purity Analysis by ICP-MS

cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh Gadolinium Sulfate Sample digest Microwave Digestion with Nitric Acid weigh->digest dilute Dilute to Final Volume digest->dilute calibrate Instrument Calibration dilute->calibrate analyze Sample Analysis calibrate->analyze process Data Acquisition & Processing analyze->process quantify Quantification of Gd & Trace Metals process->quantify cluster_prep Sample Preparation cluster_analysis Ion Chromatography cluster_data Data Processing dissolve Dissolve Gadolinium Sulfate in Water dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Anion Separation on Column inject->separate detect Conductivity Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification from Calibration integrate->quantify cluster_separation Separation cluster_detection Detection & Quantification cluster_species Analyte Species HPLC HPLC Separation (e.g., Reversed-Phase) FreeGd Free Gd³⁺ HPLC->FreeGd Separates ChelatedGd Chelated Gd HPLC->ChelatedGd Separates ICPMS ICP-MS Detection (Element Specific) FreeGd->ICPMS Quantified ChelatedGd->ICPMS Quantified Sample This compound Sample Solution Sample->HPLC

References

A Comparative Guide to the Toxicity of Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of different gadolinium-based contrast agents (GBCAs), supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and development of these essential imaging agents.

Introduction

Gadolinium-based contrast agents have been instrumental in enhancing the diagnostic efficacy of magnetic resonance imaging (MRI) for over three decades. However, concerns regarding their safety have emerged, primarily related to the dissociation of the toxic gadolinium ion (Gd³⁺) from its chelating ligand and its subsequent deposition in tissues. This guide focuses on the comparative toxicity of various GBCAs, with a particular emphasis on the structural differences between linear and macrocyclic agents and their implications for gadolinium retention and cellular toxicity.

Data Presentation: Quantitative Comparison of GBCA Toxicity

The following tables summarize quantitative data from various experimental studies, providing a direct comparison of gadolinium retention and in vitro cytotoxicity for different GBCAs.

Gadolinium Retention in Tissues

The retention of gadolinium in tissues, particularly the brain and bone, is a key indicator of GBCA stability and potential long-term toxicity. Linear GBCAs, due to their less stable chemical structure, generally exhibit higher levels of gadolinium deposition compared to the more stable macrocyclic agents.

Table 1: Comparative Gadolinium Concentration in Rat Brain Following Repeated Administration of Different GBCAs

Gadolinium-Based Contrast AgentAgent TypeGadolinium Concentration in Forebrain (μg/g)Study Reference
GadodiamideLinear (Non-ionic)0.60 ± 0.11[1]
Gadopentetate dimeglumineLinear (Ionic)0.50 ± 0.10[1]
Gadobenate dimeglumineLinear (Ionic)0.45 ± 0.07[1]
GadobutrolMacrocyclic (Non-ionic)0.01 ± 0.00[1]

Table 2: Comparative Gadolinium Concentration in Rat Cerebellum 12 Months After Last Injection

Gadolinium-Based Contrast AgentAgent TypeGadolinium Concentration in Cerebellum (nmol/g)Study Reference
GadodiamideLinear (Non-ionic)2.25[2]
GadobutrolMacrocyclic (Non-ionic)0.062[2]
GadopiclenolMacrocyclic0.078[2]

Note: The data clearly indicates significantly higher and more persistent gadolinium retention in the brain with the linear agent (gadodiamide) compared to the macrocyclic agents.

In Vitro Cytotoxicity

In vitro studies on various cell lines provide valuable insights into the direct cellular toxicity of GBCAs. These studies often measure endpoints such as cell viability, apoptosis, and mitochondrial function.

Table 3: Comparative In Vitro Cytotoxicity of GBCAs on Human Kidney (HK-2) Cells

Gadolinium-Based Contrast AgentAgent TypeIC50 ValueStudy Reference
Cisplatin (Positive Control)-10.1 µM[3]
Cyclosporin (Positive Control)-16.9 µM[3]
Aristolochic acid I (Positive Control)-37.4 µM[3]
Gentamicin (Positive Control)-22.3 mM[3]

Table 4: In Vitro Cytotoxicity of GBCAs on Human Neurons

A preclinical study on human neurons demonstrated that for all GBCAs, cell death increased with the exposure dose. The toxicity was more pronounced at clinically relevant doses for agents with lower kinetic stability.[4] The reduction of mitochondrial membrane potential and oxidative respiratory function also generally mirrored the agents' structural kinetic stabilities, with less stable agents causing greater impairment at lower concentrations.[4]

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

In Vivo Animal Studies for Gadolinium Retention
  • Animal Models: Studies commonly utilize healthy Sprague-Dawley or Wistar rats.[1][2]

  • GBCA Administration: GBCAs are typically administered intravenously (IV) via the tail vein. Dosing regimens often involve repeated injections over several weeks to simulate clinical scenarios of multiple contrast-enhanced MRI scans. For example, a regimen of 2.4 mmol/kg per week for 5 weeks has been used.[1][2]

  • Tissue Collection: At specified time points after the last injection (e.g., 1 week, 1 month, 12 months), animals are euthanized, and tissues of interest (e.g., brain, bone) are harvested.

  • Gadolinium Quantification: The concentration of gadolinium in the collected tissues is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This highly sensitive technique allows for the precise quantification of trace elements.

    • Sample Preparation for ICP-MS: Tissue samples are typically digested using a mixture of nitric acid and other reagents, often with the aid of microwave digestion, to break down the organic matrix and bring the gadolinium into solution for analysis.[5] A detailed protocol for bone analysis involves dissolving the bone in low concentrations of hydrochloric acid and diethylenetriamine pentaacetate (DTPA), followed by the addition of excess In(III) to recomplex free ligands before HPLC-ICP-MS analysis.[6]

In Vitro Cytotoxicity Assays
  • Cell Lines: A variety of human cell lines are used to model the potential toxicity to different organs. These include:

    • Human Kidney Epithelial Cells (HK-2): To assess nephrotoxicity.[3][7]

    • Human Neuroblastoma Cells: To evaluate neurotoxicity.[4]

  • MTT Assay (Cell Viability): This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

    • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

    • General Protocol:

      • Cells are seeded in 96-well plates and allowed to adhere.

      • The cells are then treated with various concentrations of GBCAs for a specified period (e.g., 24 hours).

      • An MTT solution is added to each well, and the plates are incubated to allow for formazan formation.

      • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

      • The absorbance is read using a microplate reader.

  • Other Assays: Additional assays are used to investigate specific mechanisms of toxicity, such as assays for apoptosis (e.g., caspase activation) and oxidative stress (e.g., reactive oxygen species production).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to GBCA toxicity.

GBCA_Toxicity_Pathway cluster_gbca GBCA Administration cluster_cellular Cellular Events GBCA Gadolinium-Based Contrast Agent Gd_ion Free Gd³⁺ Ion (from dechelation) GBCA->Gd_ion Dechelation (Higher in Linear GBCAs) Mitochondria Mitochondrial Dysfunction Gd_ion->Mitochondria Inhibition of respiratory chain ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Electron leakage Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis Cytochrome c release ROS->Apoptosis Activation of caspase cascade

Caption: GBCA-induced cellular toxicity pathway.

Experimental_Workflow_In_Vivo start Start: In Vivo Toxicity Assessment animal_model Select Animal Model (e.g., Sprague-Dawley Rat) start->animal_model gbca_admin GBCA Administration (IV, repeated doses) animal_model->gbca_admin tissue_harvest Euthanasia and Tissue Harvesting (Brain, Bone, etc.) gbca_admin->tissue_harvest sample_prep Sample Preparation (Acid Digestion) tissue_harvest->sample_prep icp_ms Gadolinium Quantification (ICP-MS) sample_prep->icp_ms data_analysis Data Analysis and Comparison icp_ms->data_analysis end End: Toxicity Profile data_analysis->end

Caption: Workflow for in vivo assessment of GBCA toxicity.

GBCA_Classification_Risk cluster_linear Linear GBCAs cluster_macrocyclic Macrocyclic GBCAs GBCAs Gadolinium-Based Contrast Agents Linear_Ionic Ionic (e.g., Gadopentetate) GBCAs->Linear_Ionic Linear_NonIonic Non-ionic (e.g., Gadodiamide) GBCAs->Linear_NonIonic Macrocyclic_Ionic Ionic (e.g., Gadoterate) GBCAs->Macrocyclic_Ionic Macrocyclic_NonIonic Non-ionic (e.g., Gadobutrol) GBCAs->Macrocyclic_NonIonic High_Risk Higher Risk of Gadolinium Deposition and Toxicity Linear_Ionic->High_Risk Linear_NonIonic->High_Risk Low_Risk Lower Risk of Gadolinium Deposition and Toxicity Macrocyclic_Ionic->Low_Risk Macrocyclic_NonIonic->Low_Risk

Caption: Classification of GBCAs and associated risk.

Conclusion

The experimental data consistently demonstrates that linear GBCAs are associated with a higher risk of gadolinium retention in tissues and greater in vitro cytotoxicity compared to macrocyclic agents. This is attributed to the lower thermodynamic and kinetic stability of the linear chelates, which leads to a greater propensity for the release of the toxic free Gd³⁺ ion. The primary mechanisms of cellular toxicity involve mitochondrial dysfunction, the generation of reactive oxygen species, and the induction of apoptosis.

For researchers and professionals in drug development, these findings underscore the importance of considering the chemical structure and stability of GBCAs in both preclinical and clinical settings. The development of new contrast agents should prioritize high stability to minimize gadolinium deposition and associated toxicities. For existing agents, a thorough risk-benefit assessment is crucial, particularly in patients requiring multiple contrast-enhanced examinations. This guide provides a foundational understanding of the comparative toxicities of GBCAs to support ongoing research and the development of safer and more effective MRI contrast agents.

References

Unmasking Stability: A Comparative Guide to Linear and Macrocyclic Gadolinium Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI) is a critical decision, balancing diagnostic efficacy with patient safety. The fundamental structural difference between linear and macrocyclic chelates dictates their stability and, consequently, their safety profile. This guide provides an objective comparison of these two classes of GBCAs, supported by experimental data and detailed methodologies, to inform preclinical and clinical research.

The core of a GBCA is a gadolinium ion (Gd³⁺), a highly effective paramagnetic agent that enhances the relaxation rate of water protons, thereby improving image contrast. However, free Gd³⁺ is toxic and must be tightly bound to an organic ligand. The geometry of this ligand—either an open chain (linear) or a cage-like structure (macrocyclic)—profoundly influences the stability of the complex and the potential for gadolinium release in vivo.

At a Glance: Linear vs. Macrocyclic GBCAs

FeatureLinear GBCAsMacrocyclic GBCAs
Structure Open-chain ligand wrapped around the gadolinium ion.Gadolinium ion encapsulated within a pre-organized, cage-like ligand.[1]
Stability Generally lower thermodynamic and kinetic stability.[1]Higher thermodynamic and kinetic stability.[1]
Gadolinium Release Higher propensity for dechelation and transmetallation.Lower risk of gadolinium release.
Gadolinium Retention Associated with higher levels of gadolinium deposition in tissues like the brain and bone.[2][3][4]Associated with significantly lower levels of gadolinium retention.[4][5]
Risk of NSF Historically linked to a higher incidence of Nephrogenic Systemic Fibrosis (NSF).[6]Considered to have a very low risk of NSF.[6][7]

Delving Deeper: Chemical Structure and Stability

The stability of a GBCA is paramount and is described by two key parameters: thermodynamic stability and kinetic stability.

  • Thermodynamic stability , represented by the stability constant (log K), indicates the affinity of the ligand for the gadolinium ion at equilibrium. While a useful metric, it doesn't fully predict in vivo behavior.[8][9][10]

  • Kinetic stability (or inertness) refers to the rate at which the gadolinium ion dissociates from the ligand. This is considered a more critical factor for in vivo stability, as the relatively short residence time of GBCAs in the body means that thermodynamic equilibrium is often not reached.[8][9][11]

Macrocyclic agents, due to their cage-like structure, exhibit significantly higher kinetic inertness compared to their linear counterparts.[11] This structural rigidity makes it more difficult for the gadolinium ion to escape the chelate.

cluster_linear Linear GBCA cluster_macrocyclic Macrocyclic GBCA l_gbca Linear Chelate (Open Chain) gd1 Gd³⁺ l_gbca->gd1 Weakly Bound m_gbca Macrocyclic Chelate (Cage-like) gd2 Gd³⁺ m_gbca->gd2 Tightly Encapsulated gbca Linear GBCA (Gd³⁺-Chelate) free_gd Free Gd³⁺ (Toxic) gbca->free_gd Transmetallation new_chelate New Chelate (e.g., Zn²⁺-Chelate) gbca->new_chelate endo_ion Endogenous Ion (e.g., Zn²⁺, Fe³⁺) endo_ion->free_gd endo_ion->new_chelate deposition Tissue Deposition (Brain, Bone, Skin) free_gd->deposition cluster_workflow ICP-MS Workflow for Gadolinium Quantification start Tissue Sample (Brain, Bone, etc.) digestion Acid Digestion (Nitric Acid, Microwave) start->digestion dilution Dilution digestion->dilution icpms ICP-MS Analysis dilution->icpms quantification Quantification (µg/g or nmol/g) icpms->quantification

References

Validating Gadolinium Concentration in Solution: A Comparative Guide to ICP-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of gadolinium is paramount for both efficacy and safety assessment of gadolinium-based contrast agents (GBCAs). Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has emerged as a gold standard for this application due to its exceptional sensitivity and specificity. This guide provides a comprehensive comparison of ICP-MS with other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Analytical Methods

The choice of analytical method for gadolinium quantification depends on the specific requirements of the study, such as the required sensitivity, the sample matrix, and the need for speciation. While several techniques are available, ICP-MS consistently demonstrates superior performance, particularly in terms of detection limits.

MethodLimit of Detection (LOD)Linearity (r²)Accuracy (% Recovery)Key AdvantagesKey Limitations
ICP-MS 0.04 µmol/kg in tissue[1], 2-5 ng/L in water[2], 18-24 ng/L for individual GBCAs[3]> 0.999[4]92.5 - 107.5%[4]High sensitivity, suitable for trace analysis[1], robust and validated method[4]Can be affected by polyatomic interferences, requires careful sample preparation
ICP-AES > 400 ng/mL[1]--Good for screening at higher concentrations[1]Lacks sensitivity for low-dose studies[1]
HPLC-ICP-MS 0.15–0.55 pg for seven GBCAs--Enables speciation of different GBCAs[5]More complex setup, potential for carbon deposition on cones with high organic solvent use
HILIC-ESI-MS 1 x 10⁻⁷ to 1 x 10⁻⁶ mol/L[6]Linear over 2 orders of magnitude[6]-Allows for speciation of GBCAs in complex matrices like blood plasma[6]Lower sensitivity compared to ICP-MS[6]
IC-ICP-MS Single-digit picomolar (pM) range[7][8]--Rapid separation and high sensitivity for speciation analysis in environmental samples[7][8]Primarily focused on charged GBCAs, may not be suitable for neutral species[2]

Experimental Protocol: Validation of Gadolinium Concentration using ICP-MS

This section outlines a typical experimental workflow for the quantitative determination of gadolinium in a solution, such as a pharmaceutical formulation. This protocol is synthesized from established methodologies.[1][4]

1. Sample Preparation:

  • Microwave Digestion: Samples are digested using a microwave digestion system to break down the organic matrix and bring the gadolinium into a solution suitable for ICP-MS analysis.

  • Acidification: A common and effective method involves digestion with concentrated nitric acid.[1][4] For example, samples can be heated to 160°C in the presence of nitric acid.[4]

  • Dilution: The digested sample is then diluted with deionized water to a final acid concentration of approximately 0.4% (w/w) nitric acid to be compatible with the ICP-MS instrument.[4]

2. ICP-MS Analysis:

  • Instrumentation: A validated ICP-MS system is used for the analysis.

  • Internal Standard: An internal standard, such as Indium (In), is often used to correct for instrumental drift and matrix effects.[7]

  • Operating Conditions: The instrument parameters, including plasma power, gas flow rates, and detector settings, should be optimized for the detection of gadolinium isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).

  • Data Acquisition: Data is typically acquired by monitoring the signal intensity of the chosen gadolinium isotopes and the internal standard.

3. Method Validation:

The analytical method should be validated according to established guidelines such as those from the International Council for Harmonisation (ICH Q2 (R1)) and the United States Pharmacopeia (USP <730>).[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The method should demonstrate a linear relationship between the signal and the concentration of gadolinium over a specified range (e.g., 25-200% of the expected concentration).[4]

  • Accuracy: The closeness of the test results to the true value, often determined by spike recovery experiments at different concentration levels (e.g., 50%, 100%, and 150%).[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., nitric acid concentration in the diluent).[4]

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for validating gadolinium concentration using ICP-MS.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_validation Method Validation (ICH Q2/USP <730>) cluster_result Result start Sample digestion Microwave Digestion (Nitric Acid) start->digestion dilution Dilution (0.4% Nitric Acid) digestion->dilution icpms ICP-MS Measurement (Gd Isotopes & Internal Std) dilution->icpms data_acq Data Acquisition icpms->data_acq specificity Specificity data_acq->specificity linearity Linearity accuracy Accuracy precision Precision robustness Robustness quant_report Quantitative Report of Gd Concentration robustness->quant_report

Caption: Experimental workflow for gadolinium concentration validation.

References

A Comparative Guide: Gadolinium Sulfate vs. Iodine-Based Contrast Media in Medical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gadolinium-based contrast agents (GBCAs) and iodine-based contrast media (ICM), focusing on their performance, safety profiles, and the experimental methodologies used in their evaluation. This information is intended to support researchers, scientists, and drug development professionals in the field of medical imaging.

Introduction: Fundamental Principles and Applications

Gadolinium-based and iodine-based contrast agents are indispensable tools in modern diagnostic imaging, enhancing the visualization of anatomical structures and pathological processes. However, they operate on fundamentally different principles and are utilized in distinct imaging modalities.

Gadolinium-Based Contrast Agents (GBCAs) are primarily used in Magnetic Resonance Imaging (MRI).[1][2] The paramagnetic properties of the gadolinium ion (Gd³⁺) alter the magnetic properties of nearby water molecules.[3] This shortens the T1 relaxation time of protons, leading to a brighter signal (positive contrast) on T1-weighted images, thereby improving the visibility of tissues and lesions.[4] GBCAs are particularly effective for visualizing soft tissues, the central nervous system, tumors, and inflammation.[1]

Iodine-Based Contrast Media (ICM) are used in X-ray-based imaging techniques, most notably Computed Tomography (CT).[1][2] The iodine atoms in these compounds have a high atomic number, which allows them to effectively absorb X-rays.[5] This increased attenuation of X-rays compared to surrounding tissues results in enhanced contrast on the resulting images, making blood vessels and organs more visible.[1]

Performance and Efficacy: A Modality-Specific Comparison

Direct quantitative comparison of the imaging performance of GBCAs and ICM is challenging due to their use in different modalities (MRI vs. CT). However, their efficacy can be assessed within their respective applications.

Gadolinium-Based Contrast Agents (MRI):

The performance of GBCAs is often measured by their relaxivity (the ability to shorten T1 relaxation time), which influences the degree of signal enhancement. Higher relaxivity agents can potentially provide better contrast enhancement at lower doses.[6][7] Clinical studies have demonstrated the efficacy of various GBCAs in improving lesion detection and characterization in the central nervous system and other body regions.[6][8] For instance, a multicenter, double-blind, randomized, intraindividual crossover study comparing two different GBCAs, gadobenate dimeglumine and gadavist, found that the higher relaxivity agent was associated with greater signal intensity and better contrast enhancement in brain MRI.[6]

A recent Phase III clinical trial (the PICTURE trial) for a new high-relaxivity GBCA, gadopiclenol, showed that a 0.05 mmol/kg dose was non-inferior to a 0.1 mmol/kg dose of gadobutrol for lesion visualization in the central nervous system.[7] The enhancement percentage and lesion-to-background ratio were significantly higher with gadopiclenol.[7]

Iodine-Based Contrast Media (CT):

The efficacy of ICM is determined by the degree of X-ray attenuation, which is measured in Hounsfield Units (HU). The concentration of iodine in the contrast medium is a key factor influencing the level of enhancement. Clinical studies have established target HU values for optimal diagnostic quality in various applications, such as abdominal CT.[9] For example, a study on portal venous phase abdominal CT scans proposed a target HU of 125 for diagnostic quality.[9] Research has also quantified the increase in radiation dose to organs due to the presence of iodinated contrast, with average dose increments of 19% for the liver and 71% for the kidneys in one study.[10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the safety profiles of GBCAs and ICM.

Table 1: Adverse Reaction Rates of Gadolinium-Based Contrast Agents (GBCAs) and Iodine-Based Contrast Media (ICM)

Contrast Agent TypeOverall Adverse Reaction RateSevere Adverse Reaction RateReference
Gadolinium-Based Contrast Agents (GBCAs)
All GBCAs (Meta-Analysis)9.2 per 10,000 administrations0.52 per 10,000 administrations[11]
Nonionic Linear (gadodiamide)1.5 per 10,000 administrationsNot specified[12]
Ionic Linear8.3 per 10,000 administrationsNot specified[12]
Nonionic Macrocyclic16 per 10,000 administrationsNot specified[12]
Iodine-Based Contrast Media (ICM)
High-Osmolality ICM0.157% (157 per 10,000)Not specified[13]
Low-Osmolality ICM0.031% (31 per 10,000)Not specified[13]
Nonionic ICM (Overall)0.48% (48 per 10,000)Not specified[14]

Table 2: Incidence of Contrast-Induced Nephropathy (CIN) in Patients with Pre-existing Renal Insufficiency

Contrast Agent GroupIncidence of CINStudy PopulationReference
Gadolinium Contrast5.3% (3/57)Patients with serum creatinine ≥ 2 mg/dL undergoing percutaneous transluminal renal angioplasty[15]
Combination (Gadolinium + Iodinated)10.5% (4/38)Patients with serum creatinine ≥ 2 mg/dL undergoing percutaneous transluminal renal angioplasty[15]
Iodinated Contrast20.6% (14/68)Patients with serum creatinine ≥ 2 mg/dL undergoing percutaneous transluminal renal angioplasty[15]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of contrast agents. Below are examples of experimental protocols for preclinical and clinical studies.

Preclinical Evaluation of a Novel MRI Contrast Agent in an Animal Model

This protocol describes a typical preclinical study to evaluate the efficacy and safety of a new gadolinium-based nanoparticle contrast agent (Gd@BSA NPs) in rabbits.[16][17]

  • Animal Model: New Zealand white rabbits.

  • Contrast Agents:

    • Test Agent: Gd@BSA NPs (0.02 mmol Gd/kg).

    • Control Agent: Gd-diethylene triamine pentaacetate (Gd-DTPA) (commercial agent).

  • Administration: Intravenous injection via a clinically used high-pressure injector.

  • Imaging Protocol:

    • Scanner: 3.0-T MR scanner.

    • Sequences: T1-weighted imaging and fat-saturated 3D gradient echo imaging performed at multiple time points post-injection.

    • Image Analysis: Signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of the main arteries and branches are monitored.

  • Pharmacokinetics and Bioclearance:

    • Blood, urine, and feces are collected at various time points to evaluate the pharmacokinetic profile and clearance of the agent.

    • Gadolinium deposition in vital organs is measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Toxicity Assessment:

    • Systemic toxicity is estimated through weight monitoring, histopathological examination (HE staining) of vital organs, and blood biochemical analysis.

Clinical Trial Protocol for Comparing Two Iodinated Contrast Agents in Patients with Reduced Renal Function

This protocol outlines a clinical trial designed to compare the nephrotoxicity of two different iodinated contrast agents in a high-risk patient population.[18]

  • Study Design: Randomized, double-blind, comparative study.

  • Patient Population: Males and females aged 18 years or older with stable reduced renal function (eGFR < 60 mL/min/1.73 m²).

  • Contrast Agents:

    • Agent 1: Ioversol.

    • Agent 2: Iodixanol.

    • Dosage: 40 grams of iodine (125 mL) for a clinically indicated contrast-enhanced computed tomography (CECT).

  • Primary Outcome: Incidence of Contrast-Induced Nephropathy (CIN), defined as an increase of ≥ 25% or an increase of ≥ 0.5 mg/dL from baseline serum creatinine (SCr) within 48-72 hours after contrast administration.

  • Inclusion Criteria:

    • Scheduled for a CECT requiring 40g of iodine.

    • eGFR < 60 mL/min/1.73 m².

    • Stable renal function.

  • Exclusion Criteria:

    • Patients on dialysis.

    • Recent administration of other contrast agents.

    • Acute renal failure.

    • Use of certain medications (e.g., NSAIDs, diuretics) that cannot be discontinued.

  • Data Collection: Serum creatinine levels are measured at baseline (2-24 hours before contrast) and at 48-72 hours post-contrast administration.

Signaling Pathways and Mechanisms of Toxicity

Understanding the cellular and molecular mechanisms of contrast agent toxicity is critical for developing safer alternatives.

Gadolinium-Based Contrast Agent Toxicity

The toxicity of GBCAs is primarily linked to the release of free gadolinium ions (Gd³⁺), which can interfere with cellular processes.[3]

Gadolinium_Toxicity_Pathway GBCA Gadolinium-Based Contrast Agent (GBCA) Free_Gd Free Gadolinium (Gd³⁺) GBCA->Free_Gd Dechelation Mitochondria Mitochondrial Dysfunction Free_Gd->Mitochondria Inflammation Inflammation Free_Gd->Inflammation Lipid_Metabolism Lipid Metabolism Disturbance Free_Gd->Lipid_Metabolism ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Death Cell Death ROS->Cell_Death Apoptosis->Cell_Death Fibrosis Fibrosis Inflammation->Fibrosis

Caption: Cellular toxicity pathway of gadolinium-based contrast agents.

Free Gd³⁺ can induce mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS).[19] This oxidative stress can trigger apoptosis (programmed cell death).[3][19] Additionally, Gd³⁺ can promote inflammatory pathways, which may contribute to fibrosis, a key feature of nephrogenic systemic fibrosis (NSF), a rare but serious condition associated with some GBCAs in patients with severe renal impairment.[20] Studies have also shown that Gd³⁺ can disturb lipid metabolism.[19]

Iodine-Based Contrast Media Nephrotoxicity

The nephrotoxicity of ICM is multifactorial, involving direct tubular cell injury and renal hemodynamic changes.[21][22]

Iodine_Toxicity_Pathway ICM Iodine-Based Contrast Medium (ICM) Tubular_Cells Renal Tubular Epithelial Cells ICM->Tubular_Cells Direct Effect Endothelial_Cells Renal Endothelial Cells ICM->Endothelial_Cells Direct Effect Direct_Toxicity Direct Cytotoxicity Tubular_Cells->Direct_Toxicity Vasoconstriction Renal Vasoconstriction Endothelial_Cells->Vasoconstriction ROS Reactive Oxygen Species (ROS) Production Direct_Toxicity->ROS Hypoxia Medullary Hypoxia Vasoconstriction->Hypoxia Hypoxia->ROS CIN Contrast-Induced Nephropathy (CIN) Hypoxia->CIN Apoptosis Apoptosis ROS->Apoptosis Apoptosis->CIN

Caption: Signaling pathway of iodine-based contrast media-induced nephrotoxicity.

ICM can exert a direct cytotoxic effect on renal tubular and endothelial cells.[22] This, combined with the viscous properties of some contrast agents, can lead to renal vasoconstriction and reduced blood flow, resulting in medullary hypoxia.[21] The hypoxic environment and direct cellular damage contribute to the generation of ROS, which in turn can induce apoptosis of renal cells, ultimately leading to contrast-induced nephropathy (CIN).[23][24] Several signaling pathways are implicated in this process, including the downregulation of the Sirtuin 1 (SIRT1) pathway and the activation of the Nrf-2/HO-1 pathway as a protective response.[24]

Conclusion

The choice between gadolinium-based and iodine-based contrast media is dictated by the imaging modality and the specific clinical question. GBCAs are essential for high-resolution soft tissue imaging in MRI, while ICM are the cornerstone of contrast-enhanced CT for visualizing vascular structures and organs. Both classes of agents have well-established safety profiles, but potential risks, particularly nephrotoxicity, necessitate careful patient screening and risk-benefit assessment. Ongoing research focuses on developing agents with improved safety profiles, such as higher relaxivity GBCAs that allow for lower gadolinium doses, and a deeper understanding of the molecular mechanisms of toxicity to inform the design of next-generation contrast media.

References

A Comparative Guide to the Relaxivity of Gadolinium-Based Contrast Agents in MRI Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relaxivity of commonly employed gadolinium-based contrast agents (GBCAs) in Magnetic Resonance Imaging (MRI). While the initial topic of interest was gadolinium sulfate, it is crucial to note that gadolinium is administered in a chelated form to mitigate its inherent toxicity.[1][2][3] Free gadolinium ions (Gd³⁺) are toxic and can interfere with biological processes, such as calcium-dependent mechanisms.[2] Chelation involves binding the gadolinium ion to an organic ligand, forming a stable complex that can be safely administered and subsequently excreted from the body.[2][3][4] This guide will, therefore, focus on a comparative analysis of established GBCAs.

The efficacy of a T1-weighted MRI contrast agent is primarily determined by its relaxivity (r1), which is a measure of its ability to shorten the T1 relaxation time of surrounding water protons.[5][6] A higher relaxivity value indicates a greater T1 shortening effect at a given concentration, leading to a brighter signal on T1-weighted images.[3][5][7] Consequently, agents with higher relaxivity can potentially be administered at lower doses.[6][8]

Comparative Relaxivity Data of Gadolinium-Based Contrast Agents

The following table summarizes the longitudinal (r1) and transverse (r2) relaxivity values for several commercially available GBCAs at different magnetic field strengths. These values were measured in human plasma or whole blood at physiological temperature (37°C), providing a clinically relevant comparison.

Contrast Agent (Brand Name)Chelate Structurer1 Relaxivity [L/(mmol·s)] at 1.5Tr1 Relaxivity [L/(mmol·s)] at 3Tr1 Relaxivity [L/(mmol·s)] at 7Tr2/r1 Ratio (approx.)
Gadobutrol (Gadavist®)Macrocyclic (non-ionic)4.78 ± 0.12 (plasma)[5][9]4.97 ± 0.59 (plasma)[5][9]3.83 ± 0.24 (plasma)[5][9]1.2[10][11]
Gadoteridol (ProHance®)Macrocyclic (non-ionic)3.80 ± 0.10 (plasma)[5][9]3.28 ± 0.09 (plasma)[5][9]3.21 ± 0.07 (plasma)[5][9]-
Gadoterate (Dotarem®)Macrocyclic (ionic)3.32 ± 0.13 (plasma)[5][9]3.00 ± 0.13 (plasma)[5][9]2.84 ± 0.09 (plasma)[5][9]-
Gd-DTPA (Magnevist®)Linear (ionic)4.3 ± 0.4 (whole blood)[12]3.8 ± 0.2 (whole blood)[12]3.1 ± 0.4 (whole blood)[12]-
Gd-BOPTA (MultiHance®)Linear (ionic)6.2 ± 0.5 (whole blood)[12]5.4 ± 0.3 (whole blood)[12]4.7 ± 0.1 (whole blood)[12]-

Note: Relaxivity values can vary depending on the solvent, temperature, and magnetic field strength.[13]

Experimental Protocols for Measuring Relaxivity

The determination of r1 and r2 relaxivities is a critical step in the characterization of a potential MRI contrast agent. The following is a generalized protocol for these measurements.

Objective: To determine the longitudinal (r1) and transverse (r2) relaxivities of a gadolinium-based contrast agent.

Materials:

  • Gadolinium-based contrast agent

  • Distilled water, saline, or biological matrix (e.g., human plasma, whole blood)

  • Volumetric flasks and pipettes

  • MRI scanner (e.g., 1.5T, 3T, 7T)

  • Phantom with multiple sample tubes

  • Temperature control system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the contrast agent with a precisely known concentration.

    • Perform serial dilutions of the stock solution to create a series of samples with varying concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.0 mmol/L) in the desired matrix.[14]

    • Include a control sample of the matrix without the contrast agent.

  • Phantom Setup:

    • Fill the sample tubes with the prepared solutions and the control.

    • Arrange the tubes in a phantom holder.

    • Place the phantom within the MRI scanner's head coil.

    • Allow the samples to equilibrate to the desired temperature (typically 37°C for clinical relevance).

  • MRI Data Acquisition:

    • For T1 Measurement (r1 relaxivity):

      • Utilize an inversion recovery spin-echo (IR-SE) or a similar pulse sequence.[9][15]

      • Acquire a series of images at multiple inversion times (TI) to accurately map the T1 recovery curve.[16]

    • For T2 Measurement (r2 relaxivity):

      • Employ a multi-echo spin-echo (MESE) pulse sequence.[14]

      • Acquire a series of images at different echo times (TE) to capture the T2 decay.[16]

  • Data Analysis:

    • T1 and T2 Calculation:

      • For each sample, fit the signal intensity data from the varying TI and TE acquisitions to the appropriate exponential recovery or decay functions to calculate the T1 and T2 relaxation times, respectively.[9][14]

    • Relaxivity Calculation:

      • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

      • Plot the relaxation rates (R1 and R2) against the concentration of the contrast agent.[13][14]

      • The slope of the linear regression of the R1 versus concentration plot gives the r1 relaxivity.[13][14]

      • Similarly, the slope of the R2 versus concentration plot provides the r2 relaxivity.[13][14]

Visualizing Key Concepts

To further elucidate the principles and processes involved, the following diagrams are provided.

GBCAs_Mechanism_of_Action cluster_mri MRI Environment cluster_gbca Gadolinium Contrast Agent Water_Protons Water Protons (¹H) in Tissue MRI_Signal MRI Signal (Image Contrast) Water_Protons->MRI_Signal Normal T1 Relaxation Water_Protons->MRI_Signal Accelerated T1 Relaxation (Signal Enhancement) Magnetic_Field Strong External Magnetic Field (B₀) Magnetic_Field->Water_Protons RF_Pulse Radiofrequency Pulse RF_Pulse->Water_Protons GBCA Gadolinium Chelate (e.g., Gadobutrol) GBCA->Water_Protons Interaction Gd Gadolinium Ion (Gd³⁺) (Paramagnetic Core) GBCA->Gd Ligand Chelating Ligand GBCA->Ligand

Caption: Mechanism of action for gadolinium-based contrast agents.

Relaxivity_Measurement_Workflow Start Start Sample_Prep Prepare Contrast Agent Solutions (Varying Concentrations) Start->Sample_Prep Phantom_Setup Load Samples into Phantom & Equilibrate Temperature Sample_Prep->Phantom_Setup MRI_Acquisition Acquire MRI Data (IR-SE for T1, MESE for T2) Phantom_Setup->MRI_Acquisition Data_Processing Calculate T1 and T2 Values for Each Concentration MRI_Acquisition->Data_Processing Relaxivity_Calc Plot 1/T1 and 1/T2 vs. Concentration (Slope = Relaxivity) Data_Processing->Relaxivity_Calc End End Relaxivity_Calc->End

Caption: Experimental workflow for determining relaxivity.

Potential Toxicity and Signaling Pathways

While chelation significantly reduces gadolinium's toxicity, concerns remain regarding the long-term deposition of gadolinium in tissues, even in patients with normal renal function.[2][4] The stability of the chelate is a critical factor, with macrocyclic agents generally exhibiting higher stability and a lower propensity for gadolinium release compared to linear agents.[4] Studies have implicated several signaling pathways in the toxic effects of free gadolinium, including the MAPK/ERK, PI3K/Akt, and EGFR pathways, which are involved in regulating inflammation, cell metabolism, and proliferation.[4]

Gadolinium_Toxicity_Pathways GBCA Gadolinium-Based Contrast Agent Free_Gd Free Gadolinium Ion (Gd³⁺) (from dechelation) GBCA->Free_Gd Instability Cellular_Uptake Cellular Uptake Free_Gd->Cellular_Uptake Signaling_Pathways Interference with Signaling Pathways Cellular_Uptake->Signaling_Pathways MAPK_ERK MAPK/ERK Signaling_Pathways->MAPK_ERK PI3K_Akt PI3K/Akt Signaling_Pathways->PI3K_Akt EGFR EGFR Signaling_Pathways->EGFR Toxicity Cellular Toxicity (Inflammation, Oxidative Stress, Apoptosis) MAPK_ERK->Toxicity PI3K_Akt->Toxicity EGFR->Toxicity

Caption: Potential signaling pathways affected by gadolinium toxicity.

References

Validating the Crystal Structure of Synthesized Gadolinium Sulfate Using X-ray Diffraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, accurate characterization of synthesized compounds is paramount. This guide provides a comprehensive comparison of methodologies for validating the crystal structure of synthesized gadolinium sulfate, with a focus on X-ray Diffraction (XRD) analysis. We present experimental protocols, data comparison tables, and a visual workflow to ensure the integrity of your synthesized materials.

Comparison of Crystallographic Data

The primary method for validating the crystal structure of a synthesized compound is to compare its experimental XRD pattern with a known standard from a crystallographic database. For this compound, the most common form is the octahydrate, Gd₂(SO₄)₃·8H₂O. A successful synthesis should yield an XRD pattern that closely matches the reference data.

Below is a comparison of the crystallographic data for this compound octahydrate from the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) database and for a related compound, gadolinium(III) hydrogensulfate, to illustrate the importance of phase purity.

ParameterThis compound Octahydrate (Gd₂(SO₄)₃·8H₂O)Gadolinium(III) Hydrogensulfate (Gd(HSO₄)₃)
Database Reference ICPDS # 01-81-1794[1][2]-
Crystal System Monoclinic[3]Orthorhombic[4][5]
Space Group -Pbca[4][5]
Lattice Constants -a = 12.080(8) Å, b = 9.574(8) Å, c = 16.513(8) Å[4][5]
Appearance Colorless monoclinic crystals[6]Extremely moisture-sensitive crystals[4][5]

Experimental Protocols

A robust validation process begins with a well-defined synthesis and is followed by meticulous characterization.

Synthesis of this compound Octahydrate

A common method for synthesizing this compound octahydrate involves the reaction of gadolinium oxide with sulfuric acid.[6][7]

Materials:

  • Gadolinium(III) oxide (Gd₂O₃)

  • Dilute sulfuric acid (H₂SO₄)

  • Deionized water

  • pH meter

Procedure:

  • Dissolve a stoichiometric amount of gadolinium(III) oxide in dilute sulfuric acid with constant stirring. The reaction is as follows: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O.

  • Continue stirring until the gadolinium oxide is completely dissolved.

  • Filter the resulting solution to remove any unreacted starting material.

  • Allow the solution to crystallize. This can be achieved through slow evaporation at room temperature.

  • Wash the resulting crystals with deionized water until the pH of the wash water is neutral (around 4).[8]

  • Dry the crystals to obtain this compound octahydrate (Gd₂(SO₄)₃·8H₂O).

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive analytical technique used to determine the crystallographic structure of a material.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

  • Grind the synthesized this compound crystals into a fine powder to ensure random orientation of the crystallites.

  • Mount the powdered sample onto the sample holder of the diffractometer.

  • Set the instrument parameters, including the 2θ scan range (typically from 10° to 80°), step size, and scan speed.

  • Initiate the XRD scan. The instrument will bombard the sample with X-rays and measure the intensity of the diffracted X-rays at different angles.

  • Process the resulting data to generate an XRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ).

  • Compare the peak positions and relative intensities of the experimental XRD pattern with the reference pattern from the crystallographic database (e.g., ICPDS # 01-81-1794 for this compound octahydrate).[1][2]

Workflow for Crystal Structure Validation

The following diagram illustrates the logical workflow for the synthesis and validation of this compound's crystal structure.

Crystal Structure Validation Workflow start Start: Define Target Compound (this compound) synthesis Synthesis of this compound start->synthesis purification Purification and Crystallization synthesis->purification xrd_analysis XRD Analysis purification->xrd_analysis data_processing Data Processing and Pattern Generation xrd_analysis->data_processing db_comparison Comparison with Database Standard data_processing->db_comparison validation Structure Validation db_comparison->validation pass Validated Crystal Structure validation->pass Match fail Structure Not Validated (Investigate Synthesis) validation->fail No Match

Caption: Workflow for Synthesis and XRD Validation of this compound.

Conclusion

The validation of the crystal structure of synthesized this compound is a critical step in ensuring the material's purity and suitability for its intended application. By following a systematic approach that includes a well-documented synthesis protocol, precise XRD analysis, and careful comparison with established crystallographic data, researchers can confidently verify the structure of their synthesized compounds. The use of a standardized workflow, as outlined in this guide, provides a reliable framework for achieving accurate and reproducible results.

References

A Comparative Analysis of Gadolinium Sulfate and Other Neutron-Absorbing Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science and nuclear applications, the effective absorption of neutrons is a critical parameter for safety, control, and therapeutic efficacy. This guide provides a detailed comparison of the neutron-absorbing performance of gadolinium sulfate against other prominent materials, namely boron carbide and cadmium. The analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Overview

Gadolinium, particularly its isotopes Gd-157 and Gd-155, exhibits an exceptionally high thermal neutron capture cross-section, making it a superior material for thermal neutron absorption.[1][2][3] this compound (Gd₂(SO₄)₃), as a soluble salt of gadolinium, is often utilized in applications where introducing gadolinium in an aqueous medium is necessary, such as in neutron capture therapy research and as a contrast agent.[4][5][6] The neutron-absorbing capability of this compound is directly attributable to the gadolinium content.

Boron carbide (B₄C) is a widely used neutron absorber due to the high neutron capture cross-section of the Boron-10 isotope.[7] It is a hard ceramic material often employed in control rods for nuclear reactors and in shielding applications.[7][8][9] Cadmium, specifically the isotope Cd-113, also possesses a high thermal neutron absorption cross-section and has historically been used in control rods and for shielding thermal neutrons in experiments.[10][11][12]

Quantitative Comparison of Neutron Absorption Properties

The effectiveness of a neutron-absorbing material is primarily quantified by its neutron capture cross-section, measured in barns (1 barn = 10⁻²⁴ cm²). The following table summarizes the thermal neutron capture cross-sections for the key isotopes responsible for the neutron-absorbing properties of gadolinium, boron, and cadmium.

Material/IsotopeThermal Neutron Capture Cross-Section (barns)Natural Abundance of Isotope (%)Notes
Gadolinium-157 (¹⁵⁷Gd) ~254,000[13][14]15.65Possesses one of the highest known thermal neutron capture cross-sections of any stable isotope.[1]
Gadolinium-155 (¹⁵⁵Gd) ~61,00014.80Significantly contributes to the high neutron absorption of natural gadolinium.
Natural Gadolinium ~49,000[4][5]-The weighted average cross-section of all its natural isotopes.
Boron-10 (¹⁰B) ~3,84019.9The primary neutron-absorbing isotope in boron-containing materials.[7]
Natural Boron ~767[15][16]-The effectiveness is dependent on the enrichment level of ¹⁰B.
Cadmium-113 (¹¹³Cd) ~20,600[13][17]12.22The main contributor to cadmium's neutron absorption properties.[10]
Natural Cadmium ~2,520[15][17]-Has a sharp cut-off energy, making it useful for filtering thermal neutrons.[11][12]

Note: The performance of this compound as a neutron absorber is determined by the concentration of gadolinium in the solution or matrix.

Experimental Protocols

The determination of neutron absorption cross-sections is a complex process that relies on sophisticated experimental techniques. The primary methods employed are Neutron Transmission Analysis and Time-of-Flight (TOF) Spectrometry.

Neutron Transmission Analysis

Objective: To measure the total macroscopic neutron cross-section of a material.

Methodology:

  • A well-collimated beam of neutrons with a known energy spectrum is directed towards the material sample.

  • A neutron detector is placed behind the sample to measure the intensity of the transmitted neutron beam (I).

  • The initial intensity of the neutron beam (I₀) is measured without the sample in place.

  • The transmission (T) is calculated as the ratio I/I₀.

  • The total macroscopic cross-section (Σ) is then determined using the Beer-Lambert law: I = I₀ * e^(-Σx), where x is the thickness of the sample.

  • This process is repeated for various neutron energies to determine the cross-section as a function of energy.

Time-of-Flight (TOF) Spectrometry

Objective: To measure neutron cross-sections as a function of neutron energy with high resolution.

Methodology:

  • A pulsed beam of neutrons is generated, typically from a spallation source or a linear accelerator.[18]

  • The neutrons travel down a flight path of a known distance (L) to the material sample.

  • The time it takes for the neutrons to travel from the source to a detector placed after the sample is precisely measured.

  • The energy (E) of each neutron is calculated from its time of flight (t) using the classical kinetic energy equation.

  • By analyzing the number of neutrons detected at different arrival times (and thus different energies), with and without the sample, the energy-dependent transmission and capture cross-sections can be determined.[18]

Visualization of Neutron Absorption Comparison

The following diagram illustrates a conceptual workflow for comparing the neutron absorption performance of different materials.

G Workflow for Comparing Neutron Absorbing Materials cluster_materials Candidate Materials cluster_exp Experimental Evaluation cluster_analysis Data Analysis cluster_output Output Gd2SO4 This compound SamplePrep Sample Preparation (Defined Thickness & Density) Gd2SO4->SamplePrep B4C Boron Carbide B4C->SamplePrep Cd Cadmium Cd->SamplePrep NeutronSource Neutron Source (e.g., Reactor, Spallation) Measurement Neutron Transmission or Time-of-Flight Measurement NeutronSource->Measurement SamplePrep->Measurement CalcCrossSection Calculate Neutron Capture Cross-Section Measurement->CalcCrossSection CompareData Compare Performance Metrics CalcCrossSection->CompareData ResultTable Comparative Data Table CompareData->ResultTable

Caption: Workflow for comparing neutron absorbing materials.

Conclusion

This compound, by virtue of its high gadolinium content, stands out as a premier material for thermal neutron absorption, particularly in aqueous systems. Its performance surpasses that of boron carbide and cadmium on a per-atom basis for thermal neutrons. However, the choice of a neutron-absorbing material is contingent on the specific application requirements, including the neutron energy spectrum, operating environment (temperature, pressure), required physical form (solid, liquid), and cost considerations. For applications requiring a solid, structurally robust material, boron carbide is often favored. Cadmium, while effective, is seeing reduced use due to its toxicity. This guide provides the foundational data and experimental context to aid in the selection of the most appropriate neutron-absorbing material for a given research or industrial application.

References

Safety Operating Guide

Safe Disposal of Gadolinium Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Gadolinium sulfate, a compound utilized in various research and development applications, requires careful handling throughout its lifecycle, including its final disposal. Adherence to established protocols is crucial to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be familiar with the immediate safety precautions for handling this compound. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of dust particles.[2][4] An eyewash station and safety shower should be readily accessible in the event of accidental exposure.[4]

Hazard Summary for Gadolinium (III) Sulfate Octahydrate

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement Examples
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritation[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Eye Irritation (Category 2)Exclamation MarkWarningH319: Causes serious eye irritation[2][3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemExclamation MarkWarningH335: May cause respiratory irritation[1][2][3]P261: Avoid breathing dust.[1][2][3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.[4]

For Small Quantities:

A chemical precipitation method can be employed for the treatment of small amounts of this compound waste.[5]

Experimental Protocol: Precipitation of Small Quantities of this compound

  • Preparation: In a well-ventilated fume hood, carefully prepare a 5% aqueous solution of the this compound waste. If the material is not readily soluble in water, a dilute acid may be used. The addition should be done slowly to control any exothermic reactions.[5]

  • Precipitation: While stirring the solution, gradually add a dilute solution of ammonium hydroxide until the pH of the solution reaches 10.[5] Gadolinium hydroxide, which is insoluble, will precipitate out of the solution.

  • Separation: Allow the precipitate to settle completely. Separate the solid precipitate from the liquid supernatant by filtration or decantation.

  • Neutralization: Check the pH of the supernatant. If necessary, neutralize it before disposing of it down the drain with copious amounts of water, as permitted by local regulations.

  • Containment: The solid gadolinium hydroxide precipitate should be collected in a suitable, labeled, and sealed container for hazardous waste disposal.

For Large Quantities and Unused Product:

For larger quantities of this compound or contaminated materials, direct chemical treatment in the lab may not be feasible or safe.

  • Segregation and Collection: All waste contaminated with this compound, including used PPE, filter paper, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][4]

  • Professional Disposal: It is recommended to engage a licensed professional waste disposal company for the treatment and disposal of surplus and non-recyclable this compound solutions.[2] One suggested method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with a scrubber.[2]

  • Packaging: Contaminated packaging should be treated as unused product and disposed of in the same manner.[2]

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Avoid generating dust.[2][5] Use personal protective equipment, including a respirator if necessary.[2] Spilled material should be swept up or shoveled into a suitable, closed container for disposal.[2][6] Do not let the product enter drains.[2]

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Gadolinium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Gadolinium (III) sulfate is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a secure laboratory environment.

Gadolinium (III) sulfate is a substance that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment.

Hazard Identification and Classification

Hazard Class Category Hazard Statement
Skin Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.
Specific target organ toxicity3H335: May cause respiratory
- single exposure (Respiratoryirritation.
system)

Data sourced from multiple safety data sheets.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling Gadolinium sulfate to prevent skin contact, eye damage, and respiratory irritation.

Protection Type Specification Standard
Eye Protection Safety glasses with side-shields or goggles.EN166 (EU) or
NIOSH (US)
approved.[2]
Hand Protection Protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[1][2]
Skin and Body Wear appropriate protective clothing to prevent skin exposure. A lab coat is recommended.[1]
Protection
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated.[1] For small-scaleEN 149:2001
Protection laboratory use, a particle-filtering half mask is recommended.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_0 Preparation cluster_1 Handling and Use cluster_2 Post-Procedure cluster_3 Storage and Disposal A Receiving and Unpacking - Inspect container for damage. - Verify label information. B Donning Personal Protective Equipment (PPE) - Goggles, gloves, lab coat. - Respirator if potential for dust. A->B Proceed with caution C Weighing and Transfer - Use in a well-ventilated area or fume hood. - Avoid generating dust. B->C Enter handling area D Experimental Procedure - Keep container tightly closed when not in use. - Avoid contact with skin and eyes. C->D Use in experiment G Storage - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials (e.g., strong oxidizing agents). C->G Store remaining chemical E Decontamination - Clean work area and equipment. - Wash hands thoroughly. D->E After experiment completion F Waste Collection - Collect waste in a labeled, sealed container. E->F Segregate waste H Disposal - Dispose of as hazardous waste. - Follow local, state, and federal regulations. F->H Final step

Caption: Workflow for the safe handling of this compound.

Detailed Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage.

  • Verify that the label correctly identifies the contents as Gadolinium (III) sulfate.

  • Store the container in a cool, dry, and well-ventilated place.[2][3]

  • Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Handling:

  • Before handling, ensure you are wearing the appropriate PPE as specified in the table above.

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2][3]

  • Avoid the formation of dust and aerosols during handling.[2][3]

  • When weighing or transferring the substance, do so carefully to minimize dust generation.

  • Avoid contact with skin and eyes.[2][3] In case of contact, follow the first aid measures outlined below.

  • Do not eat, drink, or smoke in the area where this compound is handled.[4]

  • After handling, wash hands thoroughly with soap and water.[2]

First Aid Measures:

  • If on skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1]

  • If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • If inhaled: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

  • If swallowed: Clean mouth with water and get medical attention.[1]

Disposal Plan:

Waste containing this compound is classified as hazardous waste.[1]

  • Collect all waste material (including contaminated PPE) in a suitable, closed, and clearly labeled container for disposal.[2][3]

  • Do not let the chemical enter the drains.[2][3]

  • Dispose of the waste in accordance with local, state, and federal regulations.[1] This may involve offering the surplus and non-recyclable solutions to a licensed disposal company.[2] One suggested method for small quantities is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult with your institution's environmental health and safety department for specific disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium sulfate
Reactant of Route 2
Gadolinium sulfate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。